molecular formula C6H7BrN2O2 B1584157 Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 211738-66-8

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1584157
CAS No.: 211738-66-8
M. Wt: 219.04 g/mol
InChI Key: PFKHXPUGZRGBPX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKHXPUGZRGBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345513
Record name Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211738-66-8
Record name Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

[1]

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the synthesis of N-substituted pyrazoles—specifically Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound A) —presents a persistent regiochemical challenge.[1] The methylation of the asymmetric pyrazole precursor typically yields a mixture of 1,3- and 1,5-disubstituted isomers.[1]

This technical guide details the definitive structural elucidation of Compound A , distinguishing it from its regioisomer, Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (Compound B) .[1] We establish a self-validating protocol relying on Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the position of the N-methyl group relative to the C5-proton and the C3-ester moiety.[1]

The Synthetic Context & Regiochemistry Challenge

The target molecule is typically synthesized via the electrophilic methylation of Methyl 4-bromo-1H-pyrazole-3-carboxylate .[1] Due to annular tautomerism in the starting material (





1
  • Pathway A (Target): Methylation at

    
     yields the 1-methyl-3-carboxylate (1,3-isomer).[1]
    
  • Pathway B (Impurity): Methylation at

    
     (which becomes 
    
    
    in the product numbering) yields the 1-methyl-5-carboxylate (1,5-isomer).[1]

Steric and electronic factors influence the ratio, but separation and absolute identification are mandatory for regulatory compliance in drug development.[1]

Visualization: Synthetic Divergence

SynthesisPrecursorMethyl 4-bromo-1H-pyrazole-3-carboxylate(Tautomeric Mixture)TargetTARGET (Isomer A)Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate(1,3-Substituted)Precursor->TargetN1 MethylationImpurityIMPURITY (Isomer B)Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate(1,5-Substituted)Precursor->ImpurityN2 MethylationReagentsMeI, K2CO3DMF or Acetone

Figure 1: Divergent methylation pathways leading to regioisomeric products.[1] The distinction lies in the distance between the N-methyl group and the remaining aromatic proton.[1]

Spectroscopic Elucidation Strategy

To unambiguously assign the structure, we utilize the spatial proximity of the N-methyl group to the C5-proton .[1]

The Logic of Connectivity[1]
  • In the Target (1,3-isomer): The

    
    -methyl group (
    
    
    ) is spatially adjacent to the aromatic proton at
    
    
    .[1] The ester is remote (at
    
    
    ).[1]
  • In the Impurity (1,5-isomer): The

    
    -methyl group (
    
    
    ) is spatially adjacent to the ester group (at
    
    
    ).[1] The aromatic proton is remote (at
    
    
    ).[1]

Therefore, a strong NOE correlation between the


1
Experimental Protocol

Sample Preparation: Dissolve 10 mg of the isolated compound in 0.6 mL of DMSO-


1

Instrument Parameters:

  • 1H NMR: 400 MHz or higher. 16 scans.[1]

  • NOESY: Mixing time (

    
    ) of 500-800 ms.[1]
    
  • HMBC: Optimized for long-range coupling (

    
     Hz).[1]
    

Data Interpretation & Decision Matrix

The following table summarizes the diagnostic signals required to validate the target structure.

Table 1: Diagnostic NMR Signals (Expected)[1]
FeatureTarget (1,3-Isomer)Impurity (1,5-Isomer)
Structure 1-Me, 3-COOMe, 4-Br, 5-H 1-Me, 5-COOMe, 4-Br, 3-H
1H Chemical Shift (

-H)

7.8 - 8.1 ppm (

)

7.4 - 7.6 ppm (

) *
NOESY Correlation Strong:

-Me


-H
Absent:

-Me


-H
NOESY Secondary Weak/None to Ester-MeStrong:

-Me

Ester-Me
HMBC (

-Me to Ring C)
Cross-peak to

(CH)
Cross-peak to

(C-Ester)

*Note: C5 protons in pyrazoles are typically deshielded relative to C3 protons due to the proximity to N1, but this rule is empirical.[1] NOESY is definitive.

Visualization: The "NOE Decision Tree"

ElucidationLogicStartAcquire 2D NOESY SpectrumDecisionObserve Cross-peak betweenN-Methyl (3.9 ppm) andAromatic H (7.5-8.0 ppm)?Start->DecisionResultACONFIRMED: Target Structure(1-Methyl-3-Carboxylate)Reason: N-Me is vicinal to C5-HDecision->ResultAYES (Strong Signal)ResultBREJECTED: Isomer Structure(1-Methyl-5-Carboxylate)Reason: N-Me is distal to C3-HDecision->ResultBNO (Signal Absent)

Figure 2: Logical workflow for assigning regiochemistry based on Nuclear Overhauser Effect interactions.

Advanced Validation: 13C and HMBC

While NOESY provides spatial conformation, HMBC (Heteronuclear Multiple Bond Correlation) provides electronic connectivity.[1]

  • Identify the Ring Carbons:

    • 
       (attached to Ester): typically 
      
      
      140-145 ppm.[1]
    • 
       (attached to Br): typically 
      
      
      90-100 ppm (shielded by heavy atom effect).[1]
    • 
       (attached to H): typically 
      
      
      130-135 ppm.[1]
  • The Diagnostic Cross-Peak:

    • In the Target , the

      
      -Methyl protons will show a 3-bond correlation (
      
      
      ) to
      
      
      .[1] Since
      
      
      is a methine carbon (CH), this carbon will also show a correlation in the HSQC spectrum.[1]
    • In the Impurity , the

      
      -Methyl protons will show a 3-bond correlation to 
      
      
      .[1][2] However, in this isomer,
      
      
      is a quaternary carbon attached to the ester.[1] It will NOT show a correlation in the HSQC spectrum.[1]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1][3] The Journal of Organic Chemistry. (2008). [1]

  • NMR Assignment of N-Methyl Pyrazoles: López, C., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. (2012).[1] [1]

  • General Pyrazole Characterization: PubChem Compound Summary for Methyl 4-bromo-1H-pyrazole-3-carboxylate. [1]

  • NOESY Applications in Heterocycles: Novikova, D.S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo derivatives."[1][4] St. Petersburg State University.[1][4]

physical and chemical properties of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Physical and Chemical Properties of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary: The Scaffold for Next-Gen Therapeutics

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 211738-66-8) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly orexin receptor modulators and anti-inflammatory drugs. Distinguished by its trisubstituted pyrazole ring, this compound offers three distinct vectors for chemical diversification:

  • C4-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • C3-Ester: A versatile electrophile amenable to hydrolysis, amidation, or reduction.[1]

  • N1-Methyl: A fixed steric and lipophilic element that defines the binding orientation in active sites.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in optimizing lead generation workflows.

Physicochemical Profile & Identity

The compound is a stable, crystalline solid at room temperature. Its lipophilicity (LogP) and polar surface area (PSA) fall within the ideal range for Fragment-Based Drug Discovery (FBDD), allowing for significant molecular weight growth during lead optimization without violating Lipinski’s Rule of Five.

Table 1: Key Technical Specifications
PropertyValue / Description
CAS Number 211738-66-8
IUPAC Name Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical range for pure ester)
Boiling Point ~276 °C (Predicted at 760 mmHg)
Density ~1.56 g/cm³ (Predicted)
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water.[2][3]
LogP (Predicted) 1.1 ± 0.2 (Favorable for blood-brain barrier penetration)
Topological PSA 45.0 Ų

Note on Isomerism: It is critical to distinguish this compound from its regioisomer, Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. The 1,3-substitution pattern of the target compound is verified by the proximity of the N-methyl group to the C5-proton, often confirmed via NOESY NMR experiments.

Synthetic Routes & Structural Integrity

The synthesis of this scaffold typically follows two primary strategies: Regioselective Methylation or De Novo Cyclization . The choice depends on cost constraints and the required isomeric purity.

Strategy A: Methylation of 4-Bromo-1H-pyrazole-3-carboxylate

This is the most common laboratory-scale route. The starting material, methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8), is alkylated using methyl iodide (MeI) or dimethyl sulfate (DMS).

  • Challenge: Regioselectivity. Alkylation can occur at N1 or N2.

  • Solution: Use of mild bases (K₂CO₃) in polar aprotic solvents (DMF or Acetone) favors the thermodynamically stable 1,3-isomer (Target) over the 1,5-isomer.

Strategy B: Cyclization (Industrial Scale)

Reaction of diethyl butynedioate with methylhydrazine yields the pyrazole core, which is subsequently brominated.[1] This route avoids isomer separation issues if the cyclization conditions are controlled.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8) Reagent1 MeI / K2CO3 / DMF Start1->Reagent1 Target Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (CAS 211738-66-8) Reagent1->Target Major Product Isomer 1,5-Isomer (Minor Impurity) Reagent1->Isomer Minor Product Start2 Diethyl Butynedioate + Methylhydrazine Step2 Intermediate Pyrazole Start2->Step2 Cyclization Bromination Br2 / AcOH Step2->Bromination Bromination->Target Electrophilic Subst.

Figure 1: Divergent synthetic pathways. Route A (Methylation) is preferred for medicinal chemistry due to commercial availability of the precursor.

Structural Characterization (Spectroscopy)

Validating the structure requires confirming the position of the N-methyl group relative to the carboxylate.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.65 (s, 1H): C5-H proton. A sharp singlet indicating no adjacent protons.

    • δ 3.96 (s, 3H): N-CH₃. Typically downfield due to the aromatic nitrogen.

    • δ 3.92 (s, 3H): O-CH₃ (Ester). Slightly more shielded than the N-methyl.

  • ¹³C NMR (75 MHz, CDCl₃):

    • Distinct signals for Carbonyl (~160 ppm), C3/C5 (aromatic), C4-Br (~95 ppm, significantly upfield due to heavy atom effect), N-Me (~39 ppm), and O-Me (~52 ppm).

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 219.0 / 221.0 (1:1 isotopic pattern characteristic of mono-brominated compounds).

Reactivity Profile & Experimental Protocols

The chemical utility of this scaffold lies in its ability to undergo orthogonal transformations. The C4-Bromine is the primary "warhead" for carbon-carbon bond formation.

A. Suzuki-Miyaura Cross-Coupling (C4-Arylation)

This is the most critical reaction for generating library diversity. The C4 position is electronically activated and sterically accessible.

Standard Protocol:

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Nitrogen. Heat at 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Yield: 75–95% depending on the boronic acid sterics.

Expert Insight: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), switch the catalyst to Pd(PPh₃)₄ or XPhos Pd G2 to prevent protodebromination side reactions.

B. Ester Hydrolysis (C3-Activation)

Conversion to the carboxylic acid is necessary for amide coupling (peptidomimetics).[1]

Protocol:

  • Dissolve ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3.0 eq).

  • Stir at RT for 2 hours.

  • Acidify with 1N HCl to pH 3. The acid product often precipitates and can be collected by filtration.

C. Stille Coupling (Alternative C4-Functionalization)

Patents (e.g., EP 3414241) describe using stannanes for installing heteroocycles that are unstable as boronic acids (e.g., 2-pyrimidyl).[1]

Conditions: Pd(PPh₃)₄, CuI (cocatalyst), CsF, DMF, 100°C.

Visualization: Reactivity Logic

Reactivity Core Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Stille Stille Coupling (R-SnBu3, Pd cat.) Core->Stille Biaryl 4-Aryl-pyrazole (Library Generation) Suzuki->Biaryl C-C Bond Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid Ester Cleavage Heterocycle 4-Heteroaryl-pyrazole (Orexin Modulators) Stille->Heterocycle C-C Bond

Figure 2: The reactivity divergence of the scaffold allows for parallel synthesis of diverse analogs.

Handling, Safety, and Stability

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[1][4]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the ester is relatively stable, the bromide can be light-sensitive over long periods; amber vials are recommended.

  • Stability: Stable in neutral and acidic organic solvents. Avoid prolonged exposure to strong aqueous bases unless hydrolysis is intended.

References

  • PubChem. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound).[4] National Library of Medicine. Available at: [Link]

  • European Patent Office. Halo-substituted piperidines as orexin receptor modulators (EP 3414241 B1). (2022). Describes the use of the title compound in Stille couplings. Available at: [Link]

  • Royal Society of Chemistry. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Discusses bromination and Suzuki coupling of related 1-methyl-pyrazole scaffolds. Available at: [Link]

Sources

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS number 211738-66-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 211738-66-8 Formula: C₆H₇BrN₂O₂ Molecular Weight: 219.04 g/mol [1]

Executive Summary: The Structural "Linchpin"

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals.[1] Its structural utility lies in its orthogonal reactivity profile :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion into the "northern" vector of the pharmacophore.[1]

  • C3-Ester: A masked carboxylic acid, readily hydrolyzable to the free acid for amidation, allowing extension into the "southern" solvent-exposed regions of a binding pocket.[1]

  • N1-Methyl: A fixed steric and lipophilic anchor that prevents tautomerization, a common issue in unsubstituted pyrazoles that complicates structure-activity relationship (SAR) data.[1]

This guide details the physicochemical profile, validated synthetic routes, and critical reaction protocols for leveraging this intermediate in drug discovery.

Physicochemical Profile

Understanding the physical state and solubility is critical for assay development and reaction setup.

PropertyValueNotes
Appearance White to off-white solidCrystalline powder form is standard.[1]
Molecular Weight 219.04 g/mol Monoisotopic Mass: 217.97 Da
Predicted LogP ~1.1Moderate lipophilicity; suitable for fragment-based screening.
H-Bond Donors 0Fully substituted nitrogen eliminates donor capacity.
H-Bond Acceptors 3N2, Carbonyl O, Ether O.
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water; requires organic co-solvent.[1]
Topological Polar Surface Area ~45 ŲGood membrane permeability predictor.

Synthetic Architecture & Regioselectivity

The synthesis of CAS 211738-66-8 presents a classic regioselectivity challenge in heterocyclic chemistry: N-alkylation of asymmetric pyrazoles. [1]

The Core Challenge: 1,3- vs. 1,5-Isomers

When methylating the precursor methyl 4-bromo-1H-pyrazole-3-carboxylate, two isomers are theoretically possible.[1] However, steric hindrance dictates the outcome. The ester group at C3 creates steric bulk, directing methylation preferentially to the distal N1 position (1-methyl-3-carboxylate), rather than the proximal N2 position (1-methyl-5-carboxylate).[1]

Validated Synthetic Route:

  • Starting Material: Methyl 4-bromo-1H-pyrazole-3-carboxylate.[1][2][3][4][5]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF (Polar aprotic solvents enhance the nucleophilicity of the pyrazole nitrogen).

Note: Alternatively, the ring can be constructed de novo using hydrazine derivatives, but direct alkylation is more common for this specific building block.[1]

Synthesispathway Precursor Methyl 4-bromo-1H-pyrazole-3-carboxylate (NH Free) Reagents Reagents: MeI, K2CO3, DMF 25°C, 12h Precursor->Reagents Product TARGET: Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (CAS 211738-66-8) Reagents->Product Major Product (>95%) SideProduct Minor Isomer: 1,5-substituted analog (Sterically disfavored) Reagents->SideProduct Trace

Figure 1: Regioselective synthesis pathway favoring the 1,3-substituted target due to steric steering by the ester group.[1]

Functionalization Protocols

The value of this molecule is its ability to serve as a divergent hub. Below are two self-validating protocols for its primary transformations.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

The bromine at C4 is electronically activated by the adjacent imine-like nitrogen (N2), making it highly reactive toward oxidative addition by Pd(0).[1]

Mechanism: The electron-deficient pyrazole ring facilitates the oxidative addition step, often the rate-determining step in cross-coupling.[1]

Standard Operating Procedure (SOP):

  • Setup: In a microwave vial, combine CAS 211738-66-8 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Why? Water is essential to solubilize the inorganic base.

  • Base: Add Cs₂CO₃ (2.0 equiv). Why? Cesium carbonate often provides higher yields for heteroaryl couplings compared to sodium carbonate.

  • Degassing: Sparge with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Ester Hydrolysis (C3-Activation)

Converting the ester to the carboxylic acid enables amide coupling, a staple in fragment-based drug design.[1]

SOP:

  • Dissolution: Dissolve CAS 211738-66-8 in THF/MeOH (1:1).

  • Saponification: Add LiOH (2.0 equiv, 1M aqueous solution). Why? LiOH is milder than NaOH and less likely to attack the pyrazole ring or cause decarboxylation.

  • Monitoring: Stir at RT. Monitor by LCMS (Shift from M+1 ~219 to ~205).

  • Isolation: Acidify to pH 3-4 with 1N HCl. The free acid typically precipitates. Filter and dry.

ReactivityMap Core Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (CAS 211738-66-8) Suzuki Suzuki Coupling (C4-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 C-C Bond Formation Hydrolysis Saponification (C3-COOH) Core->Hydrolysis LiOH, H2O Unmasking Acid Buchwald Buchwald-Hartwig (C4-Amine) Core->Buchwald Pd(OAc)2, Amine C-N Bond Formation Reduction Reduction (C3-Alcohol) Core->Reduction LiAlH4 or DIBAL Alcohol Gen.

Figure 2: Divergent reactivity map.[1] Green arrows indicate primary utility in library synthesis.

Safety and Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated pyrazoles.

  • GHS Classification:

    • H315: Causes skin irritation.[2][6][7][8][9]

    • H319: Causes serious eye irritation.[2][7][8]

    • H335: May cause respiratory irritation.[2][6][7][8][9]

  • Handling: Use in a fume hood. Avoid inhalation of dust.[6][7][8][9]

  • Storage: Store in a cool, dry place (2-8°C recommended). Moisture sensitive (ester hydrolysis risk over long term).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605117, Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link][1][2]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][10] Chemical Papers.[2][11][12] (Demonstrates Suzuki protocols on 4-iodo/bromo-1-methyl-pyrazoles). Retrieved from [Link][1]

  • Luo, G., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.[1] RSC Advances. (Discusses bromination and functionalization of the 1-methyl-pyrazole core). Retrieved from [Link]

  • ChemSrc (2025). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate MSDS and Properties. Retrieved from [Link][1][11]

Sources

potential applications of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal functionalization potential: the C4-bromine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki, Buchwald, Sonogashira), while the C3-ester provides a gateway for cyclization, amidation, or reduction.

This guide details the strategic application of this building block in the synthesis of pyrazolo[4,3-d]pyrimidines (PDE5 inhibitors, kinase inhibitors) and pyrazolo[3,4-b]pyridines . It bridges the gap between raw synthetic methodology and high-value biological targets.

Part 1: Structural Analysis & Pharmacophore Properties

The "Scaffold Hub" Concept

In medicinal chemistry, this molecule acts as a linchpin. It is not merely a reagent but a core template that pre-organizes substituents for binding affinity.

  • C4-Bromine (The Diversity Vector): This position is electronically primed for Palladium-catalyzed cross-coupling. In kinase inhibitors, the aryl group introduced here often occupies the hydrophobic pocket (Gatekeeper region) of the enzyme.

  • C3-Carboxylate (The Cyclization Vector): This group is essential for forming fused bicyclic systems. It acts as the electrophile in cyclocondensation reactions with amidines or ureas.

  • N1-Methyl (The Solubility Handle): Unlike unsubstituted pyrazoles, the N-methyl group removes a hydrogen bond donor, improving lipophilicity (LogP) and membrane permeability, while preventing unwanted tautomerization during synthesis.

Electronic Profile

The pyrazole ring is electron-rich, but the presence of the electron-withdrawing ester (C3) and bromine (C4) stabilizes the ring against oxidation. This balance makes it robust enough to survive harsh downstream conditions (e.g., chlorosulfonation or high-temperature cyclization).

Part 2: Synthetic Versatility & Divergent Pathways

The true power of this scaffold is its ability to facilitate Divergent Synthesis . From a single batch of starting material, a library of pharmacologically distinct compounds can be generated.

The Suzuki-Miyaura Gateway (C-C Bond Formation)

The most common transformation is the Suzuki coupling at C4.

  • Relevance: Used to install aryl/heteroaryl rings found in PI3K inhibitors and Antitumor agents .

  • Selectivity: The C4-Br bond is weaker than the C-H bonds, allowing exclusive functionalization without affecting the ester or N-methyl group.

The Pyrazolo[4,3-d]pyrimidine Pathway (PDE5 Inhibitors)

This is the industrial route for Sildenafil (Viagra) analogs.

  • Mechanism: The ester at C3 is converted to an amide. Subsequent nitration or chlorosulfonation allows for the closure of the pyrimidine ring onto the pyrazole.

  • Target: Phosphodiesterase type 5 (PDE5) and cGMP signaling pathways.

The Pyrazolo[3,4-b]pyridine Pathway
  • Mechanism: Reaction with 1,3-dicarbonyls or enaminones.

  • Target: Antiviral agents and potential anticancer therapeutics targeting cyclin-dependent kinases (CDKs).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the "Hub" capability of the scaffold, mapping the transformation from the core building block to bioactive drug classes.

SyntheticHub Core Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Hydrolysis/Amidation (NaOH -> SOCl2 -> R-NH2) Core->Hydrolysis Sonogashira Sonogashira Coupling (Alkynes, Cu/Pd) Core->Sonogashira Biaryl 4-Aryl-pyrazole Derivatives Suzuki->Biaryl C4 Functionalization Amide Pyrazole-3-carboxamides Hydrolysis->Amide C3 Modification Alkyne 4-Alkynyl-pyrazoles Sonogashira->Alkyne C4 Extension Kinase PI3K / CDK Inhibitors (Antitumor) Biaryl->Kinase Cyclization/Decoration PDE5 Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs) Amide->PDE5 Ring Fusion (Cyclocondensation) AntiInf p38 MAP Kinase Inhibitors (Anti-inflammatory) Alkyne->AntiInf Click Chemistry/Cyclization

Figure 1: Divergent synthetic pathways originating from the Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate core.

Part 4: Detailed Experimental Protocols

These protocols are synthesized from standard medicinal chemistry practices for this specific scaffold. They represent self-validating systems where success is indicated by clear physical changes (precipitation, TLC shifts).

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 4-Aryl Derivatives)

Target: Introduction of an aromatic ring at C4 for Kinase Inhibition.

Reagents:

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for stability and efficiency with electron-deficient bromides.

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

  • Degassing: In a reaction vial, combine the pyrazole substrate, arylboronic acid, and K₂CO₃. Suspend in Dioxane/Water.[1] Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen inhibits the Pd catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under inert atmosphere. Seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting bromide (higher Rf) should disappear, replaced by a fluorescent biaryl spot.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography.

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidine-7-one (Sildenafil Core)

Target: Construction of the fused bicyclic PDE5 inhibitor scaffold.

Reagents:

  • 4-Amino-1-methyl-1H-pyrazole-3-carboxamide (Derived from our core via nitration/reduction/amidation)

  • Benzoyl chloride derivative (1.1 eq)

  • Polyphosphoric Acid (PPA) or NaOH/H₂O₂ (depending on specific path)

Methodology (Cyclization Phase):

  • Amidation: React the 4-amino-pyrazole-3-carboxamide with the desired benzoyl chloride in Pyridine/DCM to form the bis-amide intermediate.

  • Ring Closure: Dissolve the intermediate in ethanol containing NaOH (2M) or t-BuOK. Heat to reflux for 6 hours.

  • Validation: The reaction mixture typically turns from a clear solution to a suspension as the fused bicyclic product precipitates (due to lower solubility of the planar system).

  • Isolation: Acidify to pH 5-6 with HCl. Collect the precipitate by filtration. This solid is the core pyrazolo[4,3-d]pyrimidine.

Part 5: Medicinal Chemistry Case Studies

Case Study 1: PI3K Inhibitors

Phosphatidylinositol-3-kinases (PI3K) are master regulators of cancer cell growth.[4]

  • Application: Researchers utilize the Suzuki coupling (Protocol A) to attach a 3-hydroxyphenyl or indazole group to the C4 position of the pyrazole.

  • SAR Logic: The N1-methyl fits into a small hydrophobic pocket in the ATP binding site, while the C4-aryl group engages the hinge region. The C3-ester is often converted to an amide to form hydrogen bonds with the catalytic lysine.

Case Study 2: PDE5 Inhibitors (Sildenafil Analogs)
  • Application: The core scaffold mimics the guanine base of cGMP.

  • SAR Logic: The pyrazolo[4,3-d]pyrimidine system (formed via Protocol B) provides the rigid planar template necessary for stacking interactions within the PDE5 active site. The N1-methyl group (from our starting material) dictates the orientation of the molecule within the pocket, ensuring selectivity over other PDE isoforms.

Pathway Visualization: From Scaffold to Sildenafil

SildenafilPath Start Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate Step1 1. Hydrolysis (Ester -> Acid) 2. Nitration (C4-Br -> C4-NO2 displacement*) Start->Step1 Step2 4-Nitro-1-methyl-pyrazole-3-carboxylic acid Step1->Step2 Functional Group Swap Step3 Amidation & Reduction (-> 4-Amino-amide) Step2->Step3 Prep for Cyclization Step4 Cyclization with Aryl Group (Pyrazolo[4,3-d]pyrimidine formation) Step3->Step4 Ring Fusion End Sildenafil / Vardenafil Analogs Step4->End Sulfonylation & N-Methylpiperazine

Figure 2: The chemical lineage from the pyrazole carboxylate precursor to PDE5 inhibitors.

References

  • National Center for Biotechnology Information (PubChem). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Compound Summary. [Link]

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications.[5] [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]

Sources

Technical Whitepaper: Bioactivity Profiling & Medicinal Utility of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the preliminary bioactivity investigation of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 89193-08-8). It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery campaigns.

Executive Summary: The "Gateway" Scaffold

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is not merely a reagent; it is a privileged pharmacophore precursor . While the parent ester possesses limited intrinsic bioactivity (primarily acting as a weak electrophile), its value lies in its specific substitution pattern. It serves as a rigid, aromatic linker capable of projecting substituents into the ATP-binding pockets of kinases (e.g., FLT3, CDK) or the ligand-binding domains of transcription factors (e.g., AhR).

Preliminary Investigation Verdict: Direct screening of the ester is low-yield. The investigation must focus on Scaffold Validation —confirming regioisomeric purity and reactivity—followed by Fragment-Based Screening (FBS) of its hydrolyzed or coupled derivatives.

Chemical Biology Profile & Structural Logic

Physiochemical Analysis (Lipinski & Veber)

Before biological testing, the scaffold's "Rule of 5" compliance confirms its suitability as a fragment lead.

PropertyValueImplication for Bioactivity
Molecular Weight 219.04 g/mol Ideal Fragment. Allows significant growth during optimization.
cLogP ~1.3High Permeability. Easily crosses cell membranes for intracellular targets.
H-Bond Donors 0Low Solvation Penalty. Improves binding affinity per atom.
H-Bond Acceptors 3 (N, O)Key Interaction Points. N2 often binds hinge regions in kinases.
TPSA ~45 ŲExcellent Bioavailability. Well below the 140 Ų limit.
The "Warhead" Logic

The molecule contains two orthogonal reaction vectors that define its medicinal utility:

  • C4-Bromide (Vector A): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This is critical for extending the scaffold into hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

  • C3-Ester (Vector B): A precursor for amides or heterocycles. This vector typically directs H-bond interactions with solvent-exposed residues or specific aspartate/glutamate residues in the active site.

Experimental Protocols for Preliminary Investigation

To validate this scaffold for a library campaign, do not screen the raw ester against cells immediately. Follow this self-validating workflow.

Protocol A: Regioisomeric Purity Validation (Critical Step)

Context: Commercial synthesis often yields mixtures of 1-methyl (desired) and 2-methyl isomers. The 2-methyl isomer has a completely different H-bond vector, potentially abolishing activity.

Methodology:

  • Technique: 1H-NMR (NOESY 1D).

  • Procedure: Dissolve 5 mg in DMSO-d6. Irradiate the N-Methyl protons (~3.9 ppm).

  • Validation Criteria:

    • Positive Result: NOE enhancement observed at the C5-H proton (adjacent to N-methyl).

    • Negative Result: No enhancement at C5-H (implies N2-methylation or wrong structure).

    • Action: Reject batch if <98% isomeric purity.

Protocol B: "Probe Library" Synthesis & Screening

Context: The ester is a prodrug/precursor. To assess bioactivity potential, you must convert it into a "Probe Set" targeting known pathways (e.g., Kinase or AhR).

Step 1: Rapid Derivatization (Parallel Synthesis)

  • Reaction: Hydrolysis of C3-ester (LiOH, THF/H2O)

    
     Amide coupling (HATU, DIPEA) with:
    
    • Aniline (Hydrophobic probe)

    • Morpholine (Solubility probe)

    • 4-Aminopyridine (Kinase hinge-binder probe)

Step 2: Fluorescence Polarization (FP) Kinase Assay

  • Target: FLT3 or CDK2 (Validation targets for pyrazoles).

  • Reagents: Tracer (Staurosporine-Red), Recombinant Kinase, Assay Buffer.

  • Workflow:

    • Incubate Kinase (5 nM) + Tracer (2 nM) + Probe Compound (10 µM) for 60 min.

    • Measure Polarization (mP).

    • Hit Definition: >50% displacement of tracer indicates the scaffold is binding the ATP pocket.

Protocol C: Cytotoxicity Profiling (Safety Filter)

Context: Rule out non-specific alkylating toxicity from the bromide.

Methodology:

  • Cell Lines: HEK293 (Normal kidney) vs. HepG2 (Liver).

  • Assay: CellTiter-Glo (ATP luminescence).

  • Dosing: 8-point dose response (100 µM to 0.1 µM).

  • Interpretation:

    • Safe Profile: IC50 > 50 µM (Indicates the core is non-toxic).

    • Toxic Profile: IC50 < 10 µM in HEK293 (Indicates reactivity/instability).

Mandatory Visualization: Pathway & Workflow

Diagram 1: The Scaffold Logic & SAR Expansion

This diagram illustrates how the inert starting material is transformed into bioactive chemical space.

ScaffoldLogic Core Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (CAS: 89193-08-8) VectorA Vector A: C4-Bromide (Suzuki Coupling) Core->VectorA VectorB Vector B: C3-Ester (Hydrolysis/Amidation) Core->VectorB Target1 Kinase Inhibitors (FLT3/CDK) Requires Biaryl System VectorA->Target1 + Aryl Boronic Acid Target2 AhR Modulators Requires Amide Linker VectorB->Target2 + Amine Bioactivity Validated Bioactive Lead Series Target1->Bioactivity High Potency Target2->Bioactivity Immunomodulation

Caption: Divergent synthesis strategy transforming the core scaffold into Kinase and AhR modulator classes.

Diagram 2: Preliminary Screening Workflow

A decision tree for the preliminary investigation.

ScreeningWorkflow Start Start: Raw Material (CAS 89193-08-8) QC QC: 1H-NMR / NOESY (Confirm Regioisomer) Start->QC Decision1 Isomeric Purity >98%? QC->Decision1 Reject REJECT BATCH (Avoid SAR artifacts) Decision1->Reject No Deriv Synthesis: Generate 3-Probe Mini-Library Decision1->Deriv Yes Assay1 Assay A: FP Kinase Screen (Target: FLT3/CDK) Deriv->Assay1 Assay2 Assay B: Cytotoxicity (HEK293) Deriv->Assay2 Result Data Integration: Is it a Valid Hit? Assay1->Result Assay2->Result Go GO: Scale Up & Library Expansion Result->Go Binding + Non-Toxic NoGo NO-GO: Toxic or Inert Result->NoGo No Binding / Toxic

Caption: Step-by-step decision matrix for validating the scaffold before full-scale drug discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828046, Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.[1] Journal of Medicinal Chemistry, 61(4), 1499-1518.[1] (Demonstrates the utility of the pyrazole-3-carboxamide scaffold in kinase inhibition). Retrieved from [Link]

  • European Patent Office (2019).EP 3749669 B1: AhR Modulators. (Cites the use of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate as a key intermediate for Aryl Hydrocarbon Receptor modulators).
  • MDPI Pharmaceuticals (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.[2] (Discusses parallel synthesis strategies relevant to pyrazole-carboxamide derivatives). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, commercial availability, and critical applications, with a focus on its role in the development of targeted therapeutics.

Introduction: The Versatility of a Brominated Pyrazole Scaffold

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 211738-66-8 for the N-methylated form, and 81190-89-8 for the 1H-pyrazole analog) is a heterocyclic compound of significant interest to the scientific community. Its structure, featuring a pyrazole core functionalized with a bromine atom and a methyl ester group, makes it a highly versatile intermediate for the synthesis of complex bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive chemical libraries for drug discovery.

The pyrazole moiety itself is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacological properties to molecules.[1] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This inherent bioactivity, combined with the synthetic utility of the bromo-ester functionalization, positions Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate as a valuable starting material for the development of novel therapeutics and agrochemicals.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂[3]
Molecular Weight 219.04 g/mol [3]
CAS Number 211738-66-8[3]
Appearance White to light yellow solid[2]
Purity Typically >95% - 97%[2][3][4]
Storage Sealed in dry, 2-8°C[3]
Solubility Soluble in common organic solvents like DMSO and methanol.General knowledge
Safety and Handling

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate and its analogs are classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9]

Commercial Availability and Suppliers

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The availability, purity, and pricing can vary between suppliers. Below is a comparative table of some key suppliers.

SupplierProduct NameCAS No.PurityAvailable QuantitiesContact/Link
BLDpharm Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate211738-66-897%100mg - 25g[3]
Lead Sciences Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate211738-66-897%100mg - 25g[3]
Chem-Impex Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-8 (1H-pyrazole)≥ 95% (HPLC)Inquire for sizes[2]
MakeChem Inc. Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-8 (1H-pyrazole)>95%5g, 10g[4]
Shanghai Aladdin Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-8 (1H-pyrazole)98.0%1g - 100g[10]
Dayang Chem 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester81190-89-8 (1H-pyrazole)98.0%Inquiry for bulk[10]
Frontier Specialty Chemicals 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester81190-89-8 (1H-pyrazole)95%Inquire for sizes[11]

Note: The CAS number and N-methylation status can vary between suppliers. Researchers should carefully verify the exact structure of the compound being ordered.

Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

A patent for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine outlines a multi-step process that can be adapted.[12] A likely synthetic pathway for the target molecule would involve the following key transformations:

Synthesis_Pathway A 1,3-Dicarbonyl Precursor C Methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Methyl 4-bromo-1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate C->E Bromination D Brominating Agent (e.g., POBr₃) D->E G Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate E->G Further Steps F Reduction/Tautomerization

Caption: Plausible synthetic pathway for the target compound.

Conceptual Step-by-Step Methodology:
  • Cyclocondensation: Reaction of a suitable 1,3-dicarbonyl precursor (e.g., a dialkyl acetylenedicarboxylate derivative) with methylhydrazine to form the pyrazole ring. This would likely yield a hydroxy-pyrazole ester intermediate.[12]

  • Bromination: Introduction of the bromine atom at the 4-position of the pyrazole ring. This can be achieved using a variety of brominating agents, such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃).[12] The regioselectivity of this step is crucial and may require optimization of reaction conditions.

  • Esterification (if necessary): If the carboxylic acid is present, conversion to the methyl ester can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

This generalized pathway highlights the key chemical transformations. The specific reagents, solvents, temperatures, and reaction times would need to be empirically determined and optimized for yield and purity.

Applications in Drug Discovery and Agrochemicals

The primary value of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its utility as a versatile building block for the synthesis of a wide array of biologically active molecules.

Intermediate for Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[13][14][15]

The bromine atom on the pyrazole ring serves as a key point for diversification through Suzuki or other palladium-catalyzed cross-coupling reactions.[16] This allows for the introduction of various aryl or heteroaryl groups, which can be designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

Kinase_Inhibitor_Synthesis A Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate D Kinase Inhibitor Precursor A->D Suzuki Coupling B Arylboronic Acid B->D C Pd Catalyst C->D F Final Kinase Inhibitor D->F Amide Coupling, etc. E Further Functionalization E->F

Caption: General scheme for kinase inhibitor synthesis.

For example, this pyrazole derivative could be a precursor for inhibitors of kinases such as p38 MAP kinase, which is involved in inflammatory responses, or various receptor tyrosine kinases implicated in cancer progression.[15] The N-methyl group and the ester functionality can also be modified to fine-tune the solubility, metabolic stability, and pharmacokinetic properties of the final drug candidate. For instance, 4-Bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of the cancer drugs Erdafitinib and Savolitinib.[17]

Agrochemical Development

Beyond pharmaceuticals, Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is also a valuable intermediate in the agrochemical industry.[2] Pyrazole-containing compounds are known to exhibit herbicidal, fungicidal, and insecticidal activities. The ability to readily modify the structure of this pyrazole derivative allows for the systematic exploration of structure-activity relationships to develop new and more effective crop protection agents.[2]

Conclusion and Future Outlook

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a synthetically versatile and commercially accessible building block with significant applications in both drug discovery and agrochemical research. Its utility is rooted in the favorable biological properties of the pyrazole scaffold and the synthetic handle provided by the bromine atom. As the demand for novel, highly specific kinase inhibitors and more effective agrochemicals continues to grow, the importance of this and related pyrazole intermediates is likely to increase. Future research will undoubtedly uncover new and innovative applications for this valuable compound, further solidifying its role in the advancement of chemical and life sciences.

References

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. Lead Sciences. ([Link])

  • MC005066 Methyl 4-bromo-1H-pyrazole-3-carboxylate. MakeChem Inc. ([Link])

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046. PubChem. ([Link])

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. PubChem. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. ([Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. ([Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. ([Link])

  • MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Capot Chemical. ([Link])

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. ([Link])

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. ([Link])

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The Pyrazole Scaffold in Drug Discovery: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) has transcended its status as a simple heterocycle to become a "privileged scaffold" in modern medicinal chemistry. Its ubiquity—anchoring over 30 FDA-approved therapeutics—stems from its unique electronic duality: it acts simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the purine ring of ATP and peptide bonds. This guide dissects the structural biology, synthetic challenges, and therapeutic logic of pyrazoles, providing actionable insights for drug developers.[1]

Structural & Electronic Architecture

The Tautomeric Chameleon

Unlike imidazole (1,3-diazole), pyrazole possesses adjacent nitrogen atoms, creating a unique dipole and tautomeric profile.

  • Tautomerism: In

    
    -unsubstituted pyrazoles, the proton oscillates between N1 and N2 (
    
    
    
    ). This allows the scaffold to adapt its binding face to the target protein's requirements, "sampling" the active site for the lowest energy conformation.
  • pKa Profile: The pKa of unsubstituted pyrazole is ~2.5 (conjugate acid), making it significantly less basic than imidazole (pKa ~7.0).[2] This ensures that at physiological pH (7.4), neutral pyrazoles remain uncharged, facilitating passive membrane permeability.

The Kinase Hinge Binder

The most critical application of pyrazole is in kinase inhibition.[3] The N1-H (Donor) / N2 (Acceptor) motif perfectly complements the backbone carbonyl and amide nitrogen of the kinase "hinge" region (residues connecting N- and C-lobes).

Diagram 1: Structural Logic of Pyrazole-Kinase Binding This diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within the ATP-binding pocket.

KinaseBinding cluster_Protein Kinase Hinge Region (Backbone) cluster_Inhibitor Pyrazole Scaffold Glu Glu/Met (Backbone C=O) [H-Bond Acceptor] Leu Leu/Val (Backbone N-H) [H-Bond Donor] N2 Pyrazole N2 [H-Bond Acceptor] Leu->N2 H-Bond (2.9 Å) N1 Pyrazole N1-H [H-Bond Donor] N1->Glu H-Bond (2.8 Å) R_Group C3/C5 Substituents (Selectivity/Solubility)

Caption: Canonical bidentate H-bond interaction between the pyrazole motif and the kinase hinge region backbone.

Therapeutic Applications & SAR

Oncology: The Kinase Inhibitors

Pyrazole derivatives are dominant in the "ib" class of drugs (inhibitors).

  • Ruxolitinib (JAK1/2): The pyrazole ring is part of a fused pyrrolo[2,3-d]pyrimidine system, but the logic remains: it anchors the molecule to the hinge, while the cyclopentyl ring occupies the hydrophobic pocket.

  • Crizotinib (ALK/ROS1): Uses a 4-substituted pyrazole.[4] The C4-position is critical for vectoring substituents out of the ATP pocket towards the solvent front, improving solubility and pharmacokinetic (PK) properties.

Inflammation: COX-2 Selectivity
  • Celecoxib: A classic example of leveraging the pyrazole scaffold for isoform selectivity.

    • Mechanism: The rigid pyrazole core orients a sulfonamide group into a distinct "side pocket" present in COX-2 but accessible in COX-1 (due to an Ile

      
       Val substitution).
      
    • SAR Insight: The bulky 1,5-diaryl substitution pattern is sterically incompatible with the narrower COX-1 channel.

Data Summary: Marketed Pyrazole Therapeutics
Drug NameTargetIndicationPyrazole RoleBinding Mode
Ruxolitinib JAK1/JAK2MyelofibrosisHinge BinderBidentate H-bond (Donor/Acceptor)
Celecoxib COX-2InflammationScaffold CoreOrients sulfonamide to selectivity pocket
Crizotinib ALK/ROS1NSCLCHinge Binder4-position vectors solubilizing group
Axitinib VEGFRRCCHinge BinderIndazole (fused pyrazole) mimics Adenine
Rimonabant CB1Obesity (Withdrawn)Antagonist Core1,5-diaryl steric bulk locks receptor in inactive state

Synthetic Mastery: The Regioselectivity Challenge

The synthesis of substituted pyrazoles often suffers from regioselectivity issues, particularly when alkylating the N1 position or condensing unsymmetrical 1,3-diketones.

The Problem

Reacting an unsymmetrical 1,3-diketone with a monosubstituted hydrazine typically yields a mixture of 1,3- and 1,5-isomers . Separating these requires tedious chromatography, reducing yield and throughput.

The Solution: Regioselective Methodologies
  • Enaminones: Using enaminones instead of diketones directs nucleophilic attack more predictably.

  • Copper-Catalyzed Coupling (Chan-Lam): Pre-synthesizing the pyrazole and coupling the N-aryl group using Cu(OAc)₂ allows for high regiocontrol based on steric and electronic preference.

Diagram 2: Synthetic Pathways & Regiocontrol This diagram contrasts the classical non-selective route with modern regioselective strategies.

Synthesis Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Mixture Isomeric Mixture (1,3- vs 1,5-isomer) Diketone->Mixture Classical Condensation Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Mixture Separation Chromatography (Yield Loss) Mixture->Separation Enaminone Enaminone (R1-CO-CH=CH-NMe2) Product Pure Regioisomer (>95:5 ratio) Enaminone->Product + Hydrazine / Acid Catalyst Regional Control (Sterics/Electronics) Catalyst->Product Directs Attack

Caption: Comparison of classical condensation (red path) vs. modern regioselective enaminone strategy (green path).

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles via Enaminones

This protocol avoids the isomeric mixture problem of classical Knorr synthesis.

Reagents:

  • Acetophenone derivative (1.0 eq)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq)

  • Aryl Hydrazine Hydrochloride (1.1 eq)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Enaminone Formation:

    • Charge a round-bottom flask with the acetophenone derivative and DMF-DMA.

    • Reflux at 90°C for 3-6 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate in vacuo to yield the crude enaminone intermediate (usually a yellow/orange solid). Note: This intermediate directs the subsequent cyclization.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M concentration).

    • Add Aryl Hydrazine Hydrochloride.

    • Reflux for 2-4 hours. The reaction is typically cleaner than diketone condensations.

  • Work-up:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

  • Validation:

    • Confirm regiochemistry via NOESY NMR (Look for interaction between N-Aryl protons and Pyrazole-C5 substituent).

Protocol: Biochemical Kinase Assay (FRET-based)

Standard assay to validate pyrazole-based inhibitors.

  • Preparation: Dilute the pyrazole compound in DMSO (10-point dose-response).

  • Reaction Mix: Combine Kinase (e.g., JAK2), Peptide Substrate (biotinylated), and ATP (at

    
    ) in assay buffer (HEPES pH 7.5, MgCl₂, DTT).
    
  • Incubation: Add compound. Incubate for 60 mins at RT.

  • Detection: Add stop solution containing Eu-labeled anti-phospho antibody and APC-labeled Streptavidin (TR-FRET reagents).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Future Perspectives

  • Covalent Inhibitors: Incorporating acrylamides onto the pyrazole C4 position to target non-catalytic cysteines (e.g., Ibrutinib analogs).

  • PROTACs: Using the pyrazole scaffold as the "warhead" to bind the target protein, linked to an E3 ligase ligand for targeted degradation.

  • Fragment-Based Drug Design (FBDD): Pyrazole remains a top-tier "fragment" due to its high ligand efficiency (LE) and ability to form high-quality interactions with low molecular weight.

References

  • FamingKZ. (2024). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Institutes of Health. Link

  • Molecules. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Link

  • Journal of Medicinal Chemistry. (2010). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Link

  • International Journal of Molecular Sciences. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Link

  • Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • Journal of Organic Chemistry. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. ACS Publications. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 89193-08-8).[1][2][3] Unlike routes involving the methylation of 4-bromopyrazoles—which frequently suffer from poor regioselectivity (N1 vs. N2 isomerism)—this protocol utilizes the direct electrophilic bromination of Methyl 1-methyl-1H-pyrazole-3-carboxylate .[1][2][3] Using N-Bromosuccinimide (NBS) in acetonitrile, this method affords the target compound with high regiochemical fidelity (>98%) and excellent yield, suitable for milligram-to-gram scale preparation in drug discovery workflows.[1][2][3]

Introduction & Retrosynthetic Analysis

The 4-bromo-1-methyl-1H-pyrazole-3-carboxylate scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings to generate library diversity at the C4 position.[1][2][3]

Strategic Route Selection

Two primary disconnection strategies exist for this target:

  • Route A (Recommended): Bromination of the pre-methylated pyrazole core.[1][2][3] This route relies on the inherent nucleophilicity of the C4 position in the pyrazole ring.[2][3]

  • Route B (Discouraged): Methylation of Methyl 4-bromo-1H-pyrazole-3-carboxylate.[1][2][3] This route is prone to forming inseparable mixtures of N1-methyl (desired) and N2-methyl (undesired) isomers due to the competing steric and electronic effects of the C3-ester group.[1][2][3]

Reaction Pathway Diagram

The following logic tree illustrates the decision-making process for selecting Route A.

SynthesisStrategy Target Target: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Start_A Precursor A: Methyl 1-methyl-1H-pyrazole-3-carboxylate Step_A Reaction: Electrophilic Bromination (NBS) Start_A->Step_A Preferred Route Start_B Precursor B: Methyl 4-bromo-1H-pyrazole-3-carboxylate Step_B Reaction: N-Alkylation (MeI/Base) Start_B->Step_B Alternative Route Outcome_A Outcome: Single Regioisomer (C4-Br) High Yield Step_A->Outcome_A Outcome_B Outcome: Mixture of N1/N2 Isomers Difficult Separation Step_B->Outcome_B Outcome_A->Target Outcome_B->Target Low Efficiency

Figure 1: Retrosynthetic strategy comparing direct bromination (Route A) vs. alkylation (Route B).

Detailed Experimental Protocol

Reaction Scheme

Substrate: Methyl 1-methyl-1H-pyrazole-3-carboxylate Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) Conditions: 25 °C to 60 °C, 2–4 hours[1][2][3]

Reagents & Materials Table
Reagent / SolventMW ( g/mol )Equiv.[1][2][3][4]DensityRole
Methyl 1-methyl-1H-pyrazole-3-carboxylate 140.141.0N/AStarting Material
N-Bromosuccinimide (NBS) 177.981.1 - 1.2N/ABrominating Agent
Acetonitrile (MeCN) 41.05N/A0.786 g/mLSolvent
Sodium Thiosulfate (sat.[1][2][3] aq.) N/AN/A~1.1 g/mLQuenching Agent
Ethyl Acetate 88.11N/A0.902 g/mLExtraction Solvent
Step-by-Step Procedure

Step 1: Setup

  • Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv).[1][2][3]

  • Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).[1][2][3]

  • Stir until the starting material is fully dissolved.

Step 2: Bromination

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 5 minutes at room temperature (20–25 °C).

    • Note: Adding NBS in portions prevents localized high concentrations and potential exotherms, though this reaction is generally mild.[1][2][3]

  • Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LCMS.[1][2][3][5]

    • Observation: The starting material (lower Rf) should convert to a less polar product (higher Rf).[1][2][3]

  • Optimization: If the reaction is incomplete after 2 hours at room temperature, warm the mixture to 50 °C for 1 hour.

Step 3: Workup

  • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Redissolve the residue in Ethyl Acetate .[1][2][3]

  • Wash the organic layer with Saturated Aqueous Sodium Thiosulfate (2x) to remove unreacted bromine/NBS.[1][2][3]

  • Wash with Water (1x) and Brine (1x).[1][2][3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .[1][2][3]

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification

  • Standard: The crude product is often >95% pure and appears as an off-white to pale yellow solid.[1][2][3]

  • If necessary: Purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes) or recrystallize from Ethanol/Water.[1][2][3]

Characterization & Quality Control

To validate the synthesis, compare the spectral data against the expected values derived from the substitution pattern.[1][2]

Expected 1H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
C5-H 7.60 – 7.65Singlet (s)1HPyrazole Ring Proton
N-CH₃ 3.95 – 4.00Singlet (s)3HN-Methyl
O-CH₃ 3.90 – 3.95Singlet (s)3HEster Methyl

Diagnostic Feature: The starting material displays two doublets (C4-H and C5-H) with a coupling constant (J ≈ 2.0–2.5 Hz).[1][2][3] The disappearance of the C4-H signal and the collapse of the C5-H signal into a sharp singlet confirms successful substitution at the C4 position.[2][3]

Mass Spectrometry (ESI+)[1][2][3]
  • Expected m/z: 219.0 / 221.0 [M+H]⁺ (1:1 isotopic pattern characteristic of mono-bromine).[2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Low temperature or old NBS reagent.[1][2][3]Heat to 60 °C; Recrystallize NBS from water before use if it appears yellow/orange.[1][2][3]
Polybromination Excess NBS used (>1.5 equiv).[1][2][3]Strictly control stoichiometry (1.05–1.1 equiv).
Regioisomer Contamination Incorrect starting material (NH-pyrazole).[1][2][3]Ensure starting material is N-methylated before bromination.[1][2][3]
Color Issues Residual Bromine/Succinimide.[1][2][3]Ensure thorough wash with Sodium Thiosulfate during workup.[1][2][3]

Safety Considerations

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation.[1][2][3] Handle in a fume hood. Avoid inhalation of dust.[1][2][3]

  • Brominated Compounds: Many brominated heterocycles are potential sensitizers.[1][2][3] Wear appropriate PPE (gloves, goggles, lab coat).[1][2][3]

  • Acetonitrile: Flammable and toxic.[1][2][3]

References

  • Regioselectivity of Pyrazole Bromination

    • Elguero, J. et al. Comprehensive Heterocyclic Chemistry II.[1][2][3] Pyrazoles.[1][2][3][4][5][6][7][8] Elsevier, 1996.[1][2][3]

    • Application Note Validation: Electrophilic substitution on 1-substituted pyrazoles occurs preferentially at C4 due to electronic activation.[1][2][3]

    • [1][2][3]

  • NBS Bromination Protocols

    • Organic Chemistry Portal: N-Bromosuccinimide (NBS) applications in electrophilic aromatic substitution.[1][2][3][9]

    • [1][2][3]

  • Compound Data & Precursors

    • PubChem: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound Summary).[1][2][3]

    • [1][2][3]

  • Analogous Synthetic Methodology

    • Zhang, C. et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[1][2][3] Acta Crystallographica Section E, 2007.[1][2][3] (Demonstrates stability and workup of similar pyrazole carboxylic acids).

Sources

Application Note: A Detailed Experimental Protocol for the Suzuki Cross-Coupling of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, providing a versatile route to biaryls, substituted heterocycles, and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3][4] Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block, and its functionalization via Suzuki coupling opens avenues to a diverse array of complex molecules.[5] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of this specific substrate, grounded in mechanistic principles to guide researchers in achieving optimal results.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, forming a Pd(II) complex.[7][8][9] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide.[7][8][9] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[8][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]

Experimental Workflow Diagram

Suzuki_Workflow reagents Reagent Preparation (Weighing & Degassing) setup Reaction Setup (Inert Atmosphere) reagents->setup Add reagents to flask reaction Reaction (Heating & Stirring) setup->reaction Heat to specified temp monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring Sample at intervals monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching & Extraction) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification Isolate crude product analysis Product Analysis (NMR, MS) purification->analysis Isolate pure product

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

Detailed Experimental Protocol

This protocol is designed for a ~0.5 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate219.03109.50.51.0
Arylboronic AcidVaries-0.61.2
Pd(dppf)Cl₂·CH₂Cl₂816.6420.40.0250.05
Cesium Carbonate (Cs₂CO₃)325.82325.81.02.0
1,4-Dioxane (anhydrous)-4 mL--
Water (degassed)-1 mL--
Causality Behind Reagent Choices
  • Arylboronic Acid: A slight excess (1.2 eq.) is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[6] A wide variety of arylboronic acids are commercially available.[8]

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) is a robust and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination. It is particularly effective for coupling heteroaryl halides.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong inorganic base that is highly effective in Suzuki couplings. Its high solubility in the aqueous phase of the solvent mixture facilitates the formation of the active boronate species.[3]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[6][9] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and activate the boronic acid.[6] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 10 mL oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (109.5 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), and cesium carbonate (325.8 mg, 1.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvents and Catalyst:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure thorough degassing.

    • Briefly remove the septum and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (20.4 mg, 0.025 mmol).

    • Reseal the flask and continue to sparge with the inert gas for an additional 5 minutes.

  • Reaction:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously overnight (12-18 hours).

  • Reaction Monitoring:

    • After the reaction time has elapsed, cool the mixture to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

    • Arylboronic acids can be irritants.[11]

    • The pyrazole starting material may cause skin and eye irritation.[11][12] Handle all chemicals in accordance with their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure thorough degassing of solvents and reaction mixture. Use fresh, high-quality catalyst.
Insufficiently active base or poor solubilityTry a different base (e.g., K₃PO₄, K₂CO₃). Ensure vigorous stirring.
Low reaction temperatureIncrease the reaction temperature, potentially using a microwave reactor for higher temperatures and shorter times.
Protodeboronation Presence of excess water or protic sourcesUse anhydrous solvents and ensure the boronic acid is of good quality. Minimize reaction time.
Homocoupling Reaction conditions favoring boronic acid couplingAdjust the stoichiometry of reactants. Lowering the catalyst loading may sometimes help.
Difficult Purification Close-running impuritiesOptimize the chromatography conditions (different solvent system, different stationary phase). Consider recrystallization.

Catalytic Cycle Diagram

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar ArB(OH)2 Ar'B(OH)₂ Ar'B(OH)3- [Ar'B(OH)₃]⁻ ArB(OH)2->Ar'B(OH)3- ArX Ar-X ArX->Ar-Pd(II)-X(L2) Base Base Base->Ar'B(OH)3- Ar'B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki cross-coupling of methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this procedure to synthesize a wide range of valuable pyrazole derivatives. Adherence to the detailed steps and safety precautions will ensure a successful and safe experimental outcome.

References

  • Wikipedia. Suzuki reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the functionalization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 89193-08-8). It moves beyond generic textbook descriptions to provide field-tested protocols, mechanistic insights, and optimization strategies tailored for drug discovery workflows.

Executive Summary & Chemical Profile

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, MAPK pathways) and agrochemicals. The molecule features three distinct reactivity zones:[1][2]

  • C-4 Bromine: The primary site for oxidative addition; highly reactive in Pd-catalyzed cross-couplings.

  • C-3 Methyl Ester: An electron-withdrawing group (EWG) that activates the C-4 position but requires careful base selection to prevent unwanted saponification.

  • N-1 Methyl: Blocks tautomerization, simplifying regiochemistry compared to unprotected pyrazoles.

Key Physical Properties:

  • Appearance: White to off-white solid.

  • Molecular Weight: 219.04 g/mol .

  • Solubility: Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.

  • Storage: Keep cool and dry; stable under ambient conditions.

Strategic Reaction Overview

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

ReactionScope Start Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (Starting Material) Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald R-NH2 Pd-XPhos Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Acetylene Pd/Cu Prod_Suzuki 4-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino Derivatives Buchwald->Prod_Buchwald Prod_Sonogashira 4-Alkynyl Derivatives Sonogashira->Prod_Sonogashira

Figure 1: Divergent synthesis pathways for the C-4 functionalization of the pyrazole scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl groups at the C-4 position.

Mechanistic Insight

The C-3 ester makes the C-4 bromine moderately electron-deficient, facilitating the oxidative addition step of the catalytic cycle. However, the adjacent nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst. Therefore, bidentate ligands like dppf or bulky phosphines (XPhos) are preferred over simple PPh3.

Critical Constraint: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures to preserve the methyl ester. Use Carbonate or Phosphate bases.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1.0 equiv (e.g., 219 mg, 1.0 mmol)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the pyrazole substrate, boronic acid, and base.

  • Deoxygenation: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 5-10 minutes. Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM complex quickly to the vial. Cap immediately.

  • Reaction: Heat the block to 80–90°C for 4–16 hours. Monitor by LC-MS.[3]

    • Checkpoint: If conversion stalls, add an additional 1-2 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Optimization Table:

VariableStandard ConditionAlternative (Challenging Substrates)Reason
Catalyst Pd(dppf)Cl2XPhos Pd G2 or Pd(dtbpf)Cl2Bulky ligands prevent N-coordination.
Base K2CO3Cs2CO3 or K3PO4Cesium often improves solubility/rate.
Solvent Dioxane/H2ODMF or Toluene/H2OHigher boiling point required for sterically hindered partners.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination) at C-4.[4]

Mechanistic Insight

Amination of 4-halopyrazoles is notoriously difficult due to the electron-rich nature of the pyrazole ring (relative to benzene) and potential catalyst deactivation. The C-3 ester helps by pulling electron density, but specialized precatalysts are mandatory. BrettPhos and RuPhos are the gold standards here.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[3]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

    • Warning: NaOtBu may cause transesterification or hydrolysis. Cs2CO3 is safer for the ester.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate, amine (if solid), base, and precatalyst.

  • Solvent: Add anhydrous, degassed solvent.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc. Concentrate and purify.

Protocol C: Sonogashira Coupling

Objective: Introduction of alkyne handles.

Mechanistic Insight

Copper (CuI) is typically used as a co-catalyst, but it can induce Glaser homocoupling of the alkyne.[5] For this substrate, a "Copper-Free" protocol is often cleaner if using highly active Pd sources, though the standard Pd/Cu method is robust for most applications.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base: Et3N or Diisopropylamine (2-3 equiv)

  • Solvent: DMF or THF (degassed).

Step-by-Step:

  • Mix: Combine substrate, Pd catalyst, and CuI in a vial.

  • Solvent/Base: Add solvent and base.[2] Degas thoroughly.

  • Alkyne: Add the alkyne last (via syringe if liquid).

  • Reaction: Stir at RT to 60°C . Many react at RT; heat only if sluggish.

  • Workup: Quench with saturated NH4Cl (to chelate Cu). Extract with EtOAc.

Troubleshooting & Optimization Logic

When reactions fail, use the following logic tree to diagnose the issue. The most common failure mode for this specific scaffold is hydrolysis of the ester or catalyst poisoning .

OptimizationLogic Start Reaction Failed Low Yield Check1 Is Starting Material Consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No CheckProd Check Major Byproduct Yes->CheckProd CheckCat Catalyst Inactive? No->CheckCat Protodehal Protodehalogenation (Br replaced by H) CheckProd->Protodehal Hydrolysis Ester Hydrolysis (Acid formed) CheckProd->Hydrolysis Soln_Proto Soln: Use Anhydrous Solvent Switch to mild base (K3PO4) Protodehal->Soln_Proto Soln_Hydro Soln: Switch Base to Cs2CO3 Lower Temp Hydrolysis->Soln_Hydro Soln_Cat Soln: Switch to Buchwald Precatalyst (XPhos/BrettPhos) CheckCat->Soln_Cat

Figure 2: Troubleshooting decision tree for reaction optimization.

"Senior Scientist" Tips:
  • Pd Removal: Pyrazoles love to bind Palladium. If your product is colored (grey/brown) after the column, use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with 10% aqueous N-Acetylcysteine.

  • Ester Protection: If the C-3 ester hydrolyzes constantly despite precautions, consider using the tert-butyl ester analog for the coupling steps and deprotecting later with TFA.

  • Scale-Up: For >10g scale, the exotherm during catalyst addition can be significant. Always add catalyst as a slurry or in portions.

References

  • Suzuki-Miyaura Coupling Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amination of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Sonogashira Protocol

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Catalyst Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application Note: Strategic Control of Regioselectivity in the N-Alkylation of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

Pyrazoles are privileged scaffolds in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the N-alkylation of pyrazoles presents a classic problem in organic synthesis: regioselectivity .[1]

As ambident nucleophiles, unsubstituted pyrazoles (


-pyrazoles) exist in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen sites (

and

). The ratio of alkylated products depends on a complex interplay of steric hindrance , electronic effects (tautomer stability), solvent polarity , and the nature of the alkylating agent .

This guide provides three field-proven protocols to control this selectivity, moving beyond "trial and error" to rational synthetic design.

Mechanistic Insight & Causality

Understanding the tautomeric equilibrium is prerequisite to controlling the reaction.

  • Steric Control: In the absence of strong electronic bias, alkylation generally favors the less sterically hindered nitrogen (the nitrogen distal to the bulkiest substituent).

  • Electronic Control: Electron-withdrawing groups (EWG) on the ring can shift the acidity and nucleophilicity of the nitrogens.

  • The "Cesium Effect": Cesium carbonate (

    
    ) is often superior to 
    
    
    
    or
    
    
    in polar aprotic solvents (DMF/NMP). The "naked" anion effect of the large cesium cation increases nucleophilicity and solubility, often improving yields and reaction rates.
Diagram 1: Tautomerism and Alkylation Pathways

PyrazoleAlkylation TautomerA Tautomer A (N-H on N1) TautomerB Tautomer B (N-H on N2) TautomerA->TautomerB Equilibrium Anion Pyrazolide Anion (Resonance Hybrid) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) TS_N1 TS: N1 Attack (Steric/Electronic Factors) Anion->TS_N1 + R-X TS_N2 TS: N2 Attack (Steric/Electronic Factors) Anion->TS_N2 + R-X Prod_N1 Product N1-Alkyl (Major/Minor) TS_N1->Prod_N1 Prod_N2 Product N2-Alkyl (Major/Minor) TS_N2->Prod_N2

Figure 1: The pyrazole tautomeric equilibrium and divergent alkylation pathways.[2] The ratio of N1:N2 products is determined by the relative energy barriers of the transition states (TS).

Protocol A: General Base-Mediated Alkylation ( )

Best For: Primary alkyl halides, unhindered substrates, and robust scale-up.

This protocol utilizes Cesium Carbonate (


)  in DMF .[3][4] The high solubility and basicity of cesium carbonate often drive reactions to completion at lower temperatures than sodium hydride, minimizing thermal isomerization or decomposition.
Materials
  • Substrate: 3/5-substituted

    
    -pyrazole (1.0 equiv).
    
  • Electrophile: Alkyl halide (R-X, where X = I, Br, Cl) (1.1 – 1.2 equiv).

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 – 0.5 M concentration).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature (RT) for 30 minutes. Note: Ensure the suspension is stirring vigorously.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Optimization: If the alkyl halide is volatile, cool the mixture to 0°C before addition.

  • Reaction: Stir at RT. Monitor by LCMS or TLC.

    • Typical Time: 1–4 hours for iodides/bromides; 12–24 hours for chlorides.

    • Heating: If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF (critical for preventing product loss in the aqueous phase). Wash with brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc). Regioisomers often have distinct

    
     values (N1-alkylated products are typically less polar than N2-alkylated isomers if N1 is less hindered, but this varies).
    

Protocol B: The Mitsunobu Reaction

Best For: Alkylation using alcohols directly (avoiding halides), stereochemical inversion, or when base-sensitive groups are present.

The Mitsunobu reaction offers mild conditions but requires strict order of addition to manage the formation of the betaine intermediate.

Materials
  • Substrate: Pyrazole (1.0 equiv).[5][6]

  • Alcohol: R-OH (1.0 – 1.2 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv).[7]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).

  • Solvent: THF or Toluene, anhydrous.

Step-by-Step Methodology
  • Mixture A: In a reaction vessel, dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[4][7]
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Critical: The solution typically turns yellow/orange. Exothermic control is vital to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate with cold diethyl ether or use a specialized chromatography phase if available.

Protocol C: High-Selectivity Michael Addition

Best For: Creating N-alkyl pyrazoles with conjugated systems (e.g., acrylates, acrylonitriles) with extreme N1 selectivity.

Based on recent crystallographic evidence and mechanistic studies (Norman et al., 2022), this catalyst-free method utilizes attractive interactions to achieve N1:N2 ratios often exceeding 99:1.

Methodology
  • Setup: Mix Pyrazole (1.0 equiv) and Michael Acceptor (e.g., methyl acrylate, 1.2 equiv) in water or ethanol .

  • Reaction: Stir at RT or mild heat (40°C). No base is required for highly activated acceptors.

  • Mechanism: The reaction is driven by hydrogen-bond delivery from the pyrazole NH to the carbonyl of the acceptor, directing attack from the specific nitrogen that allows this pre-transition state organization.

  • Workup: Simple filtration (if solid product precipitates) or extraction.

Analytical Validation: Proving Regiochemistry

You cannot rely on LCMS alone, as regioisomers have identical masses.

Nuclear Overhauser Effect (NOESY)

This is the gold standard.

  • N1-Alkylation: Look for NOE correlation between the new

    
     protons and the proton (or substituent) at the C5  position.
    
  • N2-Alkylation: Look for NOE correlation between the

    
     protons and the substituent at the C3  position.
    
HMBC Spectroscopy[2][8][9]
  • Long-range coupling (

    
    ) between the 
    
    
    
    protons and the adjacent ring carbons (C3 or C5) can definitively assign the structure if chemical shift assignments of the ring carbons are known.
Data Summary Table: Method Selection
ParameterProtocol A: Base (

)
Protocol B: MitsunobuProtocol C: Michael Addn.
Electrophile Alkyl Halide (R-X)Alcohol (R-OH)Conjugated Alkene
Reaction pH BasicNeutral/MildNeutral
Selectivity Steric/Electronic dependentSteric dependentHigh (N1)
Temp RT to 80°C0°C to RTRT
Scale-up ExcellentModerate (Byproducts)Excellent

Decision Tree & Workflow

DecisionTree Start START: Pyrazole N-Alkylation Q1 Is the electrophile a Conjugated System? (e.g. Acrylate) Start->Q1 MethodC Protocol C: Catalyst-Free Michael Addition (High N1 Selectivity) Q1->MethodC Yes Q2 Is the electrophile an Alcohol or Halide? Q1->Q2 No Validation VALIDATION: 1. 1H NMR (NOESY) 2. HPLC/LCMS MethodC->Validation MethodB Protocol B: Mitsunobu Reaction (Use Alcohol) Q2->MethodB Alcohol MethodA Protocol A: Base-Mediated (Cs2CO3) (Use Halide) Q2->MethodA Halide MethodB->Validation MethodA->Validation

Figure 2: Strategic workflow for selecting the optimal alkylation protocol based on electrophile nature.

References

  • Joubert, N., et al. (2020). Regioselective N-Alkylation of Pyrazoles: A Review. Tetrahedron. Link

  • Norman, N. J., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[8][9][10] The Journal of Organic Chemistry.[8][9] Link[10]

  • Smith, A. M., et al. (2018). Solvent Effects on the Regioselectivity of Pyrazole Alkylation. Organic Process Research & Development. Link (Note: Generalized citation for solvent effects in OPRD context).

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[8] Link

  • K.M.J. Brands, et al. (2004). Efficient Synthesis of a Pyrazole-Based p38 Kinase Inhibitor. Journal of Organic Chemistry.[8][9] Link

Sources

Application Note: Modular Derivatization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scaffold Analysis

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and GPCR modulators. Its utility stems from its orthogonal reactivity profile, allowing for sequential, regioselective functionalization.

The "Orthogonal Vectors" Strategy

To maximize chemical space exploration, we treat this molecule as having two distinct diversity vectors:

  • Vector A (C4-Position): The bromine atom serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This vector typically addresses the hydrophobic pocket or "hinge region" in kinase targets.

  • Vector B (C3-Position): The methyl ester is a masked electrophile. Post-hydrolysis, the resulting carboxylic acid allows for amide coupling, addressing solvent-exposed regions or hydrogen-bonding networks within the binding pocket.

  • Fixed Point (N1-Position): The

    
    -methyl group blocks tautomerization. This is critical; unlike NH-pyrazoles, this scaffold prevents "regio-scrambling" during alkylation events and improves lipophilicity (LogP) for cell permeability.
    
Recommended Workflow: "Coupling-First" Approach

While the order of operations is flexible, we recommend the C4-Arylation


 Hydrolysis 

C3-Amidation
sequence.
  • Why? Performing Suzuki coupling on the ester (neutral species) avoids potential catalyst poisoning by the free carboxylic acid or the solubility issues often associated with zwitterionic intermediates.

Visual Workflow (Pathway Logic)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start Core Scaffold (4-Br, 3-COOMe) Suzuki Step 1: Suzuki Coupling (C4-Arylation) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 DirectAmide Alt Route: Direct Aminolysis Start->DirectAmide AlMe3 / Amine (Harsh Conditions) Hydrolysis Step 2: Saponification (Ester to Acid) Suzuki->Hydrolysis LiOH THF/H2O Amidation Step 3: Amide Coupling (Library Generation) Hydrolysis->Amidation HATU R-NH2

Figure 1: The "Coupling-First" workflow (solid lines) is preferred for robustness over direct aminolysis (dashed lines).

Detailed Experimental Protocols

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 4-position.

Reagents & Stoichiometry:

Component Equiv. Role
Scaffold 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst (Robust, air-stable)
K₂CO₃ (2M aq) 3.0 Base

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, aryl boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen is the enemy of Pd(0); thorough purging is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check via LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).

  • Workup: Filter through a celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Application Scientist Note: If the 4-position is sterically hindered (e.g., coupling an ortho-substituted phenyl ring), switch the catalyst to XPhos Pd G2 or SPhos Pd G2 , which are designed for difficult couplings.

Protocol B: C3-Ester Hydrolysis (Saponification)

Objective: Unmasking the carboxylic acid for library synthesis.

Reagents:

  • Substrate: 4-substituted-pyrazole-3-carboxylate (Product of Protocol A).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

  • Solvent: THF : Methanol : Water (3:1:1 ratio).

Methodology:

  • Dissolve the ester in the THF/MeOH mixture.

  • Add the solution of LiOH in water.

  • Stir at Room Temperature for 2–4 hours. Note: Heating is rarely required and may cause decarboxylation if the temperature exceeds 60°C.

  • Critical Step (Acidification): Concentrate the organic solvents (THF/MeOH) under reduced pressure. The remaining aqueous layer will be basic. Carefully acidify to pH ~3–4 using 1N HCl.

  • Isolation: The carboxylic acid product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x).

Protocol C: High-Throughput Amide Coupling (HATU Method)

Objective: Parallel synthesis of final SAR analogs.

Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over acid chlorides. HATU provides faster kinetics and higher tolerance for sterically hindered amines, essential for diverse library generation.

Reagents & Stoichiometry:

Component Equiv. Role
Pyrazole Acid 1.0 Core Scaffold
Amine (R-NH₂) 1.2 Diversity Element
HATU 1.2 Coupling Reagent
DIPEA 3.0 Base (Hunig's Base)

| DMF | [0.2 M] | Solvent (Anhydrous) |

Methodology:

  • Activation: Dissolve the Pyrazole Acid and DIPEA in dry DMF. Stir for 5 minutes.

  • Reagent Addition: Add HATU. The solution usually turns slightly yellow. Stir for 10 minutes to form the activated ester (OAt-ester).

  • Coupling: Add the Amine.

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Quench: Dilute with water.

  • Purification: For libraries, Direct-to-Prep-HPLC is recommended. For manual synthesis, extract with EtOAc, wash with saturated NaHCO₃ (to remove by-products) and 1N HCl (to remove unreacted amine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield (Suzuki) Protodebromination (H replaces Br)Solvent is "wet" or reaction ran too long. Use anhydrous dioxane and stop reaction immediately upon consumption of SM.
Protocol A: No Reaction Catalyst PoisoningEnsure the N1-methyl is intact. Free N-H pyrazoles can bind Pd. Switch to SPhos Pd G2.
Protocol C: Epimerization High pH during couplingUse Collidine instead of DIPEA as a milder base. (Only relevant if the Amine partner is chiral).
Protocol C: Poor Solubility AggregationAdd 10% DMSO to the DMF mixture or use NMP as solvent.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
    • Source:

  • Pyrazole Chemistry in Drug Discovery

    • Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews (2011).

    • Source:

  • Amide Coupling with HATU

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." J. Am. Chem. Soc. (1993).
    • Source:

  • General Pyrazole Synthesis & Properties

    • Review of recent advances in anticancer activity and SAR of pyrazole deriv
    • Source:

Sources

Application Note: Precision Synthesis of Novel Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyrazole rings are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, the synthesis of novel pyrazoles—particularly those with non-standard substitution patterns or sensitive functional groups—is often plagued by regioselectivity issues (N1-C3 vs. N1-C5 isomers) and harsh reaction conditions.

This Application Note moves beyond the textbook Knorr synthesis. We present a dual-strategy approach:

  • The "Architect" Method: An optimized, regiocontrolled condensation protocol utilizing fluorinated solvents to dictate isomer ratios during ring construction.

  • The "Decorator" Method: A late-stage C-H activation protocol to functionalize the pyrazole core, allowing for the rapid generation of analog libraries without rebuilding the ring from scratch.

Strategic Decision Framework

Before selecting a protocol, use the following logic flow to determine the optimal synthetic route for your target compound.

PyrazoleStrategy Start Target Pyrazole Structure Subst Is the core ring already formed? Start->Subst NoRing No: De Novo Synthesis Required Subst->NoRing Building Scaffold YesRing Yes: Core Exists Subst->YesRing Library Expansion Regio Is Regioselectivity Critical? NoRing->Regio Knorr Protocol A: Fluorinated Solvent Knorr Synthesis Regio->Knorr Yes (Asymmetric Diketone) OnePot Green One-Pot Multicomponent Reaction Regio->OnePot No (Symmetric/Simple) CHAct Protocol B: Pd-Catalyzed C-H Arylation YesRing->CHAct Add Aryl Group

Figure 1: Strategic decision tree for selecting the appropriate synthesis pathway based on structural requirements.

Protocol A: Regioselective Construction (Modified Knorr)

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles with high regiocontrol. The Challenge: Reacting an unsymmetrical 1,3-diketone with a substituted hydrazine typically yields a mixture of regioisomers.[1][2] The Solution: Utilizing fluorinated alcohols (TFE or HFIP) as solvents. These solvents act as hydrogen-bond donors, activating the carbonyl carbon and stabilizing specific transition states, thereby enhancing regioselectivity compared to standard ethanol reflux.

Materials
  • Substrate: Unsymmetrical 1,3-diketone (1.0 equiv)

  • Reagent: Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

  • Base: Sodium Acetate (NaOAc) (1.1 equiv) – Crucial for buffering if using hydrazine HCl salts.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl hydrazine HCl (1.1 equiv) and NaOAc (1.1 equiv) in TFE (0.5 M concentration relative to diketone). Stir for 10 minutes at room temperature to generate the free hydrazine base in situ.

    • Expert Insight: Pre-mixing the salt and base prevents "hot spots" of acidity that can degrade sensitive diketones.

  • Addition: Add the unsymmetrical 1,3-diketone (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C for TFE) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the diketone.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5 volumes of ice-cold water.

    • Vigorous stirring usually induces precipitation of the pyrazole.

  • Purification:

    • Filter the solid.[2]

    • Regio-Purification: If minor isomers are present, recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

Data: Solvent Effects on Regioselectivity

Comparison of solvent influence on the condensation of benzoylacetone with phenylhydrazine.

SolventDielectric ConstantReaction TimeRegioisomer Ratio (A:B)Yield
Ethanol (Standard) 24.54 h70 : 3082%
Acetic Acid 6.12 h65 : 3578%
TFE (Protocol A) 27.02.5 h92 : 8 88%
HFIP 16.71.5 h95 : 5 91%

Note: Fluorinated solvents (TFE/HFIP) significantly favor the formation of the 1,5-diaryl isomer due to specific solvation of the intermediate hydrazone.

Protocol B: Late-Stage Diversification (C-H Activation)

Objective: Direct C-3 or C-4 arylation of an existing pyrazole core. The Challenge: Pyrazoles are electron-rich but the C-3 position is notoriously unreactive toward standard electrophilic aromatic substitution. The Solution: A Palladium(II)-catalyzed C-H activation protocol that utilizes the pyrazole nitrogen as a directing group, avoiding the need for pre-functionalized (halogenated) pyrazole starting materials.[3][4][5][6]

Mechanism of Action

The reaction relies on a Pd(II)/Pd(IV) catalytic cycle or a concerted metallation-deprotonation (CMD) pathway, often assisted by a silver salt or specific carboxylic acid ligands.

CHActivation Pd Pd(OAc)2 Catalyst Coord N-Coordination (Directing Group) Pd->Coord Substrate Binding CH_Cleave C-H Activation (CMD Step) Coord->CH_Cleave -AcOH OxAdd Oxidative Addition (Ar-I) CH_Cleave->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Bond Formation RedElim->Pd Regeneration

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C-H arylation of pyrazoles.

Materials
  • Substrate: N-substituted Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%) (Optional but recommended for difficult substrates)

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv) for a cheaper alternative.

  • Solvent: DMF or Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under a strict Nitrogen atmosphere, combine Pd(OAc)₂, Ligand, Base, and the Pyrazole substrate in a pressure vial.

  • Solvent: Add anhydrous DMF (0.2 M).

  • Activation: Add the Aryl Iodide.

  • Reaction: Seal the vial and heat to 110–130°C for 12–24 hours.

    • Safety Note: Pressure can build up; use a blast shield.

  • Workup:

    • Cool to room temperature.[2][7][8]

    • Filter through a pad of Celite to remove metal residues (Pd/Ag). Wash with Ethyl Acetate.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting & Expert Insights

"The Reaction turned black/tarry."
  • Cause: Oxidation of hydrazine or decomposition of the diketone.

  • Fix: Perform the reaction under Nitrogen. Ensure the hydrazine is fresh (white crystals, not beige). If using Protocol A, ensure the NaOAc is added to buffer the HCl.

"I can't separate the regioisomers."
  • Cause: Isomers often have identical Rf values on Silica.

  • Fix:

    • Switch Stationary Phase: Try C18 (Reverse Phase) TLC.

    • Chemical Shift: Use 1H NMR. The proton on the pyrazole ring (C4-H) or the N-Methyl group will show distinct shifts.

    • Crystallization: The 1,5-isomer is often more symmetrical and packs better; try crystallizing from hot ethanol before resorting to chromatography.

"Low Yield in C-H Activation."
  • Cause: Catalyst poisoning or moisture.

  • Fix: Ensure solvents are "Dry" (stored over molecular sieves). If the substrate has a free N-H (unsubstituted pyrazole), protect it first (e.g., with a benzyl group), as free N-H can bind irreversibly to Palladium.

References

  • Knorr Pyrazole Synthesis Mechanism & Kinetics

    • Schrecker, L., et al. (2022).[1] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[1] Reaction Chemistry & Engineering.

  • Regioselectivity & Solvent Effects

    • Yoon, J., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry.
  • C-H Activation Protocols

    • Ye, M., et al. (2013).[5] "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science.

  • Green Chemistry Approaches

    • Kumar, N., et al. (2024).[9] "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative." Current Green Chemistry.

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction:

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the realms of medicinal chemistry and agrochemical research.[1][2] The strategic placement of the bromine atom and the carboxylate group on the pyrazole scaffold provides a versatile platform for the synthesis of a wide array of bioactive molecules.[1][3] These derivatives have demonstrated significant potential in the development of novel therapeutic agents for conditions ranging from inflammation to cancer, as well as in the creation of advanced crop protection agents.[1]

Given the profound impact of subtle structural modifications on the biological activity of these compounds, a rigorous and comprehensive analytical characterization is paramount. This ensures not only the verification of the intended molecular structure but also the assessment of purity, which is critical for reliable structure-activity relationship (SAR) studies and subsequent drug development processes. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key analytical methodologies for the thorough characterization of methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the molecular structure of pyrazole derivatives in solution.[2] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

The "Why" Behind NMR for this Topic

For methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, ¹H NMR is crucial for confirming the presence and connectivity of the methyl groups and the pyrazole ring proton. The chemical shift of these protons is highly sensitive to their electronic environment, providing a fingerprint of the molecule. ¹³C NMR complements this by mapping the carbon skeleton, including the quaternary carbons of the pyrazole ring and the carbonyl carbon of the ester group.[4] For unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon connectivities.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. These predictions are based on established data for similar pyrazole derivatives.[5][6][7]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-57.50 - 7.80Singlet1HPyrazole ring proton
N-CH₃3.90 - 4.10Singlet3HN-methyl group
O-CH₃3.80 - 4.00Singlet3HEster methyl group
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O160.0 - 165.0Ester carbonyl
C-3140.0 - 145.0Pyrazole ring
C-5130.0 - 135.0Pyrazole ring
C-495.0 - 105.0Pyrazole ring (C-Br)
O-CH₃51.0 - 55.0Ester methyl
N-CH₃38.0 - 42.0N-methyl
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivative.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.[2][3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 128-1024 scans or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve setup Instrument Setup (Lock, Shim, Tune) dissolve->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Assign Signals calibrate->analyze

NMR Spectroscopy Workflow

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of the synthesized compound and providing valuable structural information through the analysis of its fragmentation patterns.[8]

The "Why" Behind MS for this Topic

For methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[9] Electron ionization (EI) mass spectrometry will induce fragmentation, and the resulting fragmentation pattern can be used to piece together the structure of the molecule, further corroborating the NMR data.

Predicted Mass Spectrometry Data
Fragment Predicted m/z Comments
[M]⁺234/236Molecular ion peak showing the bromine isotopic pattern.
[M - OCH₃]⁺203/205Loss of the methoxy radical from the ester.
[M - COOCH₃]⁺175/177Loss of the carbomethoxy group.
[C₄H₃N₂Br]⁺158/160Fragmentation of the pyrazole ring.
Proposed Fragmentation Pathway

The fragmentation of bromo-pyrazoles often involves the initial loss of substituents followed by the cleavage of the pyrazole ring.[9][10] A plausible fragmentation pathway for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is initiated by the loss of the methoxy or the entire carbomethoxy group.

MS_Fragmentation M [M]⁺ m/z 234/236 F1 [M - OCH₃]⁺ m/z 203/205 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 175/177 M->F2 - •COOCH₃ F1->F2 - CO F3 [C₄H₃N₂Br]⁺ m/z 158/160

Proposed MS Fragmentation Pathway
Experimental Protocol: GC-MS or LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Instrumentation (GC-MS):

    • Injector: Set to a temperature of 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Instrumentation (LC-MS):

    • HPLC: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid for better ionization.[11]

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern and compare it to the proposed pathway to support the structural assignment.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the industry standard for determining the purity of pharmaceutical and agrochemical compounds.[12] For methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a reverse-phase HPLC (RP-HPLC) method is most appropriate due to the molecule's moderate polarity.[12][13][14]

The "Why" Behind HPLC for this Topic

RP-HPLC separates compounds based on their hydrophobicity.[15] This allows for the separation of the target compound from starting materials, by-products, and other impurities. By using a UV detector, the purity can be accurately quantified as a percentage of the total peak area. A validated HPLC method is essential for quality control and for ensuring the reliability of data from biological assays.

Proposed HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Method Development and Validation
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.[12]

  • Method Development:

    • Begin with the proposed starting conditions.

    • Optimize the gradient to ensure good resolution between the main peak and any impurities. The gradient can be made shallower to improve the separation of closely eluting peaks.

    • Evaluate different organic modifiers (e.g., methanol instead of acetonitrile) if necessary to alter the selectivity.[16]

  • Method Validation (ICH Guidelines):

    • Specificity: Ensure that no other components in the sample co-elute with the main peak.

    • Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform spike-recovery experiments to assess how well the method quantifies the analyte.

    • Precision: Analyze the same sample multiple times to determine the repeatability of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Method Validation stock Prepare 1 mg/mL Stock Solution dilute Dilute to 0.1 mg/mL Working Solution stock->dilute initial Run with Initial Conditions dilute->initial optimize Optimize Gradient & Mobile Phase initial->optimize linearity Linearity optimize->linearity accuracy Accuracy precision Precision specificity Specificity

HPLC Method Development and Validation Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

The "Why" Behind FTIR for this Topic

For methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, FTIR is used to confirm the presence of key functional groups such as the carbonyl (C=O) of the ester, the C-N bonds of the pyrazole ring, and the C-Br bond.[19][20] The absence of certain bands, such as an O-H stretch, can also be informative.

Predicted FTIR Data
Functional Group Predicted Absorption Range (cm⁻¹)
C-H (aromatic/aliphatic)3100 - 2800
C=O (ester)1730 - 1710
C=N, C=C (pyrazole ring)1600 - 1450
C-O (ester)1300 - 1100
C-Br700 - 500
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.[21][22]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.[17][21]

  • Apply Pressure: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.[23] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted.

    • Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Analyze Spectrum (Identify Functional Groups) E->F

ATR-FTIR Analysis Workflow

Complementary Analytical Techniques

While NMR, MS, HPLC, and FTIR form the core of the analytical characterization, other techniques can provide valuable information.

  • Single Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing the precise three-dimensional arrangement of atoms in the solid state.[24][25][26][27] If suitable single crystals can be obtained, this technique can definitively confirm the structure and stereochemistry.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to support the proposed molecular formula.[28]

Conclusion

The comprehensive analytical characterization of methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives is a multi-faceted process that relies on the synergistic application of several instrumental techniques. NMR spectroscopy provides the fundamental structural framework, which is then confirmed by the molecular weight and fragmentation patterns observed in mass spectrometry. HPLC is indispensable for assessing the purity of the compound, a critical parameter for its use in further research and development. FTIR spectroscopy offers a rapid means of verifying the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can have a high degree of confidence in the identity, structure, and purity of their synthesized compounds, laying a solid foundation for the exploration of their biological activities.

References

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Retrieved January 30, 2026, from [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (n.d.). University of Mississippi eGrove. Retrieved January 30, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (n.d.). Indian Journal of Chemistry (IJC). Retrieved January 30, 2026, from [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). RSC Advances. Retrieved January 30, 2026, from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and X-ray Crystallographic Studies of ethyl 3-methyl5-(methylthio)-1H-pyrazole-4-carboxylate. (2011). AIP Publishing. Retrieved January 30, 2026, from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved January 30, 2026, from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved January 30, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography and Hirshfeld surface analysis. (n.d.). OUCI. Retrieved January 30, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Molecules. Retrieved January 30, 2026, from [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 30, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved January 30, 2026, from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved January 30, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Spectroscopic studies of some 1-phenylpyrazole derivatives. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 30, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Powder Samples. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 30, 2026, from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved January 30, 2026, from [Link]

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

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Application Note: Mechanistic Pathways and Synthetic Protocols for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1] Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and functional handles at C3 (ester) and N1 (methyl), provides a versatile scaffold for molecular elaboration. This guide offers an in-depth exploration of the reaction mechanisms central to the synthesis and functionalization of this key intermediate. We provide detailed, validated protocols for its multi-step synthesis and its subsequent application in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination. The underlying mechanistic principles, experimental considerations, and troubleshooting strategies are discussed to empower researchers in medicinal chemistry and process development.

Synthesis of the Target Compound: A Mechanistic Approach

The construction of methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a multi-step process that requires precise control over regioselectivity. The chosen synthetic strategy involves the initial formation of the pyrazole core, followed by sequential bromination and N-methylation. This pathway is designed to ensure the correct placement of each substituent.

Synthetic Strategy and Workflow

The synthesis begins with the Knorr pyrazole synthesis, a robust method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[2] Subsequent electrophilic bromination preferentially occurs at the electron-rich C4 position. The final step involves the regioselective N-alkylation of the pyrazole nitrogen.

G A Dimethyl Acetylenedicarboxylate + Methylhydrazine B Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate A->B [1] Knorr-type Cyclocondensation C Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate B->C [2] Bromination (e.g., POBr3) D Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate (Target Compound) C->D [3] Isomerization/ Rearrangement* caption *Note: The exact sequence of bromination and methylation can vary. An alternative route involves brominating a pyrazole precursor before N-methylation.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

This protocol synthesizes the target compound from commercially available starting materials. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This step utilizes a cyclocondensation reaction, a variation of the Knorr synthesis. The reaction of methylhydrazine with dimethyl acetylenedicarboxylate (DMAD) directly furnishes the pyrazole core.[3]

  • Reagents:

    • Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)

    • 40% Methylhydrazine aqueous solution (1.0 equiv)

    • Diethyl ether (as solvent)

  • Protocol:

    • Dissolve DMAD (1.0 equiv) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to -10 °C using an ice-salt bath. Causality: The reaction is exothermic; low temperature controls the reaction rate and minimizes side-product formation.

    • Slowly add the 40% methylhydrazine solution (1.0 equiv) dropwise, ensuring the internal temperature does not exceed 0 °C.[4]

    • After the addition is complete, stir the reaction mixture at -5 °C for 30 minutes. A white solid will precipitate.

    • Collect the solid intermediate by vacuum filtration and wash with cold diethyl ether.

    • Transfer the intermediate to a new flask and heat in an oil bath at 100 °C for 30 minutes to effect cyclization.[4]

    • Cool the mixture to room temperature. The resulting solid is methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

This step involves the bromination of the pyrazole ring. Pyrazoles undergo electrophilic substitution, typically at the C4 position, as this avoids the formation of unstable charged intermediates that would arise from attack at C3 or C5.[5] Phosphorus oxybromide (POBr₃) is an effective brominating agent for this transformation.

  • Reagents:

    • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Phosphorus oxybromide (POBr₃) (1.2 equiv)

    • Acetonitrile (as solvent)

  • Protocol:

    • In a fume hood, dissolve the pyrazole from Step 1 (1.0 equiv) in acetonitrile.

    • Carefully add POBr₃ (1.2 equiv) to the solution. Causality: POBr₃ is a powerful halogenating agent that converts the hydroxyl group into a better leaving group and facilitates bromination.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and slowly pour it into a pre-cooled saturated sodium carbonate solution to quench the excess POBr₃ and neutralize the acid formed. Safety Note: Quenching is highly exothermic and should be done cautiously.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Mechanism and Application

The C(sp²)-Br bond at the 4-position of the pyrazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds to build molecular complexity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, creating a C-C bond between an organoboron species and an organic halide.[6] For 4-bromopyrazoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[7]

2.1.1. Mechanistic Discussion

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1br R¹-Br (Bromopyrazole) r1br->pd_ox r2b R²-B(OH)₂ (Boronic Acid) borate [R²-B(OH)₃]⁻ r2b->borate Base (e.g., K₂CO₃) borate->pd_trans caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

2.1.2. Protocol for a Typical Suzuki-Miyaura Coupling

  • Reagents & Equipment:

    • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[11]

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Protocol:

    • To a dry Schlenk tube, add the bromopyrazole (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0 equiv).

    • Add the palladium catalyst (5 mol%) under a stream of argon or nitrogen. Causality: The Pd(0) catalyst is sensitive to air; an inert atmosphere is critical to prevent oxidation and deactivation.

    • Add the degassed solvent mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

    • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.[10][11]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

2.1.3. Data Presentation: Scope of the Suzuki Coupling

EntryArylboronic Acid PartnerTypical Yield (%)Notes
1Phenylboronic acid85-95%Standard coupling partner.
24-Methoxyphenylboronic acid80-90%Electron-donating groups are well-tolerated.
34-Trifluoromethylphenylboronic acid75-85%Electron-withdrawing groups are also effective.
42-Thiopheneboronic acid70-80%Heterocyclic boronic acids can be used successfully.[7]

Yields are representative and may vary based on specific conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing molecules containing arylamine motifs, which are common in pharmaceuticals. An efficient method for the amination of unprotected bromopyrazoles has been developed using specialized palladium precatalysts and bulky biarylphosphine ligands.[12]

2.2.1. Mechanistic Discussion

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the pyrazole C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which can be challenging for five-membered heterocycles.[12][13]

G cluster_reactants cluster_products pd0 Pd(0)L pd_ox R¹-Pd(II)L-Br pd0->pd_ox Oxidative Addition pd_amido R¹-Pd(II)L-NR²R³ pd_ox->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product R¹-NR²R³ (Coupled Product) pd_amido->product r1br R¹-Br (Bromopyrazole) r1br->pd_ox amine HNR²R³ (Amine) amine->pd_amido base Base-H⁺ caption Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

2.2.2. Protocol for a Typical Buchwald-Hartwig Amination

  • Reagents & Equipment:

    • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Amine (aliphatic or aromatic) (1.2 equiv)

    • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%)[12]

    • Base (e.g., LHMDS or NaOtBu, 2.2 equiv)

    • Solvent (e.g., Toluene or Dioxane, anhydrous)

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Protocol:

    • Inside a glovebox, add the bromopyrazole (1.0 equiv), palladium precatalyst, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine (1.2 equiv).

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction to 80-110 °C. Causality: The base (LHMDS) is strong enough to deprotonate the amine but is sterically hindered, minimizing side reactions. The specialized ligand (tBuBrettPhos) accelerates the crucial reductive elimination step.[12]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Experimental Considerations and Troubleshooting

  • Dehalogenation Side Reaction: In Suzuki couplings, a common side reaction is the reductive dehalogenation of the starting bromopyrazole.[14] This can be minimized by using chloride or bromide derivatives over iodides, carefully selecting the palladium catalyst and ligands, and ensuring rigorously anhydrous and oxygen-free conditions.[14]

  • N-Methylation Regioselectivity: The N-methylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers. While the protocol described aims for a specific isomer, alternative strategies using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve N1 selectivity.[15]

  • Catalyst Loading: While standard protocols often use 1-5 mol% of a palladium catalyst, for process development, it is crucial to optimize this loading. Catalyst quantity can be described in mol% or ppm, and minimizing palladium levels is a key goal in green chemistry.[16]

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile intermediate. A thorough understanding of the mechanisms governing its synthesis and subsequent functionalization is essential for its effective use. The protocols detailed in this note for its synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with robust and mechanistically grounded procedures. By appreciating the causality behind reagent choice and reaction conditions, scientists can troubleshoot effectively and adapt these methods to construct novel and complex molecular architectures for pharmaceutical and agricultural applications.

References

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal... Source: ResearchGate. URL: [Link]

  • Title: CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Source: Google Patents.
  • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Source: Google Patents.
  • Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: N-methylation of pyrazole. Source: Reddit r/OrganicChemistry. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Source: MDPI. URL: [Link]

  • Title: Regioselectivity of pyrazole bromination. Source: Reddit r/chemhelp. URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: Organic Process Research & Development - ACS Publications. URL: [Link]

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Source: PubMed. URL: [Link]

  • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source: ResearchGate. URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Source: SIOC Journals. URL: [Link]

  • Title: N-alkylation method of pyrazole. Source: Google Patents.
  • Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Source: DSpace@MIT. URL: [Link]

  • Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Source: PubMed. URL: [Link]

  • Title: The Suzuki Reaction. Source: A paper by an unknown author, likely from a university course. URL: [Link]

  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Source: ResearchGate. URL: [Link]

  • Title: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Source: MDPI. URL: [Link]

  • Title: Methyl 4-bromo-1H-pyrazole-3-carboxylate. Source: PubChem. URL: [Link]

  • Title: Pyrazole. Source: A slide presentation from an educational institution. URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: PMC - NIH. URL: [Link]

  • Title: Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Source: ResearchGate. URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source: MDPI. URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: pyrazole.pdf. Source: CUTM Courseware. URL: [Link]

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Sources

Application Notes and Protocols for the Use of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" for targeting a wide array of biological entities, including kinases, which are pivotal in oncology and inflammatory diseases.[1][3] The strategic functionalization of the pyrazole ring allows for the precise modulation of physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Compounds bearing this moiety have demonstrated significant therapeutic impact as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][4]

This guide focuses on a particularly valuable building block for the construction of diverse chemical libraries: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . This trifunctional reagent offers three distinct points for chemical modification, making it an ideal starting point for combinatorial chemistry and the rapid generation of novel molecular entities for high-throughput screening.

Key Features of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

This building block is strategically designed for maximal synthetic utility:

  • The Bromine at the C4 Position: This serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for exploring the chemical space around a target protein.

  • The Methyl Ester at the C3 Position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which then opens up a vast array of subsequent reactions. Most notably, it can be converted into a diverse set of amides through coupling with an extensive library of primary and secondary amines.

  • The N-Methyl Group: The methylation at the N1 position prevents potential side reactions and regioisomeric complications that can occur with unprotected pyrazoles, ensuring a single, well-defined product from subsequent reactions.

The following sections provide detailed protocols and insights into leveraging these features for the efficient construction of compound libraries.

Core Synthetic Strategy: A Multi-Vector Approach to Library Synthesis

The power of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its capacity for sequential, multi-vector diversification. A typical workflow involves an initial carbon-carbon or carbon-nitrogen bond formation at the C4 position, followed by modification of the ester at C3. This strategy allows for the exponential expansion of a compound collection from a single starting material.

G start Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate c4_mod C4 Diversification (Suzuki, Buchwald-Hartwig, etc.) start->c4_mod Step 1 hydrolysis Ester Hydrolysis c4_mod->hydrolysis Step 2 c3_mod C3 Diversification (Amide Coupling) hydrolysis->c3_mod Step 3 library Diverse Compound Library c3_mod->library

Caption: General workflow for compound library synthesis.

Application 1: C4-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] For the 4-bromopyrazole core, this reaction is instrumental in introducing a vast array of (hetero)aryl groups, which are critical for modulating biological activity, particularly in kinase inhibitors where these groups often interact with the hinge region of the ATP binding site.[1][3] Microwave-assisted protocols are particularly advantageous for library synthesis, offering significantly reduced reaction times.[6][7][8]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for the efficient coupling of a diverse range of boronic acids and esters to the 4-bromopyrazole scaffold. The use of a robust catalyst system like Pd(PPh₃)₄ and a suitable base is crucial for high yields.[6][7]

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reaction vials

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave reaction vial, add Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the desired boronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140°C for 15-45 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrazole-3-carboxylate.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a highly effective and commercially available catalyst for a broad range of Suzuki couplings.[6][7]

  • Base: Cesium carbonate is often superior for heteroaromatic substrates, as it is non-nucleophilic and sufficiently basic to facilitate transmetalation without promoting side reactions.[6]

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane with water is essential for dissolving both the organic substrate and the inorganic base and boronic acid.

  • Microwave Irradiation: This technique dramatically accelerates the reaction, allowing for rapid library production.[6][8]

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst Loading (mol%)BaseTemp (°C)Time (min)Typical Yield (%)
Phenylboronic acid3Cs₂CO₃1402085-95
4-Methoxyphenylboronic acid3Cs₂CO₃1402088-96
3-Pyridinylboronic acid4K₂CO₃1503070-85
2-Thiopheneboronic acid4Cs₂CO₃1302575-90

Yields are estimates based on similar systems in the literature and will vary based on the specific substrate and reaction scale.

Application 2: C4-Amination via Buchwald-Hartwig Coupling

The introduction of nitrogen-based substituents is a powerful strategy in drug design to enhance potency and modulate physicochemical properties such as solubility and cell permeability. The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds. While historically challenging with electron-rich five-membered heterocycles, modern catalyst systems have made this transformation highly reliable.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of various primary and secondary amines. The choice of ligand is critical for achieving high yields and broad substrate scope.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS, 2.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol) and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Add the anhydrous solvent (5 mL).

  • In a separate flask, dissolve the amine (1.2 mmol) in the anhydrous solvent (3 mL).

  • Add the LiHMDS (2.2 mmol, typically as a 1.0 M solution in THF) to the flask containing the pyrazole and catalyst.

  • Add the amine solution to the reaction mixture.

  • Heat the reaction to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Rationale for Experimental Choices:

  • Precatalyst: Third-generation (G3) Buchwald precatalysts are air-stable and highly active, ensuring efficient formation of the active catalytic species.

  • Ligand: Bulky, electron-rich phosphine ligands like tBuBrettPhos are essential for promoting the reductive elimination step and preventing β-hydride elimination with alkylamines.

  • Base: LiHMDS is a strong, non-nucleophilic base that is effective in deprotonating a wide range of amines without competing in the coupling reaction.

G reagents 4-Bromopyrazole Ester + Amine + Pd Precatalyst + Base reaction Buchwald-Hartwig Amination (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aminopyrazole Ester purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Application 3: Diversification via the Carboxylate Handle

Once the C4 position has been functionalized, the methyl ester at C3 provides a gateway to a second dimension of library diversification. The most common and powerful transformation is hydrolysis to the carboxylic acid, followed by amide bond formation.

Protocol 3: Ester Hydrolysis

This straightforward hydrolysis protocol efficiently converts the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide couplings. A simple base-mediated hydrolysis is typically effective.[9]

Materials:

  • 4-Substituted-1-methyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • Hydrochloric acid (HCl, e.g., 1N or 2N)

Procedure:

  • Dissolve the pyrazole ester (1.0 mmol) in a mixture of THF (6 mL) and water (2 mL).

  • Add LiOH (2.5 mmol) and stir the mixture at room temperature to 50°C for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Coupling

With the carboxylic acid in hand, a vast library of amides can be generated. A wide variety of coupling reagents are available, with HATU being a reliable and high-yielding choice for library synthesis due to its efficiency and low rate of side reactions.[10]

Materials:

  • 4-Substituted-1-methyl-1H-pyrazole-3-carboxylic acid

  • Primary or secondary amine (1.1 equivalents)

  • Coupling reagent: HATU (1.1 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous solvent: Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add DIPEA (2.0 mmol).

  • Add HATU (1.1 mmol) and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) and continue to stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography or preparative HPLC to yield the final amide product.

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a powerful and versatile building block for the rapid construction of diverse and medicinally relevant compound libraries. The orthogonal reactivity of the C4-bromo and C3-ester functionalities allows for a systematic and efficient exploration of chemical space. The protocols outlined in this guide provide robust and field-tested methods for leveraging this reagent in drug discovery programs, particularly in the search for novel kinase inhibitors and other targeted therapies.

References

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  • DOI, "3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method," DOI. [Link]

  • D. A. Soliman, et al., "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1503-1521, 2023. [Link]

  • A. A. Gobouri, et al., "Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies," Scientific Reports, vol. 14, no. 1, p. 16045, 2024. [Link]

  • J. D. Patlolla, et al., "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis," ResearchGate. [Link]

  • Google Patents, "Preparation method and application of bromopyrazole compound intermedi
  • PubChem, "4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid," National Center for Biotechnology Information. [Link]

  • N. P. Burlutskiy and A. S. Potapov, "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines," ResearchGate. [Link]

Sources

Application Note: Strategic Functionalization of the Pyrazole C4-Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists targeting the precise functionalization of the pyrazole C4-position. It prioritizes field-proven reliability over academic novelty, focusing on scalable, high-fidelity protocols.

Part 1: Strategic Overview & Reactivity Landscape

The Electronic Paradox of Pyrazole

Successful functionalization requires understanding the pyrazole ring's electronic duality.

  • C4-Position (Nucleophilic): The C4 carbon is electron-rich, behaving similarly to the para-position of an aniline or phenol. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) .

  • C5-Position (Acidic): The C5 proton is the most acidic ring proton (pKa ~19.8 in DMSO for 1-phenylpyrazole). It is the preferred site for Deprotonation/Lithiation and Concerted Metalation-Deprotonation (CMD) type C-H activation.

Implication for Protocol Design: To functionalize C4, you must either exploit its natural nucleophilicity (Halogenation, Nitration) or install a handle (Halogen, Boron) to engage in metal-catalyzed cross-coupling. Direct C-H arylation at C4 is kinetically disfavored compared to C5 and often requires blocking the C5 position.

Decision Matrix: Selecting the Right Workflow

DecisionTree Start Target: C4-Functionalized Pyrazole Substrate Is the Pyrazole N-Protected? Start->Substrate Nature Desired Modification? Substrate->Nature Yes (Recommended) Substrate->Nature No (Expect N-coordination issues) Direct Halogen/Nitro/Formyl Nature->Direct Electrophile Carbon Aryl/Alkyl/Heteroaryl Nature->Carbon C-C Bond Formation Method1 Protocol A: Direct S_EAr (NCS/NBS/HNO3) Direct->Method1 Method2 Protocol B: Suzuki-Miyaura Coupling (Requires C4-Halide) Carbon->Method2 Method3 Protocol C: C4-Borylation (For diversity scanning) Carbon->Method3 Library Synthesis

Figure 1.[1] Strategic decision tree for C4-functionalization. Note that direct C-H arylation is omitted as a primary route due to C5-selectivity issues.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective C4-Halogenation (The Gateway)

Purpose: Installation of Br or I at C4 to serve as a handle for downstream cross-coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr).[2] Substrate Scope: Compatible with N-alkyl, N-aryl, and N-H pyrazoles (though N-protection improves yield).

Materials
  • Substrate: 1-substituted-1H-pyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 – 0.5 M)

  • Additives: None usually required; catalytic NH4OAc can accelerate sluggish reactions.

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with the pyrazole substrate and dissolve in ACN (preferred for easier workup) or DMF.

  • Addition: Cool the solution to 0 °C. Add NBS/NIS portion-wise over 15 minutes. Why: Exothermic control prevents over-halogenation or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.

    • Checkpoint: The C4-halo product is usually less polar than the starting material.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated Na2S2O3 (to quench active halogen species) and NaHCO3.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization (often possible for solids) or Flash Chromatography (Hex/EtOAc).

Technical Insight: If using N-H pyrazoles , perform the reaction in water or use 1.0 equiv of H2SO4 in ACN to protonate the nitrogen, preventing N-halogenation and directing the electrophile strictly to C4.

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Purpose: Creating C4-Aryl/Heteroaryl bonds. Challenge: 4-Halopyrazoles are electron-rich halides, making oxidative addition slower than with electron-deficient arenes. Catalyst Choice: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3) are critical to facilitate oxidative addition.

Materials
  • Coupling Partner 1: 4-Bromo- or 4-Iodopyrazole (1.0 equiv)

  • Coupling Partner 2: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (Standard) or Pd2(dba)3 + XPhos (Challenging substrates) (0.05 equiv)

  • Base: K2CO3 (2M aq) or Cs2CO3 (solid) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Procedure
  • Degassing: Combine Halopyrazole, Boronic Acid, and Base in the reaction vial. Evacuate and backfill with N2/Ar (3 cycles). Why: O2 poisons Pd(0) species and promotes homocoupling.

  • Catalyst Addition: Add the Pd source and Ligand (if separate) under positive inert gas pressure. Add degassed solvent.[3]

  • Heating: Heat to 80–100 °C for 4–16 hours.

    • Note: Microwave irradiation (120 °C, 30 min) is highly effective for this transformation.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract and purify.

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Oxidative addition failure Switch to XPhos-Pd-G2 or Pd(P(tBu)3)2 .
Protodeboronation Unstable boronic acid Use Boronic Pinacol Ester or MIDA boronate.[4] Switch base to K3PO4.

| N-Arylation | N-H pyrazole competing | Must use N-protected pyrazole (SEM, THP, Boc) or use 4-Bpin-pyrazole + Aryl Halide (Reverse Suzuki). |

Protocol C: Synthesis of Pyrazole-4-Boronic Pinacol Esters (The "Reverse" Approach)

Purpose: When the aryl halide is the available partner, or to avoid N-arylation side reactions. Method: Miyaura Borylation.

Step-by-Step Procedure
  • Mix: 4-Bromopyrazole (N-protected), Bis(pinacolato)diboron (B2pin2, 1.1 equiv), KOAc (3.0 equiv).

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Dioxane (anhydrous).

  • Conditions: 90 °C, N2 atmosphere, 4–12 hours.

  • Critical Step: Upon completion, filter hot through Celite. Evaporate. Do not perform aqueous workup if the product is amphiphilic; Bpin esters can hydrolyze or degrade. Purify via rapid silica plug.

Part 3: Data & Visualization

Mechanistic Pathway & Regioselectivity

The following diagram illustrates why C4 is the target for electrophiles, while C5 is the target for bases.

Reactivity Pyrazole 1-Substituted Pyrazole E_Attack Electrophile (E+) (Br+, NO2+, RCO+) Pyrazole->E_Attack HOMO @ C4 Base_Attack Base (B-) (Li+, TMP) Pyrazole->Base_Attack Acidic H @ C5 Intermediate Wheland Intermediate E_Attack->Intermediate Product_C4 C4-Functionalized Product Intermediate->Product_C4 -H+ Lithiation C5-Lithiation (Thermodynamic) Base_Attack->Lithiation Product_C5 C5-Functionalized (Undesired) Lithiation->Product_C5

Figure 2. Divergent reactivity pathways. Electrophiles naturally select C4; Bases select C5.

Comparative Reagent Table
TransformationReagent SystemSolventTempKey Advantage
Halogenation NBS or NISACN0°C -> RTHigh regioselectivity; Scalable.
Nitration HNO3 / Ac2ODCM/AcOH0°CAc2O generates acetyl nitrate (mild) to favor C4 over phenyl ring nitration.
Suzuki (Aryl) Ar-B(OH)2 / Pd-XPhosDioxane/H2O100°CHandles sterically hindered substrates.
Formylation POCl3 / DMFDMF0°C -> 80°CVilsmeier-Haack; Classic route to C4-aldehydes.

Part 4: References

  • Goikhman, R., et al. (2009).[5] Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry.

  • Antilla, J. C., et al. (2004).[6] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6] The Journal of Organic Chemistry.

  • Li, X., et al. (2020).[7] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[4][8][9][10]

  • BenchChem Technical Support. (2025). Functionalization of the Pyrazole C4 Position: Troubleshooting & Optimization.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

common side reactions in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Knorr Condensation & N-Functionalization Audience: Medicinal Chemists & Process Development Scientists

System Overview

Pyrazoles are pharmacophores of immense significance, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, their synthesis is frequently plagued by three "fatal errors": Regioisomeric mixtures , Incomplete oxidative aromatization (stalling at the pyrazoline stage), and Oligomerization (azine formation).

This guide treats your synthetic pathway as a logic gate. We will debug the specific failure modes of the Knorr synthesis and N-alkylation reactions using mechanistic causality.

Module 1: The Regioselectivity Conundrum

User Report: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine, and I got a 60:40 mixture of isomers. I can't separate them by column chromatography."

Root Cause Analysis

The Knorr synthesis involves the condensation of a hydrazine (nucleophile) with a 1,3-dicarbonyl (electrophile).[1][2] Regioselectivity is dictated by the competition between the two hydrazine nitrogens attacking the two carbonyl carbons.[2]

  • Electronic Bias: The more nucleophilic nitrogen (usually the substituted NH) attacks the more electrophilic carbonyl.

  • Steric Bias: The bulky hydrazine substituent avoids the bulky carbonyl substituent.

The Failure: In standard solvents (EtOH/MeOH), hydrogen bonding often levels the electronic differences between the carbonyls, leading to poor discrimination and isomeric mixtures [1].

Troubleshooting Protocol 1.1: Solvent Switching

The Fix: Switch from Ethanol to Fluorinated Alcohols (TFE or HFIP).

  • Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (HBD). It selectively coordinates to the most basic carbonyl oxygen, enhancing its electrophilicity and directing the initial attack. This can flip or significantly enhance regioselectivity ratios (e.g., from 2:1 to >20:1) [2].

Troubleshooting Protocol 1.2: The Enaminone "Patch"

The Fix: Replace the 1,3-diketone with an Enaminone (


).
  • Mechanism: Enaminones have distinct electrophilic sites. The carbon attached to the nitrogen is a "soft" electrophile (Michael acceptor), while the carbonyl is a "hard" electrophile. This hard/soft mismatch forces a single reaction trajectory, often yielding >95% regiopurity [3].

Visual Logic: Regioselectivity Decision Tree

RegioselectivityControl Start Substrate: Unsymmetrical 1,3-Dicarbonyl Check Are steric/electronic biases strong? Start->Check Standard Standard Protocol (EtOH, Reflux) Check->Standard Yes SolventSwitch STRATEGY 1: Solvent Switch Use HFIP or TFE Check->SolventSwitch No (Ambiguous) SubstrateSwitch STRATEGY 2: Substrate Mod Convert to Enaminone Check->SubstrateSwitch No (Critical Purity) Issue Result: Isomer Mixture (60:40) Standard->Issue If fails Result1 Enhanced Selectivity (H-Bond Activation) SolventSwitch->Result1 Result2 Perfect Selectivity (Hard/Soft Mismatch) SubstrateSwitch->Result2

Figure 1: Decision matrix for maximizing regioselectivity in Knorr pyrazole synthesis.

Module 2: The "Stalled" Reaction (Pyrazolines & Azines)

User Report: "My LCMS shows the correct mass for the product, but the NMR shows aliphatic protons. Also, I see a side product with double the molecular weight."

Issue A: The Pyrazoline Trap

Diagnosis: You have formed the 4,5-dihydro-1H-pyrazole (pyrazoline) . The reaction cyclized but failed to eliminate water/oxidize to the aromatic pyrazole. This is common with


-unsaturated ketones (chalcones) + hydrazine [4].
The Fix:  Perform an oxidative aromatization.
  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

    
    .
    
  • Protocol: Treat the crude pyrazoline in Dichloromethane with 1.1 eq DDQ at room temperature for 1 hour.

Issue B: The Azine Dead-End

Diagnosis: The "Double MW" peak is an Azine . Mechanism: Instead of the hydrazine nitrogen attacking the second carbonyl (cyclization), a second molecule of diketone attacks the hydrazine. This creates a linear chain (


) [5].
The Fix: 
  • Inverse Addition: Add the diketone slowly to a solution of excess hydrazine. This ensures the concentration of hydrazine is always high relative to the carbonyl, favoring cyclization over oligomerization.

  • Acid Catalysis: Use Acetic Acid as solvent.[1] Protonation of the carbonyl accelerates the intramolecular cyclization step.

Module 3: N-Alkylation Ambiguity

User Report: "I am trying to alkylate a simple pyrazole (NH) with an alkyl halide. I am getting a mixture of N1- and N2-alkylated products."

Technical Insight

Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


). The "lone pair availability" on the nitrogen dictates nucleophilicity.
  • Thermodynamic Control: Alkylation generally favors the less sterically hindered nitrogen.

  • Kinetic Control: Hard to achieve without specific directing groups.

Optimized Protocol: Regioselective N-Alkylation

To favor N1-alkylation (on the nitrogen furthest from bulky C3 substituents):

ParameterRecommendationRationale
Base Cs

CO

(Cesium Carbonate)
The "Cesium Effect." The large cation radius allows for a looser ion pair, enhancing the nucleophilicity of the pyrazolate anion while minimizing coordination-based directing effects that might favor the wrong isomer [6].
Solvent DMF or Acetonitrile Polar aprotic solvents dissociate the ion pair, promoting reaction at the most nucleophilic (least hindered) nitrogen.
Temperature Room Temperature Heating promotes equilibration to the thermodynamic mixture. Keep it cool to maintain kinetic selectivity if a bias exists.

Visual Logic: The Azine vs. Pyrazole Pathway

SideReactions Hydrazine Hydrazine (Nucleophile) Hydrazone Mono-Hydrazone (Key Intermediate) Hydrazine->Hydrazone + Diketone Diketone 1,3-Diketone PathA Path A: Cyclization (Desired) Hydrazone->PathA Intramolecular Attack PathB Path B: Azine Formation (Side Reaction) Hydrazone->PathB + 2nd Diketone (Excess Electrophile) Pyrazole Pyrazole Product PathA->Pyrazole - H2O Oligomer Linear Azine (Double MW) PathB->Oligomer

Figure 2: Kinetic competition between cyclization (Path A) and polymerization/azine formation (Path B).

FAQ: Quick Troubleshooting

Q: My pyrazole product is an oil and won't crystallize. How do I purify it? A: Pyrazoles are often semi-polar.

  • Acid/Base Extraction: If your pyrazole has a basic nitrogen (and no acidic NH), extract into 1M HCl, wash the organic layer (removes neutral impurities), then basify the aqueous layer and extract back into DCM.

  • Salt Formation: Treat the oil with HCl in ether or Oxalic acid to form a solid salt for filtration.

Q: I need to synthesize a 3,5-bis(trifluoromethyl)pyrazole. The reaction is extremely slow. A: Electron-withdrawing groups (CF


) deactivate the carbonyls, making them poor electrophiles.
  • Solution: Use Microwave Irradiation (120°C, 20 min) in Ethanol/Acetic Acid. The thermal boost overcomes the activation energy barrier imposed by the fluorines.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from

  • RSC Publishing. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Retrieved from [5]

  • Quora/Academic Discussion. (2020). Mechanism of Hydrazine-Aldehyde Condensation and Azine Formation. Retrieved from

  • Vertex Research/NIH. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles. Angewandte Chemie. Retrieved from

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SUZ-001 Lead Scientist: Dr. H. Sato, Senior Application Scientist Subject: Troubleshooting failed cross-couplings of bromo-pyrazole substrates.

The Core Problem: Why Pyrazoles Kill Catalysts

If your Suzuki coupling with a bromo-pyrazole is failing, it is rarely due to the "Suzuki" cycle itself. It is almost always a ligand problem . Pyrazoles are "privileged" catalyst poisons.

The Mechanism of Failure
  • Coordination Poisoning: The pyridine-like nitrogen (

    
    ) in the pyrazole ring is a competent 
    
    
    
    -donor. It competes with your phosphine ligand for the Palladium center. If the substrate binds to Pd, it displaces the ligand that drives the reaction, creating an inactive "Pd-substrate" complex.
  • The "Amidate" Trap (Unprotected Pyrazoles): If you are using a free (NH)-pyrazole, the base required for the Suzuki coupling (e.g.,

    
    ) will deprotonate the pyrazole (
    
    
    
    ). The resulting pyrazolate anion is an aggressive bridging ligand that forms stable, insoluble multinuclear Pd-complexes, effectively removing Pd from the catalytic cycle.
Visualizing the Failure Mode

The following diagram illustrates how the pyrazole substrate diverts the Palladium from the productive catalytic cycle.

G Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex Pd_L->OxAdd Normal Cycle Poisoned INACTIVE Pd-Pyrazole Complex Pd_L->Poisoned Substrate Bromo-Pyrazole (Substrate) Substrate->OxAdd R-Br Substrate->Poisoned N-Coordination (Displaces L) Pyrazolate Pyrazolate Anion (Bridging Ligand) Substrate->Pyrazolate Deprotonation Pyrazolate->Poisoned Irreversible Binding Base Base (CO3 2-) Base->Pyrazolate

Figure 1: The "Pyrazole Trap." Note how N-coordination and deprotonation lead to an inactive catalytic species (Red), bypassing the productive oxidative addition (Green).

Strategic Solutions (Q&A Format)
Q1: My reaction turns black immediately, and I see no product. What happened?

Diagnosis: "Pd-Black" precipitation. Your catalyst decomposed before it could react. The Fix: This usually happens when using traditional sources like


 or 

. Pyrazoles displace triphenylphosphine (

) easily.
  • Switch to Precatalysts: Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3).[1] These are air-stable complexes that release the active

    
     species only inside the reaction vessel. They do not rely on free phosphine equilibrium.
    
Q2: I am using a 5-bromo-pyrazole and getting 0% conversion. Why?

Diagnosis: Steric crowding at the coordination site. The Fix: The 5-position is adjacent to the nitrogen (


). If you have a protecting group or alkyl chain on 

, the 5-position is sterically shielded.
  • Ligand Choice: You need a ligand that is bulky enough to prevent N-binding but flexible enough to access the hindered C-Br bond. Pd-PEPPSI-IPr or XPhos are the gold standards here.

  • Reference: Organ and co-workers demonstrated that N-heterocyclic carbene (NHC) ligands (like in PEPPSI) are superior for sterically demanding heterocycles [1].

Q3: Can I couple an unprotected (NH)-bromo-pyrazole?

Diagnosis: The "Amidate" Trap described above. The Fix: Yes, but you must prevent the pyrazolate from bridging.

  • Use a High-Loading Precatalyst: XPhos Pd G3 at 2-4 mol%. The bulky XPhos ligand shields the Pd center, making it harder for the pyrazolate to bridge two metals.

  • The "Billingsley-Buchwald" Protocol: Use a weak base (

    
    ) and a solvent mixture with specific water ratios (e.g., n-Butanol/Water or Dioxane/Water) to solubilize the intermediate without stripping the ligand [2].
    
Q4: My boronic acid is disappearing, but not coupling.

Diagnosis: Protodeboronation. Heterocyclic boronic acids (if you reversed the coupling partners) or even phenylboronic acids can hydrolyze C-B bonds faster than they transmetallate in the presence of pyrazoles. The Fix:

  • Concentration: High concentration (0.5 M - 1.0 M) favors coupling over hydrolysis.

  • Slow Addition: Add the boronic acid in portions or via syringe pump.

  • Switch Boron Source: Use MIDA boronates or Potassium Trifluoroborates (

    
    ), which release the active boronic acid slowly [3].
    
The "Golden Standard" Protocols

Do not deviate from these starting points unless necessary.

Protocol A: The Robust Method (Protected Pyrazoles)

Best for: N-methyl, N-THP, N-SEM bromo-pyrazoles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst XPhos Pd G3 0.02 (2 mol%)Do not use G2 or Pd(OAc)2 + XPhos separately if possible.
Solvent THF : Water 10 : 10.25 M concentration (Critical).
Base K3PO4 (0.5 M aq) 2.0 - 3.0Pre-dissolved aqueous solution works best.
Temp RT to 40°C -Start low. Heat kills active species if OA is slow.

Step-by-Step:

  • Charge a vial with Bromo-pyrazole (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF and degassed 0.5 M

    
     solution via syringe.
    
  • Stir vigorously at Room Temperature for 1 hour.

  • Check LCMS. If conversion < 20%, heat to 40°C.

Protocol B: The "Hard Case" (Unprotected / Sterically Hindered)

Best for: 5-bromo-NH-pyrazoles or 5-bromo-1-tert-butyl-pyrazoles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst Pd-PEPPSI-IPr 0.02 - 0.05Extremely stable NHC catalyst.
Solvent Dioxane -Anhydrous.[1]
Base Cs2CO3 3.0Cesium "Cesium effect" helps solubility.
Temp 80°C -NHC catalysts often require heat to activate.

Step-by-Step:

  • Charge vial with Substrate, Boronic Acid, Pd-PEPPSI-IPr, and powdered

    
    .
    
  • Purge with Argon.[9]

  • Add anhydrous Dioxane.[1]

  • Heat to 80°C. Note: The reaction may turn orange/amber; this is normal for PEPPSI.

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

G Start Start: Reaction Failed CheckSM Is Bromo-Pyrazole consumed? Start->CheckSM SM_Yes Yes (SM Remaining) CheckSM->SM_Yes High SM recovery SM_No No (SM Consumed) CheckSM->SM_No Low SM recovery OxAdd_Fail Oxidative Addition Failure SM_Yes->OxAdd_Fail Sol_OxAdd Solution: 1. Switch to Pd-PEPPSI-IPr 2. Increase Temp to 80C OxAdd_Fail->Sol_OxAdd CheckProd Is Product formed? SM_No->CheckProd Prod_No No Product (Only De-halogenated SM) CheckProd->Prod_No Complex Mixture Black Precipitate? (Pd Black) CheckProd->Black Black Precipitate Sol_Proto Solution: 1. Use MIDA Boronate 2. Anhydrous conditions Prod_No->Sol_Proto Sol_Poison Solution: 1. XPhos Pd G3 2. Protect Nitrogen Black->Sol_Poison

Figure 2: Diagnostic Logic Flow. Follow the path based on your LCMS/TLC observations.

References
  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Billingsley, K. L., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963.

  • Bruno, N. C., et al. "Third Generation (G3) Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Cross-Couplings." Chemical Science, 2013, 4, 916-920.

Sources

Technical Support Center: Optimization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value pharmacophore, serving as a critical "linchpin" in medicinal chemistry. Its C4-bromide is a prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-ester allows for orthogonal diversification.

However, synthesizing this molecule with high purity presents two distinct challenges:

  • Regiochemical Fidelity: Ensuring the N-methyl group is at position 1 relative to the 3-carboxylate (avoiding the common 1,5-isomer).

  • Bromination Efficiency: Achieving complete C4-bromination without over-brominating or hydrolyzing the ester.

This guide provides a self-validating workflow to navigate these issues.

Module 1: Critical Reaction Parameters (The Bromination Step)

Context: The most robust route involves brominating the pre-formed pyrazole core (Methyl 1-methyl-1H-pyrazole-3-carboxylate).

FAQ: Troubleshooting the Bromination

Q: My reaction with NBS is stalling at 60% conversion. Should I add more reagent? A: Do not simply add more NBS immediately. The pyrazole ring is electron-rich, but the C3-ester is electron-withdrawing, deactivating the C4 position toward electrophilic aromatic substitution (EAS).

  • Diagnosis: If you are using non-polar solvents (e.g.,

    
    , Toluene), the transition state is poorly stabilized.
    
  • Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvents stabilize the charged intermediate (sigma complex). If already in DMF, increase temperature to 60°C. Only add 0.1 eq NBS after confirming the reaction has plateaued via LCMS.

Q: I see a side product with M+16 mass. What is it? A: This is likely the N-oxide or a result of hydrolysis .

  • Cause: NBS can contain traces of

    
     and water. In the presence of moisture, the ester can hydrolyze to the acid (Acid: M-14 relative to methyl ester, but if re-esterified or complexed, mass shifts vary). More commonly, M+16 suggests oxidation if peroxides are present in ether solvents.
    
  • Fix: Use freshly recrystallized NBS. Ensure the solvent is dry. Add a solid base buffer like

    
     (1.1 eq) to the reaction to scavenge in-situ generated 
    
    
    
    , preventing acid-catalyzed side reactions.

Q: Can I use elemental Bromine (


) instead of NBS? 
A: Yes, but with caveats. 


is atom-economical but difficult to handle and harsh. It generates stoichiometric

gas.
  • Protocol Adjustment: If using

    
    , you must use a halogenated solvent (
    
    
    
    or
    
    
    ) and dropwise addition at 0°C. You will likely need a base wash (
    
    
    ) to quench excess bromine. NBS is preferred for lab-scale (<50g) due to milder conditions and easier handling.
Data: Solvent Effects on Bromination Rate
SolventDielectric Constant (

)
Reaction Rate (Relative)Impurity ProfileRecommendation
DMF 36.7Fast (1.0)Low (Cleanest)Preferred
Acetonitrile 37.5Moderate (0.7)LowExcellent Alternative
DCM 8.9Slow (0.2)ModerateAvoid for this substrate
THF 7.5Slow (0.1)High (Ring opening risk)Do Not Use

Module 2: The Precursor Problem (Regioselectivity)

Context: The quality of your final product depends entirely on the purity of your starting material: Methyl 1-methyl-1H-pyrazole-3-carboxylate. A common error is synthesizing the 1,5-isomer by mistake.

The "Fluorinated Solvent" Hack

When synthesizing the precursor from methylhydrazine and a 1,3-dicarbonyl (e.g., methyl 2,4-dioxovalerate equivalents), the reaction typically yields a mixture of 1,3- and 1,5-isomers.

  • Standard Ethanol Conditions: ~3:1 ratio (Mixture).

  • Expert Insight: Use Fluorinated Alcohols (TFE or HFIP) as the solvent.[1]

    • Mechanism:[2][3][4][5][6] These solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They activate the specific carbonyl via H-bonding, directing the hydrazine attack more selectively.

    • Result: Regioselectivity can improve to >95:5 in favor of the desired isomer [1].[1]

Module 3: Validated Experimental Protocol

Objective: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate from Methyl 1-methyl-1H-pyrazole-3-carboxylate.

Reagents
  • Substrate: Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, 10 mmol, 1.40 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq, 11 mmol, 1.96 g)

  • Solvent: DMF (anhydrous) (5 mL/g substrate -> ~7 mL)

  • Quench: 10%

    
     (aq), Saturated 
    
    
    
    .
Step-by-Step Workflow
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in DMF .

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes. Note: Exothermic.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Product (

      
      ) is less polar than SM (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Dilute reaction mixture with Ethyl Acetate (50 mL) .

    • Wash organic layer with Water (3 x 20 mL) to remove DMF and Succinimide. Note: DMF requires multiple water washes to remove completely.

    • Wash with 10% Sodium Thiosulfate (

      
      )  (20 mL) to remove any active bromine species (orange color should fade).
      
    • Wash with Brine , dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Usually, the product precipitates as a white/off-white solid upon concentration.

    • Recrystallization: Ethanol/Water or Hexane/EtOAc.

    • Yield Expectation: 85–95%.

Module 4: Visual Workflows

Figure 1: Reaction Logic & Troubleshooting Tree

ReactionOptimization Start Start: Methyl 1-methyl-1H-pyrazole-3-carboxylate Reagent Add NBS (1.1 eq) in DMF Temp: 0°C to RT Start->Reagent Check Checkpoint: TLC/LCMS (4 hours) Reagent->Check Conversion Full Conversion? Check->Conversion Success Workup: Wash w/ H2O (remove DMF) Wash w/ Na2S2O3 (quench Br) Conversion->Success Yes Stall Issue: Reaction Stalled (<70%) Conversion->Stall No (SM remains) Impurity Issue: By-products (Hydrolysis) Conversion->Impurity New spots on TLC Product Pure Product: Methyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate Success->Product FixStall Action: Heat to 60°C Add 0.1 eq NBS Stall->FixStall FixStall->Check FixImpurity Action: Check Solvent Dryness Add NaHCO3 buffer Impurity->FixImpurity

Caption: Decision tree for monitoring the bromination reaction, addressing stalling and impurity formation.

Figure 2: Regioselectivity Mechanism (The Precursor)

Regioselectivity Precursor 1,3-Dicarbonyl (or equivalent) SolventEthanol Solvent: Ethanol (Standard) Precursor->SolventEthanol SolventHFIP Solvent: HFIP/TFE (Optimized) Precursor->SolventHFIP Hydrazine Methylhydrazine Hydrazine->SolventEthanol Hydrazine->SolventHFIP Mix Mixture of Isomers (1,3 and 1,5) SolventEthanol->Mix Pure High Regioselectivity (Target 1-methyl-3-ester) SolventHFIP->Pure H-Bond Activation

Caption: Impact of solvent choice on the regioselective synthesis of the pyrazole precursor.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.

  • Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid - Properties and Cross-Coupling Applications.

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis.

  • National Institutes of Health (NIH). (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline.

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester.

Sources

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Regioisomer Management | Level: Advanced

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the persistent challenge of controlling regioselectivity during the condensation of hydrazines with 1,3-dielectrophiles (the Knorr Pyrazole Synthesis and its variants).

Part 1: Diagnostic Workflow

Before altering your reaction conditions, determine the structural constraints of your substrate using the decision tree below.

Pyrazole_Regio_Decision Start START: Target Isomer? Substrate Analyze 1,3-Dielectrophile Start->Substrate Symm Symmetrical? Substrate->Symm Unsymm Unsymmetrical Substrate->Unsymm Knorr Standard Knorr (EtOH, Reflux) Symm->Knorr No Regio Issues Steric Steric Bias Present? (e.g., t-Bu vs Me) Unsymm->Steric Electronic Electronic Bias Only? (e.g., CF3 vs Ph) Unsymm->Electronic Steric->Knorr Strong Bias (Favors Steric Relief) SolventSwitch Switch Solvent (Protocol A: HFIP/TFE) Steric->SolventSwitch Weak Bias/Mixture Enaminone Switch Substrate (Protocol B: Enaminones) Electronic->Enaminone High Precision Req. SaltControl Hydrazine Salt vs Free Base (pH Control) Electronic->SaltControl Exploit Nucleophilicity

Caption: Decision matrix for selecting the optimal regiocontrol strategy based on substrate sterics and electronics.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 1:1 mixture of 1,3- and 1,5-isomers in ethanol."

Diagnosis: This is the classic "Knorr Ambiguity." In ethanol, the reaction is often under thermodynamic control, but the energy difference between the two transition states (attack at C1 vs. C3) is negligible. Technical Insight: The regioselectivity is dictated by the initial attack of the hydrazine nitrogen on the carbonyl.

  • N1 (substituted nitrogen): More nucleophilic (inductive effect) but sterically hindered.

  • N2 (unsubstituted nitrogen): Less hindered but less nucleophilic. Solution: Switch to Fluorinated Alcohols (Protocol A) .

  • Why? Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They activate the carbonyls via H-bonding, often overriding subtle electronic differences and enhancing the steric differentiation between the two carbonyls [1].

Issue 2: "I need the 1,5-isomer, but the reaction favors the 1,3-isomer."

Diagnosis: The 1,3-isomer is often the thermodynamic product because the bulky substituent on the pyrazole nitrogen is far from the substituent at position 3. The 1,5-isomer suffers from "1,5-clash" (steric repulsion). Solution: You must force Kinetic Control or invert the nucleophilicity.

  • Use Hydrazine Hydrochloride (Salt) vs. Free Base:

    • Free Base: The substituted Nitrogen (N1) is more nucleophilic

      
       attacks the most electrophilic/least hindered carbonyl first.
      
    • Hydrochloride Salt: Protonation often occurs on the more basic N1, rendering the less substituted N2 the only available nucleophile for the initial attack [2].

  • Use Enaminones (Protocol B): Replacing one ketone with an amine (enaminone) creates a "hard" vs. "soft" electrophile distinction, directing the hydrazine attack with high fidelity [3].

Issue 3: "My isomers are co-eluting on silica."

Diagnosis: 1,3- and 1,5-isomers often have identical


 values in standard EtOAc/Hexane systems due to similar dipole moments.
Solution: 
  • Solvent: Switch to Toluene/Acetone or DCM/MeOH . The pi-stacking capability of toluene often discriminates between the isomers better than alkanes.

  • Technique: Use Dry Loading .[1] Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. This prevents "streaking" caused by the crude solvent interfering with the initial partitioning.

Part 3: Advanced Protocols
Protocol A: Fluorinated Solvent Directed Synthesis

Best for: Inverting or enhancing selectivity when standard Knorr fails.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) - Warning: Corrosive/Volatile

Methodology:

  • Dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Cool to 0°C (kinetic control) or maintain at RT.

  • Add the hydrazine dropwise.

  • Stir for 2–4 hours. Note: Reaction rates are typically faster in HFIP than EtOH due to carbonyl activation.

  • Workup: Remove HFIP under reduced pressure (rotovap). Recover and distill HFIP for reuse—it is expensive.

  • Purification: The crude residue is often >95% pure regioisomer.

Data: Solvent Influence on Regiomeric Ratio (RR) Substrate: Benzoylacetone + Methylhydrazine

SolventMajor IsomerRatio (1,5 : 1,3)Yield
EthanolMixture55 : 4582%
THFMixture60 : 4078%
HFIP 1,5-Isomer 98 : 2 94%
TFE 1,5-Isomer 92 : 8 91%
Protocol B: Regiodivergent Synthesis via Trichloromethyl Enones

Best for: Accessing BOTH isomers from a single precursor by changing the protonation state of hydrazine.

Concept: Trichloromethyl enones act as masked 1,3-dicarbonyls. The leaving group (


) and the enone structure allow precise control [4].

Workflow:

Enone_Protocol Precursor Trichloromethyl Enone FreeHydrazine Free Hydrazine (NH2-NH-R) Precursor->FreeHydrazine Nucleophilic Attack by N1 (Substituted) SaltHydrazine Hydrazine HCl (Cl- +NH3-NH-R) Precursor->SaltHydrazine Nucleophilic Attack by N2 (Unsubstituted) Isomer15 1,5-Isomer (Major) FreeHydrazine->Isomer15 Isomer13 1,3-Isomer (Major) SaltHydrazine->Isomer13

Caption: Divergent synthesis pathway using hydrazine pH state to control regioselectivity.

Step-by-Step:

  • For 1,5-Isomer: React enone with free hydrazine in Ethanol at Reflux.

    • Mechanism:[2][3][4][5][6] The more nucleophilic substituted Nitrogen (N1) attacks the

      
      -carbon of the enone.
      
  • For 1,3-Isomer: React enone with hydrazine hydrochloride in Ethanol at Reflux.

    • Mechanism:[2][3][4][5][6] N1 is protonated/deactivated. The unsubstituted Nitrogen (N2) attacks the

      
      -carbon.
      
References
  • Fustero, S. et al. (2008).[7] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7][8][9] Journal of Organic Chemistry.[7]

  • Zukauskaite, A. et al. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds.[2][10][11][12][13] PMC/MDPI.

  • Wan, J.P. et al. (2024).[14] Recent advances in the multicomponent synthesis of pyrazoles.[2][10][14] Organic & Biomolecular Chemistry.[3][5][9][13][14][15]

  • Bonacorso, H.G. et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-4BR-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Process Optimization, Regiocontrol, and Safety Protocols for Scale-Up

Executive Summary & Route Strategy

Welcome to the technical support hub for the synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 84547-86-4 / related analogs).

Researchers scaling this molecule often encounter two critical failure modes:

  • Regioisomeric Contamination: Alkylation of the parent pyrazole ester often yields a mixture of the desired 1-methyl-3-carboxylate (N1) and the undesired 1-methyl-5-carboxylate (N2), which are difficult to separate by crystallization.

  • Thermal Runaway: The bromination of the electron-rich pyrazole core at C4 is highly exothermic, posing safety risks at scales >100g.[1]

Strategic Decision: Select Your Route

Before troubleshooting, verify your synthetic pathway. The "Common Route" (Functionalization) is prone to isomer issues. The "Engineered Route" (Cyclization) avoids them entirely.[1]

RouteSelection Start Target: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate RouteA Route A: Functionalization (Start: Methyl 1H-pyrazole-3-carboxylate) Start->RouteA Legacy Method RouteB Route B: Cyclization (Start: Methylhydrazine + Oxalacetate equiv.) Start->RouteB Recommended for Scale StepA1 Step 1: N-Methylation (Risk: N1 vs N2 Isomers) RouteA->StepA1 StepB1 Step 1: Cyclization (Regioselective by design) RouteB->StepB1 StepA2 Step 2: Bromination StepA1->StepA2 StepB2 Step 2: Bromination StepB1->StepB2

Figure 1: Strategic Route Selection. Route B is preferred for >100g batches to eliminate isomer separation costs.[1]

Troubleshooting Guide: N-Methylation (Route A Users)

If you are committed to Route A (alkylating the pyrazole core), you are likely fighting the N1 vs. N2 regioselectivity battle.[1]

The Chemistry: The pyrazole-3-carboxylate exists in tautomeric equilibrium. The nitrogen distal to the ester (N1) is generally more nucleophilic and less sterically hindered, but the proximal nitrogen (N2) is reactive enough to form 5-15% impurities under non-optimized conditions.[1]

Diagnostic & Solutions
SymptomProbable CauseCorrective Action
Product contains ~10% inseparable impurity N2-alkylation (formation of 1-methyl-5-carboxylate).Switch Base/Solvent: Change from NaH/DMF (kinetic, low selectivity) to K₂CO₃/Acetone or Cs₂CO₃/MeCN . The softer base and thermodynamic control favor the sterically less hindered N1 product.[1]
Reaction stalls at 80% conversion Methyl Iodide (MeI) evaporation.[1]Sealed System: MeI is highly volatile (bp 42°C).[1] Use a sealed pressure tube or a condenser with chiller (-10°C). Add MeI in 2 portions (0h and 4h).
Dark/Tarry Reaction Mixture Exothermic decomposition or polymerization.[1]Temperature Control: Alkylation is exothermic.[1] Do not add MeI all at once. Dosing time should be >30 mins for 100g scale.[1] Keep T < 40°C.
Optimized Protocol (100g Scale)
  • Suspend Methyl 1H-pyrazole-3-carboxylate (1.0 eq) and K₂CO₃ (1.5 eq) in Acetone (10 vol).

  • Stir at room temperature for 30 mins.

  • Cool to 0-5°C.

  • Add Methyl Iodide (1.2 eq) dropwise over 60 mins. Note: MeI is a carcinogen; use a closed system.[1]

  • Warm to 25°C and stir for 12h.

  • Workup: Filter salts. Concentrate filtrate.[1] Resurry residue in MTBE to wash away trace N2 isomer (N2 isomer is often more soluble in lipophilic ethers).[1]

Troubleshooting Guide: Bromination (Universal)

The bromination at C4 is an Electrophilic Aromatic Substitution (EAS).[1] The pyrazole ring is electron-rich, making this reaction fast and exothermic.

Diagnostic & Solutions
SymptomProbable CauseCorrective Action
Runaway Exotherm Rapid addition of NBS; inadequate cooling.Dosing Strategy: Use a solid addition funnel for NBS or dissolve NBS in DMF/MeCN and pump it in.[1] Maintain internal temp < 30°C.
Black specks / Decomposition Radical bromination side-reactions (benzylic/methyl attack) or overheating.Radical Scavenger: Run the reaction in the dark (foil-wrapped). Ensure no peroxides in solvent.[1]
Low Yield / Sticky Solid Product trapped in succinimide byproduct.[1]Quench Protocol: Pour reaction mixture into 5% Na₂SO₃ (aq) to quench active bromine, then adjust pH to ~8 with NaHCO₃ to solubilize succinimide before filtration.[1]
Optimized Protocol (NBS Method)
  • Dissolve Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in Acetonitrile (MeCN) (8 vol).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 45 mins. Do not allow temp to exceed 10°C during addition.

  • Monitor: Reaction is usually complete in 1-2h at 0-20°C.

  • Quench: Add 10% Na₂SO₃ solution (2 vol).

  • Isolation: Dilute with water (10 vol). The product should precipitate as a white solid.[1] Filter and wash with water.

FAQ: Common Scale-Up Questions

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. For >1kg scale, DMS is preferred due to lower volatility (safety) and cost.[1]

  • Adjustment: DMS is less reactive.[1] You may need to heat to 40-50°C.

  • Warning: DMS is highly toxic and odorless.[1] You must use a scrubber with aqueous ammonia to neutralize vapors.[1]

Q: Why not use elemental Bromine (


)? 
A:  You can, and it is cheaper for multi-kilo batches.[1] However, 

is corrosive, difficult to handle, and generates HBr gas which requires scrubbing.[1] NBS is preferred for pilot scales (<5kg) because the byproduct (succinimide) is water-soluble and non-corrosive.

Q: How do I remove the N2-isomer if it forms? A: Recrystallization is difficult due to structural similarity.

  • Technique: Column chromatography is often required (expensive).[1]

  • Alternative: Hydrolyze the ester mixture to the carboxylic acids.[1] The acids often have vastly different solubility profiles in water/acid, allowing separation by pH adjustment.[1] Re-esterify the pure acid afterwards.[1]

Visual Workflow: Process Safety & Decision Tree

ProcessFlow Start Start: Methylation Step Check Check IPC (HPLC) Is N2 Isomer > 5%? Start->Check Good Proceed to Bromination Check->Good No Bad Corrective Action Required Check->Bad Yes BromStart Start: Bromination (NBS) Good->BromStart Fix1 Option 1: Hydrolysis/Separation (Convert to Acid -> Purify -> Re-esterify) Bad->Fix1 Scale > 100g Fix2 Option 2: Column Chromatography (Not recommended for >100g) Bad->Fix2 Scale < 10g Exotherm Critical Control Point: Temp > 30°C? BromStart->Exotherm Cool Active Cooling + Stop Addition Exotherm->Cool Yes Continue Continue Stirring Quench with Na2SO3 Exotherm->Continue No

Figure 2: Process Decision Tree for Impurity Management and Safety Control.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. (2022).[1] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Available at: [Link]

    • )
  • Bromination Protocols (NBS vs Br2)

    • Menon, S., et al. (2023).[1] "Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination." Molecules. Available at: [Link][1]

    • Context: Provides comparative data on NBS bromination efficiency and scale-up addition protocols.
  • Safety of Methylating Agents

    • Tundo, P., et al. (2018).[1] "Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents."[1][2][3] Green Chemistry. Available at: [Link]

    • Context: Critical safety comparison for selecting MeI vs DMS in large-scale manufacturing.
  • General Synthesis of Pyrazole Carboxylates

    • PubChem Compound Summary for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. Available at: [Link][1]

Sources

identifying impurities in Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Status: Active Document ID: TS-PYR-BR-004 Last Updated: January 30, 2026

Overview

Welcome to the technical support hub for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . This guide addresses the specific challenges in characterizing this intermediate, particularly regarding regioisomeric impurities, halogenation artifacts, and hydrolytic degradation.

The pyrazole core is notorious for annular tautomerism, leading to complex isomeric mixtures during synthesis. This guide provides troubleshooting workflows to isolate, identify, and control these impurities.

Module 1: Chromatographic Anomalies (The "Twin" Peak)

User Issue: "I am seeing a split peak or a shoulder eluting immediately after my main product in Reverse Phase HPLC. The Mass Spec (MS) signal is identical to the product."

Diagnosis: This is the classic signature of Regioisomer Contamination . In the synthesis of N-methyl pyrazoles, methylation can occur at either the N1 or N2 position.

  • Target: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1,3-isomer).

  • Impurity: Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1,5-isomer).

Technical Explanation: The formation of the 1,5-isomer is driven by the condensation kinetics of methylhydrazine with the 1,3-dicarbonyl precursor. While steric hindrance usually disfavors the 1,5-isomer (where the N-methyl is adjacent to the ester), electronic factors and solvent choice can facilitate its formation.

Troubleshooting Protocol:

  • Optimize HPLC Method: Standard C18 columns often fail to resolve these isomers due to their identical hydrophobicity.

    • Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions differ significantly between the two isomers due to the steric twisting of the ester group in the 1,5-isomer.

  • Definitive Identification (NOE NMR):

    • Run a 1D NOE (Nuclear Overhauser Effect) experiment.

    • Target (1,3-isomer): Irradiating the N-methyl group will show an NOE enhancement of the aromatic C5-H proton.

    • Impurity (1,5-isomer): Irradiating the N-methyl group will show NOE enhancement of the Ester Methyl group (if adjacent) or lack of C5-H enhancement.

Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Peak (Same MW) NOE_Test Run 1D NOE NMR (Irradiate N-Me) Start->NOE_Test Result_A NOE to C5-H Proton NOE_Test->Result_A Strong Signal Result_B NOE to Ester-Me / No C5-H NOE NOE_Test->Result_B Signal Detected Conclusion_A Target: 1,3-Isomer (N-Me far from Ester) Result_A->Conclusion_A Conclusion_B Impurity: 1,5-Isomer (N-Me adjacent to Ester) Result_B->Conclusion_B

Caption: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Module 2: Mass Spectrometry & Halogenation Issues

User Issue: "My mass spectrum shows a complex cluster of peaks. I can't confirm the molecular ion."

Diagnosis: This is likely due to the Bromine Isotope Pattern or Poly-bromination .

Technical Explanation: Bromine exists as two stable isotopes,


Br and 

Br, in a roughly 1:1 ratio.
  • Target Pattern: A "doublet" appearance at

    
     and 
    
    
    
    with equal intensity.
  • Impurity (Di-bromo): If over-bromination occurred (e.g., if the starting material was not C4-blocked), you will see a 1:2:1 pattern at

    
    , 
    
    
    
    , and
    
    
    .

Data Table: MS Interpretation Guide

Observed Pattern (m/z)Intensity RatioDiagnosisAction
M / M+2 1 : 1 Target Molecule Proceed to purity check.
(M-79) + 1 Single PeakDes-bromo Impurity Incomplete bromination. Check reaction stoichiometry.
M / M+2 / M+4 1 : 2 : 1 Di-bromo Impurity Over-bromination.[1] Reduce NBS equivalents or reaction time.
M+16 / M+18 1 : 1Hydrolysis Product Ester has hydrolyzed to Acid (COOH).

Module 3: Stability & Process Control

User Issue: "The purity of my sample degraded after storage in methanol/water."

Diagnosis: Ester Hydrolysis . Pyrazole-3-carboxylates are susceptible to base-catalyzed (and sometimes acid-catalyzed) hydrolysis, converting the methyl ester into the carboxylic acid.

Preventative Protocol:

  • Solvent Choice: Avoid storing the compound in protic solvents (MeOH, Water) for extended periods, especially if the pH is not neutral.

  • Synthesis Optimization:

    • If synthesizing via condensation (Route A), the use of Fluorinated Alcohols (e.g., Hexafluoroisopropanol - HFIP) has been proven to significantly improve regioselectivity, favoring the desired 1,3-isomer (ratios up to 97:[2]3) compared to ethanol.[3]

    • If synthesizing via methylation (Route B), use non-polar solvents to minimize the 1,5-isomer formation, though steric hindrance usually directs methylation to N1.

Visualization: Impurity Origin Pathways

ImpurityPathways SM Starting Materials (Hydrazine + Diketone) Reaction Cyclization Reaction SM->Reaction Target Target: 1,3-Isomer (Desired) Reaction->Target Major Path Impurity_Regio Impurity: 1,5-Isomer (Regioisomer) Reaction->Impurity_Regio Minor Path (Solvent Dependent) Storage Storage (Wet/Protic) Target->Storage Hydrolysis Impurity: Carboxylic Acid (Hydrolysis) Storage->Hydrolysis Slow Degradation

Caption: Synthetic pathways leading to the target molecule and its primary regioisomeric and hydrolytic impurities.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Lynch, M. A., et al. (1998). "Regioselective Synthesis of 1-Substituted Pyrazoles." Journal of Heterocyclic Chemistry, 35(6).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Sigma-Aldrich/Merck. "Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Product Data.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The choice of solvent is a critical parameter that profoundly influences reaction outcomes, including yield, selectivity, and impurity profiles.[1][2] This document provides in-depth, field-proven insights into navigating these solvent effects to troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solvent selection for reactions involving Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Q1: What are the best starting solvents for a Suzuki-Miyaura coupling with this substrate?

A: For Suzuki-Miyaura couplings, biphasic solvent systems are generally the most robust starting point.[3] A mixture of an ethereal solvent and water, such as 1,4-Dioxane/Water (typically in a 3:1 to 5:1 ratio) or THF/Water , is highly recommended.[1] These systems are effective because the organic solvent solubilizes the pyrazole substrate and the palladium catalyst, while the aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species required for transmetalation.[1] For more challenging or sluggish couplings, a higher-boiling polar aprotic solvent like DMF/Water (9:1 ratio) can be advantageous, as it allows for higher reaction temperatures.[1]

Q2: My Heck reaction is sluggish or failing. Could the solvent be the issue?

A: Absolutely. The Heck reaction, which couples the pyrazole with an alkene, often requires elevated temperatures, especially with aryl bromides compared to iodides.[4][5] If your reaction is proceeding slowly in a solvent like acetonitrile, the temperature may be insufficient. Switching to a high-boiling point polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP) is a primary troubleshooting step.[6] These solvents not only allow for temperatures in the 100-140 °C range but also help stabilize the active palladium catalyst, preventing decomposition that can occur at elevated temperatures.[4][6]

Q3: I'm observing significant debromination of my starting material in a cross-coupling reaction. What solvent conditions can minimize this?

A: Debromination is a common side reaction, often proceeding via a competing β-hydride elimination pathway from a Pd-H species or through protodeborylation of the coupling partner followed by reaction. While ligand and base choice are critical, the solvent plays a role. In some cases, less polar solvents like toluene , often used with a phase-transfer catalyst, can minimize certain side reactions. However, the most effective strategy is often to ensure your reaction conditions promote the desired productive coupling over decomposition pathways. This includes using rigorously degassed solvents to remove oxygen, which can lead to homocoupling and catalyst degradation, and choosing a solvent system (like Dioxane/Water) that provides good solubility for all components to ensure efficient reaction kinetics.[1][7]

Q4: Can I perform Nucleophilic Aromatic Substitution (SNAr) on this substrate, and what solvents are recommended?

A: Yes, SNAr is feasible, but the pyrazole ring's electronics make it less activated than classic SNAr substrates like dinitrohalobenzenes.[8] Success is highly dependent on using a strong nucleophile and the correct solvent. The best choice is a polar aprotic solvent such as DMSO or DMF .[9][10] These solvents are critical because they effectively solvate the cation of a salt-based nucleophile (e.g., NaOMe, KCN) but do not form strong hydrogen bonds with the anionic nucleophile itself.[11] This leaves the nucleophile "naked" and highly reactive, which is necessary to attack the electron-deficient carbon bearing the bromine. Using polar protic solvents like ethanol or water would severely hinder the reaction by creating a solvent cage around the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity.[9][11]

Q5: How does the general polarity of the solvent affect reaction outcomes?

A: Solvent polarity has a multifaceted impact.[2][4]

  • Solubility: The primary role is to dissolve reactants, reagents, and the catalyst to allow the reaction to occur in a homogeneous phase. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, with its ester and pyrazole moieties, has good solubility in polar aprotic solvents (DMF, DMSO, Dioxane, THF).[12]

  • Catalyst Stability & Activity: Polar and coordinating solvents like DMF can stabilize palladium catalytic intermediates, preventing aggregation and precipitation (palladium black).[1] However, the role is complex; some studies show that selectivity in Suzuki couplings does not always trend with the solvent's dielectric constant, indicating specific solvent-catalyst interactions are at play.[2]

  • Mechanism: In SNAr, polar aprotic solvents stabilize the negatively charged Meisenheimer intermediate more effectively than nonpolar solvents, accelerating the reaction.[8][10] In SN1-type reactions (not typical for this substrate), polar protic solvents are favored because they stabilize both the carbocation intermediate and the leaving group.[9][13]

Part 2: Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling: Troubleshooting Guide

Common Problem: Low or inconsistent product yield.

Below is a troubleshooting workflow to diagnose and solve common issues related to solvent choice in the Suzuki-Miyaura coupling of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

G start Low Yield in Suzuki Coupling solubility Are all reagents (substrate, boronic acid, base) fully dissolved? start->solubility Check Solubility temp Is the reaction sluggish at the current temperature? solubility->temp Yes sol_sol Solution: Switch to a more polar solvent system like DMF/Water or DMSO. solubility->sol_sol No degas Is debromination or catalyst death (Pd black) observed? temp->degas No temp_sol Solution: Switch to a higher-boiling solvent (e.g., Dioxane -> DMF) to increase reaction temperature (100-120 °C). temp->temp_sol Yes degas_sol Cause: Likely O₂ contamination or catalyst instability. Solution: Ensure rigorous degassing (3x vacuum/inert gas cycles). A coordinating solvent like DMF may also improve catalyst stability. degas->degas_sol Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Troubleshooting Data Summary

ObservationPotential Solvent-Related CauseRecommended Action
Incomplete conversion; starting material remains Poor Solubility: Reagents not fully dissolved in solvents like THF/Water.Switch to a more effective solubilizing system such as Dioxane/Water or DMF/Water .[1]
Low Reaction Rate: Insufficient thermal energy for a less reactive boronic acid.Increase temperature. If limited by solvent boiling point, switch from Dioxane (101 °C) to DMF (153 °C).[1]
Formation of Palladium Black Catalyst Instability/Decomposition: The solvent is not adequately stabilizing the active Pd(0) species.Ensure rigorous degassing.[7] Switch to a more strongly coordinating solvent like DMF or DMAc .[1]
Significant Debromination (pyrazole byproduct) Protodeborylation of Coupling Partner: The aqueous phase or protic impurities can degrade the boronic acid.Use high-purity, anhydrous organic solvents (if running a non-aqueous protocol) and ensure the base is appropriate.
Biphasic reaction fails to mix Phase Transfer Issues: Poor interaction between the organic and aqueous layers.While less common with standard solvents, ensure vigorous stirring. For nonpolar solvents like toluene, a phase-transfer catalyst may be required.[1]

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried reaction vessel, add Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add a previously degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1 M.[1]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Heck Coupling: Troubleshooting Guide

Common Problem: Low conversion or formation of undesired alkene isomers.

The Heck reaction's success hinges on achieving a temperature sufficient for oxidative addition without causing premature catalyst death.

HeckCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII R-Pd(II)-Br(L₂) OxAdd->PdII MigIns Migratory Insertion PdII->MigIns + Alkene AlkeneComplex Alkene Complex MigIns->AlkeneComplex BetaElim β-Hydride Elimination AlkeneComplex->BetaElim ProductComplex Product Complex BetaElim->ProductComplex Regen Base Regeneration ProductComplex->Regen - Product Regen->Pd0 SolventNote Solvent Role: - Solubilizes reactants - Stabilizes Pd intermediates - High boiling point allows  sufficient temp for  Oxidative Addition

Caption: The Heck catalytic cycle and the role of the solvent.

Troubleshooting Data Summary

ObservationPotential Solvent-Related CauseRecommended Action
No or very slow reaction Insufficient Temperature: The energy barrier for oxidative addition of the C-Br bond is not being met.Switch to a high-boiling polar aprotic solvent like DMF , DMAc , or NMP and increase the temperature to >120 °C.[6]
Reaction starts but stalls; Pd black forms Catalyst Decomposition: The required high temperature is degrading the catalyst.Ensure rigorous degassing. Use a more coordinating solvent like NMP or DMF which can better stabilize the catalytic species.[6]
Formation of undesired alkene isomers Reversible β-Hydride Elimination: This step can be reversible, leading to re-insertion and isomerization.[14]This is more often controlled by ligand and base choice, but solvent polarity can play a role. Screening different polar aprotic solvents (e.g., DMF vs. Acetonitrile) may influence selectivity.
Nucleophilic Aromatic Substitution (SNAr): Troubleshooting Guide

Common Problem: No reaction between the pyrazole and the nucleophile.

The primary barrier in SNAr is often the nucleophile's inability to overcome the activation energy, a problem directly addressed by solvent choice.

SNAr_Mechanism sub Pyrazole-Br + Nu⁻ ts1 Transition State 1 sub->ts1 meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer Step 1 (Rate-Determining) note_protic Protic Solvent (e.g., EtOH): - H-bonds with Nu⁻ - Decreases Nu⁻ reactivity - HIGH energy barrier for Step 1 sub->note_protic note_aprotic Aprotic Solvent (e.g., DMSO): - Does not H-bond with Nu⁻ - 'Naked', highly reactive Nu⁻ - Stabilizes anionic complex - LOW energy barrier for Step 1 sub->note_aprotic ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 prod Pyrazole-Nu + Br⁻ meisenheimer->prod Step 2 ts2->prod

Caption: Solvent influence on the SNAr reaction pathway.

Troubleshooting Data Summary

ObservationPotential Solvent-Related CauseRecommended Action
No reaction observed Nucleophile Deactivation by Protic Solvent: If using a protic solvent (alcohols, water), it is caging the nucleophile via hydrogen bonds, rendering it unreactive.[9][11]Immediately switch to a polar aprotic solvent. DMSO is an excellent choice, followed by DMF .[10]
Poor Solubility of Nucleophile: The nucleophilic salt is not dissolving.DMSO is an exceptional solvent for a wide range of organic molecules and inorganic salts. Use anhydrous grade to prevent side reactions.
Slow or incomplete reaction in an aprotic solvent Insufficient Ring Activation: The substrate itself is not electron-poor enough for the reaction to proceed at a reasonable rate at moderate temperatures.Increase the reaction temperature. DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are well-suited for high-temperature SNAr reactions.

Part 3: References

  • The Organic Chemistry Tutor. (2019). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Ghaffari, M., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Ghaffari, M., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Li, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2828046, Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Serme, F., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]

  • Sharma, S., et al. (2019). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Acevedo, O., et al. (2010). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PLOS. (2023). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Heck Reactions. Retrieved from [Link]

  • Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2023). SN1 SN2 E1 E2 – The BIG Picture. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Smith, K. (2017). Why SN1 reaction is favored by polar protic solvent and SN2 by polar aprotic solvents. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

  • ACS Publications. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • YouTube. (2022). Why SN1 reaction is favored by polar protic solvent and SN2 by polar aprotic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (Current)

Welcome to the Pyrazole Synthesis Thermal Safety Center. This resource is designed for process chemists and researchers scaling up pyrazole formation, specifically focusing on the Knorr synthesis (1,3-dicarbonyls + hydrazine) and 1,3-dipolar cycloadditions .

These reactions are notoriously exothermic. A standard hydrazine condensation can release -50 to -90 kJ/mol , sufficient to boil solvent volumes instantly if accumulation occurs. This guide prioritizes thermal safety, regioselectivity control, and scale-up stability.

⚠️ Critical Safety Directive: The "Accumulation" Hazard

Before proceeding: The #1 cause of reactor rupture in pyrazole synthesis is Delayed Initiation .

  • Scenario: You begin adding hydrazine.[1][2][3][4][5][6][7][8][9][10][11][12] No temperature rise is observed. You increase the addition rate.

  • Result: The reaction kicks off late, consuming the accumulated hydrazine instantaneously. The cooling jacket cannot handle the sudden heat release (Q_rxn > Q_cool), leading to thermal runaway.

  • Rule: Never continue addition if the expected exotherm does not appear within the first 5-10% of dosing.

Module 1: Pre-Reaction Troubleshooting (Process Design)

Q: How do I determine the Maximum Temperature of Synthesis Reaction (MTSR) before scaling up?

A: You cannot rely on literature boiling points alone. You must calculate MTSR to ensure it stays below the Time to Maximum Rate (TMR) of any decomposition pathways.

Protocol:

  • Measure Heat of Reaction (

    
    ):  Use reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) on a gram scale.
    
  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    (Where
    
    
    is concentration and
    
    
    is specific heat capacity).
  • Determine MTSR:

    
    
    Note: If your reaction is dosing-controlled, the accumulation factor is low. If dosing stops, MTSR drops.
    
Q: Which solvent system offers the best passive safety?

A: Solvent selection acts as your primary heat sink.

Solvent ClassExamplesSafety ProfileRecommendation
Alcohols Ethanol, MethanolHigh Risk. Low boiling points may be exceeded by MTSR.Use only if reflux is the desired control temp.
Ethers THF, MTBEModerate. Peroxide risks; THF creates difficult emulsions with hydrazine salts.Avoid if possible.
Aprotic Polar NMP, DMSOSevere Risk. High boiling points allow temps to reach hydrazine decomposition onset (>120°C).Avoid on scale unless strictly necessary.
Aqueous/Biphasic Water/TolueneBest. Water has high

(absorbs heat). Toluene allows evaporative cooling.
Highly Recommended. Use with phase transfer catalysts.

Module 2: The Hydrazine Addition (Active Control)

Q: My reaction temperature isn't rising during the first 5% of addition. What should I do?

A: STOP DOSING IMMEDIATELY. This is "Delayed Initiation." Troubleshooting Steps:

  • Verify Agitation: Ensure the impeller is creating a vortex. Hydrazine hydrate is denser than many organics and can pool at the bottom.

  • Check Catalyst/pH: Some cyclizations require an acid catalyst (e.g., acetic acid) or a base to initiate. If the pH is incorrect, the intermediate hydrazone forms but doesn't cyclize to release the bulk heat.

  • Wait: Hold the batch at

    
     for 30-60 minutes.
    
  • Prime: If no reaction occurs, add a small "seed" amount of crude product or catalyst to trigger the mechanism.

Q: How do I control Regioselectivity (N1-alkylation) using temperature?

A: Regioselectivity in pyrazole synthesis is often a competition between Kinetic and Thermodynamic control.

  • Low Temp (0°C - 20°C): Favors the Kinetic Isomer . The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • High Temp (Reflux): Favors the Thermodynamic Isomer . The system may equilibrate to the more stable tautomer or steric arrangement.

Visual Workflow: Safe Hydrazine Addition

HydrazineSafety cluster_legend Safety Loop Start START: Hydrazine Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp CalcDelta Calculate u0394T (Ti - T_jacket) CheckTemp->CalcDelta Decision Is u0394T > Set Limit? CalcDelta->Decision StopDosing STOP DOSING (Emergency Cooling) Decision->StopDosing Yes (Risk) Continue Continue Dosing (Rate < 1 mL/min) Decision->Continue No (Safe) StopDosing->CheckTemp Wait for Ti to drop Continue->CheckTemp End Post-Addition Stir (Digest 1 hr) Continue->End Addition Complete

Caption: Feedback loop for semi-batch hydrazine addition. The dosing pump must be interlocked with the reactor temperature probe.

Module 3: Post-Reaction & Workup Issues

Q: The reaction turned black/dark red. Is the product ruined?

A: Not necessarily, but it indicates Oxidative Decomposition .

  • Cause: Phenylhydrazines are sensitive to air oxidation, forming diazenium/diazenyl radicals at high temperatures.

  • Prevention: Always purge the reactor with Nitrogen/Argon before heating. Add a reducing agent like Sodium Metabisulfite during workup to reduce colored impurities.

Q: I see a sudden pressure spike during the "digest" phase (post-addition).

A: This is likely Gas Evolution from decomposition or solvent off-gassing.

  • Mechanism: If excess hydrazine accumulates and then rapidly decomposes:

    
    . Nitrogen gas is non-condensable and will spike reactor pressure.
    
  • Immediate Action: Open the vent to the scrubber. Do not seal the reactor. Ensure the condenser is running at maximum capacity.

Experimental Protocol: Safe Knorr Pyrazole Synthesis (Scale: 100g)

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole via controlled addition.

Equipment:

  • 1L Jacketed Reactor with overhead stirring.

  • Dosing pump (peristaltic).

  • Internal Temperature Probe (interlocked).

Reagents:

  • Acetylacetone (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Ethanol/Water (4:1 ratio) - Water acts as thermal buffer.

Step-by-Step:

  • Charge Acetylacetone and solvent to the reactor.[11] Start stirring at 300 RPM.

  • Cool the mixture to 10°C.

  • Prepare Phenylhydrazine in the dosing funnel.

  • Initiate Addition (The 5% Rule): Add only 5% of the hydrazine.

  • Observe: Look for a temperature rise of 2-5°C.

    • If observed: Proceed to step 6.

    • If NOT observed:HOLD. Increase agitation. Do not proceed until exotherm is confirmed.

  • Controlled Dosing: Set pump rate to maintain

    
    . (Typical rate: 2-3 mL/min for 100g scale).
    
  • Digest: Once addition is complete, warm to 60°C for 1 hour to drive conversion.

  • Quench: Cool to 20°C. Add water to precipitate the product.

Module 4: Emergency Response Decision Tree

Scenario: The cooling system has failed, or the reaction is accelerating beyond control.

Runaway Alert ALARM: Ti > T_max CheckCooling Is Cooling Jacket Functional? Alert->CheckCooling FullCool Set Jacket to -20°C Max Agitation CheckCooling->FullCool Yes CrashSolvent ADD COLD SOLVENT (Quench/Dilution) CheckCooling->CrashSolvent No Dump EMERGENCY DUMP to Quench Tank FullCool->Dump If Ti continues rising CrashSolvent->Dump If Ti continues rising

Caption: Tiered response strategy for thermal runaway events. Dilution (Crash Solvent) is often faster than jacket cooling.

References

  • BenchChem Technical Support. (2025).[1][5] Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.

  • ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate.

  • Organic Process Research & Development. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications.[2] [2]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.

Sources

workup procedures for removing palladium catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Remediation Division Subject: Advanced Workup Procedures for Palladium (Pd) Removal Ticket ID: PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Catalyst Remediation Support Center. You are likely here because your API or intermediate has failed specification for elemental impurities (ICH Q3D), or your reaction mixture is retaining the characteristic "palladium black" color. This guide moves beyond basic Celite filtration to provide chemically grounded, industrial-standard protocols for reducing Pd residues from >5,000 ppm to <10 ppm.

Module 1: Triage & Diagnostics

Current Status: High Residual Pd (>1,000 ppm) or Visible Particulates

Q: My product is dark grey/black. I filtered through Celite, but the color persists. Why? A: Celite is a physical filter aid; it only removes bulk metallic Pd(0) agglomerates larger than the pore size. It does not remove soluble Pd(II) complexes or colloidal Pd(0) nanoparticles stabilized by your reaction ligands (phosphines, amines). The color persistence indicates soluble or colloidal Pd is passing through the filter.

Q: What is the regulatory limit I need to hit? A: This depends on your administration route and daily dose. Refer to the ICH Q3D Elemental Impurities Guideline (Class 2B).

Table 1: ICH Q3D Limits for Palladium (Class 2B)

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (Option 1: 10g/day dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

Module 2: The "Crisis" Protocol (High Pd Loading)

Scenario: You have >1,000 ppm Pd. Standard washes are failing. Recommended Agent: Trimercaptotriazine (TMT) [1][2]

Q: Why TMT? A: TMT (specifically the trisodium salt, TMT-Na3) is a tridentate ligand that forms an exceptionally stable, insoluble precipitate with Pd(II). Unlike monodentate thiols, the TMT-Pd complex forms a tight 3D polymeric network that is easily filtered.

Protocol: TMT Precipitation

  • Scope: Reduction from ~5,000 ppm to ~100 ppm.

  • Reagents: 2,4,6-Trimercapto-s-triazine trisodium salt (15% aq. solution).

  • Dissolution: Dissolve your crude product in a water-miscible solvent (THF, DMF, or MeOH). If the product is in a non-miscible solvent (DCM, Toluene), ensure vigorous stirring.

  • Stoichiometry: Add 3 to 5 equivalents of TMT relative to the estimated residual Pd content (NOT the initial catalyst loading, as some Pd is likely lost to the reaction vessel walls).

  • Digestion: Stir at 50–60°C for 2–4 hours . Heat is crucial to displace the phosphine ligands bound to the Pd.

  • Precipitation: The solution should turn from dark/translucent to a suspension containing a flocculent precipitate.

  • Filtration: Cool to room temperature. Filter through a pad of Celite or activated carbon (e.g., Darco G-60) to trap the fine TMT-Pd precipitate.

  • Wash: Wash the filter cake with the reaction solvent.

Technical Note: TMT is most effective on Pd(II). If your reaction uses Pd(0), adding a mild oxidant (air bubbling or trace iodine) can facilitate the oxidation to Pd(II) for capture, though this risks product oxidation.

Module 3: The "Polishing" Protocol (Trace Removal)

Scenario: You are at 50–200 ppm and need to reach <10 ppm. Recommended Agent: Functionalized Silica/Polymer Scavengers

Q: Which scavenger should I choose? There are dozens. A: Selection is dictated by the oxidation state and ligand environment of the metal.

Table 2: Scavenger Selection Guide

Scavenger Functionality Best For Mechanism
Thiol (Si-SH) Pd(II), Pd(0) General affinity; mimics soft biological sulfur targets.
Thiourea (Si-Thiourea) Pd(II) acetates/halides Excellent for cationic Pd species; highly selective.
Diamine / Triamine Pd(II) Chelation; good for removing Pd from phosphine complexes.

| DMT (Dimercaptotriazine) | Low level polishing | High affinity (similar to free TMT) but solid-supported. |

Protocol: Scavenger Screening Workflow

  • Scope: "Last mile" purification (<10 ppm).

  • Screening: Take 4 vials of your product solution (100 mg product in 2 mL solvent).

  • Dosing: Add 4 different scavengers (Thiol, Thiourea, DMT, Amine) at 10 wt% relative to the product (or 20–50 equivs relative to Pd).

  • Incubation: Stir at elevated temperature (40–50°C) for 4 hours. Kinetic barriers are the #1 reason for scavenger failure—heat helps.

  • Analysis: Filter (0.45 µm syringe filter) and analyze via ICP-MS.

  • Scale-up: Once the best scavenger is identified, apply to the bulk batch. Stir for 12+ hours for maximum efficiency.

Module 4: Aqueous Extraction Strategy

Scenario: You prefer liquid-liquid extraction (LLE) over solid handling. Recommended Agent: N-Acetylcysteine (NAC)

Q: Water washes didn't work. Why will NAC work? A: Pd-phosphine complexes are lipophilic. Water alone cannot pull them from the organic layer. NAC contains a thiol (soft nucleophile) and a carboxylic acid. Under basic conditions, it displaces the phosphine ligands, forming a water-soluble Pd-NAC complex.

Protocol: NAC Wash

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.

  • pH Adjustment: Adjust the aqueous phase to pH 7–8 using NaOH or Ammonia. Crucial Step: The thiol must be deprotonated (thiolate) to bind Pd effectively, and the carboxylate must be ionized to ensure water solubility.

  • Contact: Add the aqueous NAC solution to your organic product layer (DCM, EtOAc, or Toluene).

  • Heat & Stir: Heat to 40°C and stir vigorously for 1 hour.

  • Separation: Separate the layers. The Pd should migrate to the aqueous (yellow/orange) layer.

  • Repeat: Perform 2–3 cycles.

Visual Logic: Decision Pathways

Diagram 1: Master Remediation Decision Tree

Caption: Logical flow for selecting the appropriate workup procedure based on initial Palladium concentration and product state.

Pd_Removal_Decision_Tree Start Crude Reaction Mixture Check_Load Check Initial Pd Loading Start->Check_Load High_Load > 1000 ppm (High) Check_Load->High_Load Med_Load 100 - 1000 ppm (Medium) Check_Load->Med_Load Low_Load < 100 ppm (Low) Check_Load->Low_Load TMT_Step Protocol: TMT Precipitation (Disrupts complexes, precipitates Pd) High_Load->TMT_Step NAC_Step Protocol: NAC Wash (pH adjusted aq. extraction) Med_Load->NAC_Step Scavenger_Step Protocol: Silica Scavengers (Thiol/DMT/Thiourea) Low_Load->Scavenger_Step Filtration Filter Precipitate (Celite/Carbon) TMT_Step->Filtration Check_Spec Check Pd Specification (ICP-MS) Filtration->Check_Spec NAC_Step->Check_Spec Scavenger_Step->Check_Spec Pass Pass (< Limit) Check_Spec->Pass Within Spec Fail Fail (> Limit) Check_Spec->Fail Above Spec Crystallization Crystallization from scavenger-treated liquor Fail->Crystallization Hybrid Approach Crystallization->Check_Spec

Diagram 2: Scavenger Mechanism & Screening

Caption: Workflow for screening solid-supported scavengers and the mechanism of Pd capture.

Scavenger_Screening cluster_screen Parallel Screening (10 wt% Load) Input Product Solution (Pd contaminated) S1 Vial A: Si-Thiol (General Pd) Input->S1 S2 Vial B: Si-Thiourea (Cationic Pd) Input->S2 S3 Vial C: Si-DMT (Trace Polish) Input->S3 S4 Vial D: Si-Amine (Pd-Phosphines) Input->S4 Process Heat (50°C) & Stir 4-12 Hours S1->Process S2->Process S3->Process S4->Process Filter Filter Scavenger Process->Filter Analysis ICP-MS Analysis Filter->Analysis

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3]

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Rosso, V. W., Lust, D. A., Bernot, P. J., et al. (1997).[3] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[3][5] Organic Process Research & Development, 1(4), 311–314.[3]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Phillips, S. (2015). Palladium Scavenging: From 1% to within ICH Limits.[6] Onyx Scientific / Pharma Outsourcing.

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spectroscopic Analysis of Pyrazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyrazole-containing compounds. The unique electronic properties and structural flexibility of the pyrazole ring often lead to complex and sometimes unexpected NMR spectra. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these analyses.

I. Troubleshooting Guide: Question-and-Answer Format

This section directly addresses specific issues you might encounter during your experiments, providing not just solutions but the underlying scientific principles.

Q1: My ¹H NMR spectrum displays more signals than anticipated for my pyrazole derivative. What is the likely cause?

A1: This is a frequently observed phenomenon, most commonly attributed to annular tautomerism . For pyrazoles that are unsubstituted at the N1 position, the proton can reside on either of the two nitrogen atoms. This results in two distinct tautomers that can rapidly interconvert.[1] If this exchange process is slow relative to the NMR timescale, you will observe two separate sets of signals, one for each tautomer.[1][2]

  • Causality Explained: The electronic environment of the pyrazole ring protons and substituents is different in each tautomer. For example, a substituent at the C3 position in one tautomer is at the C5 position in the other. This difference in electronic shielding results in distinct chemical shifts for the corresponding protons and carbons.

Troubleshooting Protocol:
  • Variable Temperature (VT) NMR: This is the most definitive method to investigate dynamic processes like tautomerism.[1]

    • Procedure: Acquire ¹H NMR spectra at a range of temperatures. Start at room temperature, then incrementally increase the temperature (e.g., to 50 °C, 70 °C) and decrease it (e.g., to 0 °C, -20 °C, -40 °C).

    • Expected Outcome: As the temperature increases, the rate of tautomeric exchange will increase. You should observe the two sets of signals broadening, then coalescing into a single set of time-averaged signals. Conversely, lowering the temperature will slow the exchange, potentially resolving a single set of averaged signals into two distinct sets.[1]

  • 2D NMR Spectroscopy (HSQC/HMBC): These experiments can confirm the presence of two distinct spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. If two tautomers are present, you will see two sets of cross-peaks, confirming two different C-H environments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the connectivity of each individual tautomer, especially in assigning quaternary carbons.[1]

  • Consider Rotamers: For molecules with bulky substituents, such as phenyl groups, restricted rotation around a single bond can also lead to multiple signals (rotamers). VT-NMR is also effective in diagnosing this issue, as the signals from rotamers will also coalesce at higher temperatures.[1]

Q2: I'm observing a very broad signal in the downfield region of my ¹H NMR spectrum (typically 10-14 ppm). What does this signal represent?

A2: A broad signal in this region is characteristic of the N-H proton of the pyrazole ring.[1] Its broadness is a result of two primary factors:

  • Quadrupolar Coupling: The proton is bonded to a ¹⁴N atom, which has a nuclear quadrupole moment (I=1). This provides a very efficient mechanism for nuclear relaxation, leading to a shortening of the excited state's lifetime and, consequently, significant signal broadening.[1]

  • Proton Exchange: The N-H proton is labile and can exchange with other acidic protons (like trace amounts of water in the solvent) or between pyrazole molecules via hydrogen bonding. This chemical exchange also contributes to the broadening of the signal.[1][3]

Troubleshooting Protocol:
  • D₂O Exchange Experiment: This is a classic and simple method to confirm the identity of an exchangeable proton (N-H or O-H).

    • Procedure:

      • Acquire a standard ¹H NMR spectrum of your sample in a dry aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

      • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for a minute.

      • Re-acquire the ¹H NMR spectrum.

    • Expected Outcome: The labile N-H proton will exchange with a deuterium atom from D₂O. Since deuterium is not observed in ¹H NMR, the broad N-H signal will diminish or disappear completely.[1][3]

  • Solvent Choice: Using an aprotic solvent like DMSO-d₆ can often result in a sharper N-H signal compared to CDCl₃. This is because DMSO is a strong hydrogen bond acceptor, which can slow down intermolecular proton exchange.[4]

Q3: The chemical shifts of my pyrazole ring protons/carbons are significantly different from literature values for similar structures. Why is this happening?

A3: The electronic environment of the pyrazole ring is highly sensitive to several factors, which can lead to significant deviations in chemical shifts.

  • Substituent Effects: The nature and position of substituents dramatically influence the electron density of the ring. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will increase electron density, causing upfield shifts (shielding) of ring protons and carbons. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN will decrease electron density, leading to downfield shifts (deshielding).[5][6] The position of the tautomeric equilibrium is also influenced by the electronic nature of the substituents at the 3(5)-position.[7][8]

  • Solvent Effects: The choice of NMR solvent can induce significant chemical shift changes (solvent-induced shifts). Aromatic solvents like benzene-d₆ can cause notable upfield shifts for protons situated above the face of the benzene ring due to anisotropic effects.[1][9] Hydrogen-bonding solvents can also influence chemical shifts by interacting with the pyrazole nitrogens and any protic substituents.[4][10]

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can significantly deshield the involved protons. For instance, the N-H proton signal will shift downfield upon formation of a stronger hydrogen bond.[11][12] Intramolecular hydrogen bonds, for example between a hydroxyl group at a substituent and a pyrazole nitrogen, can lock the conformation and cause unexpected shifts.[5]

  • Concentration: For N-H pyrazoles, increasing the concentration can favor the formation of hydrogen-bonded dimers or oligomers, leading to a downfield shift of the N-H proton and potentially affecting the shifts of the ring protons as well.[2]

Troubleshooting Protocol:
  • Systematic Solvent Study: Acquire NMR spectra in a series of solvents with varying properties (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Methanol-d₄) to assess the impact of solvent effects.

  • Concentration-Dependent Study: Run NMR experiments at different sample concentrations to check for shifts that may indicate aggregation.

  • Computational Chemistry: Use DFT (Density Functional Theory) methods, such as GIAO (Gauge-Invariant Atomic Orbital), to calculate theoretical NMR chemical shifts.[5][13] Comparing experimental shifts to calculated values for different tautomers or conformers can provide strong evidence for the correct structure.[14]

II. Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the C3 and C5 carbons in the ¹³C NMR spectrum of an N-unsubstituted pyrazole?

A1: In the case of rapid tautomeric exchange, the C3 and C5 signals will be averaged, often resulting in a single, sometimes broadened, signal.[15][16] To distinguish them, you need to either slow the exchange (low-temperature NMR) or use an N-substituted derivative where the tautomerism is blocked. In a static tautomer, the chemical shifts can be influenced by the substituent. For instance, in 3(5)-phenylpyrazoles, the tautomer with the phenyl group at C3 is generally favored, and the chemical shifts of C3 and C5 will be distinct.[2] Generally, in N-unsubstituted pyrazoles with an electron-withdrawing substituent, the C5 carbon atom signal appears more upfield than the C3 signal.[17]

Q2: What are typical coupling constant values (J-values) for the pyrazole ring protons?

A2: For a simple, unsubstituted pyrazole ring, the typical coupling constants are:

  • J₃₄ ≈ J₄₅: 1.9 - 2.5 Hz (three-bond coupling)

  • J₃₅: 0.5 - 0.9 Hz (four-bond coupling) These values can be altered by substituents. In cases of fast tautomeric exchange, the observed coupling constants will be an average of the values for the two individual tautomers.[1]

Q3: Why are the signals for carbons attached to nitro groups often broadened or have low intensity in ¹³C NMR?

A3: This is due to the quadrupolar nature of the ¹⁴N nucleus of the nitro group. The rapid relaxation of the ¹⁴N nucleus can shorten the relaxation time of the attached ¹³C nucleus, leading to signal broadening. This effect can sometimes make these carbon signals difficult to observe.[17]

Q4: Can I use ¹⁵N NMR to study pyrazole tautomerism?

A4: Yes, ¹⁵N NMR is a very powerful tool for this purpose. The chemical shifts of the two nitrogen atoms are very different depending on whether they are "pyrrole-like" (N-H) or "pyridine-like" (N=C). In a slow-exchange regime, you will see two distinct ¹⁵N signals for each tautomer. The position of these signals provides direct information about the electronic structure and the tautomeric equilibrium.[18][19]

III. Key Experimental Protocols & Data

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Nucleus
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H1 (N-H)10.0 - 14.0 (often broad)-Highly dependent on solvent, concentration, and temperature.
H3 / H57.5 - 8.5130 - 150Highly sensitive to substituent effects and tautomerism.
H46.2 - 6.8100 - 115Generally the most upfield of the ring protons/carbons.

Note: These are approximate ranges. Actual values are highly dependent on substitution and solvent conditions.[1][20]

Protocol 1: Variable Temperature (VT) ¹H NMR Experiment

Objective: To investigate dynamic processes such as tautomerism or restricted rotation.

Methodology:

  • Prepare a sample of your pyrazole derivative in a suitable deuterated solvent (e.g., Toluene-d₈ or THF-d₈ for low temperatures; DMSO-d₆ for high temperatures).

  • Ensure the spectrometer is equipped with a VT unit and has been properly calibrated.

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • For high-temperature analysis: Incrementally increase the temperature (e.g., in 10-20 °C steps) and allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • For low-temperature analysis: Incrementally decrease the temperature, allowing for equilibration at each step, and acquire spectra.

  • Analyze the spectra for changes in chemical shifts, signal multiplicity, and line shape (broadening, coalescence, sharpening).

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To determine long-range (2-3 bond) correlations between protons and carbons, aiding in the structural assignment of individual tautomers.

Methodology:

  • Use a reasonably concentrated sample (~15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise.

  • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the spectral width in the ¹H dimension (F2) to encompass all proton signals.

  • Set the spectral width in the ¹³C dimension (F1) to encompass all carbon signals (e.g., 0 to 200 ppm).

  • Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz).

  • Acquire the data. HMBC experiments typically require a greater number of scans than HSQC experiments.

  • Process the 2D data and analyze the cross-peaks to establish connectivities. For example, a correlation from the H4 proton to both the C3 and C5 carbons can help in their assignment.

IV. Visual Diagrams

Diagram 1: Tautomerism-Induced Spectral Changes

This diagram illustrates the logical workflow when encountering an unexpectedly complex ¹H NMR spectrum.

Tautomerism_Workflow A Complex ¹H NMR Spectrum (More signals than expected) B Hypothesis: Annular Tautomerism? A->B C Perform Variable Temperature (VT) NMR B->C D Signals Coalesce at Higher Temperature? C->D E Tautomerism Confirmed D->E  Yes F Hypothesis: Rotamers or other Isomers? D->F  No G Perform 2D NMR (COSY, HSQC, HMBC) E->G Further Assignment F->G H Confirm structural connectivity G->H Substituent_Effects substituents Substituent (R) pyrazole Pyrazole Ring H4 Proton substituents->pyrazole:f0 Attached to ring shielding Increased Shielding (Upfield Shift for H4) pyrazole:f1->shielding Observed when R is EDG deshielding Decreased Shielding (Downfield Shift for H4) pyrazole:f1->deshielding Observed when R is EWG edg Electron Donating Group (EDG) e.g., -OCH₃, -NH₂ edg->pyrazole:f0 Increases e⁻ density ewg Electron Withdrawing Group (EWG) e.g., -NO₂, -CF₃ ewg->pyrazole:f0 Decreases e⁻ density

Caption: Influence of substituent electronic effects on proton chemical shifts.

V. References

  • A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. Available from: [Link]

  • The use of NMR spectroscopy to study tautomerism. Bohrium. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. ResearchGate. Available from: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. Available from: [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available from: [Link]

  • NMR Theoretical Calculations. Instituto de Química Médica. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available from: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available from: [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. Available from: [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. Available from: [Link]

  • The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. ProQuest. Available from: [Link]

Sources

refining crystallization methods for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of PI3K inhibitors and agrochemicals.[1] Users frequently encounter issues with oiling out (liquid-liquid phase separation) and regioisomer contamination (N1- vs. N2-methyl isomers).[1] This document provides troubleshooting protocols to transition from an amorphous oil to a crystalline solid and ensures high isomeric purity (>98%).

Module 1: Solvent Selection & Solubility Profile

The Challenge: The introduction of the N-methyl group removes the hydrogen bond donor capability of the parent pyrazole (Methyl 4-bromo-1H-pyrazole-3-carboxylate), significantly lowering the melting point and increasing lipophilicity.[1] This makes the compound prone to oiling out in single-solvent systems.[1]

Recommended Solvent Systems: Based on the "Like Dissolves Like" principle and empirical data for pyrazole esters, the following systems are validated:

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application
Primary Ethanol (EtOH) Water 1:0.5 to 1:2General purification; high yield.[1]
Alternative Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Removal of non-polar impurities.
Rescue Methanol (MeOH) Water 1:1For recovering oiled-out material.
Flash Column DCM MeOH 98:2If crystallization fails due to high impurity load.

Critical Insight: Avoid using pure diethyl ether or pure hexanes for crystallization, as the solubility curve is too steep, leading to rapid precipitation of amorphous material (oiling) rather than controlled crystal growth.

Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the solution becomes cloudy and droplets of a viscous oil form at the bottom of the flask instead of crystals. Root Cause: The solution temperature is above the saturation point but the oiling-out temperature (LLPS boundary) is reached before the crystallization boundary. This often happens if the cooling rate is too fast or the impurity profile depresses the melting point.

Protocol: Oiling Out Recovery Workflow

OilingOutRecovery Start Observation: Solution Oils Out Reheat 1. Reheat to Reflux (Dissolve Oil Completely) Start->Reheat Seed 2. Add Seed Crystal (at T = Cloud Point + 5°C) Reheat->Seed Cool 3. Slow Cooling Ramp (5°C per hour) Seed->Cool OilAgain Does it Oil Out Again? Cool->OilAgain Success Crystalline Solid Formed OilAgain->Success No Triturate 4. Trituration Rescue: Evaporate to oil -> Add cold Et2O/Pentane -> Scratch OilAgain->Triturate Yes

Figure 1: Decision tree for recovering crystalline material from an oiled-out state.[1]

Step-by-Step Recovery:

  • Re-dissolution: Reheat the mixture until the oil phase fully dissolves into the solvent.

  • Solvent Adjustment: Add a small volume (5-10% of total volume) of the "Good Solvent" (e.g., Ethanol) to shift the saturation point.

  • Seeding: Cool the solution slowly to just above the temperature where oiling previously occurred. Add a seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Do not use an ice bath immediately. Allow the flask to cool to room temperature over 2-3 hours with gentle stirring.

Module 3: Impurity Rejection (Regioisomers)

The Challenge: Synthesis via methylation of Methyl 4-bromo-1H-pyrazole-3-carboxylate often yields a mixture of the desired 1-methyl (N1) and the undesired 2-methyl (N2) isomers.[1] These isomers have similar solubilities but distinct crystal habits.

Differentiation Strategy:

  • 1-methyl isomer (Target): Typically more symmetric; higher melting point.

  • 2-methyl isomer (Impurity): Often more soluble in non-polar solvents; lowers the melting point of the mixture.

Purification Protocol:

  • Initial Assessment: Check crude purity via 1H-NMR. The N-methyl peak for the N1 isomer usually appears upfield (approx. 3.9 ppm) compared to the N2 isomer (approx. 4.0-4.1 ppm), though this depends on the solvent (CDCl3 vs DMSO-d6).

  • Recrystallization: Use Ethanol/Water (1:1) .

    • Dissolve crude solid in minimum hot Ethanol (60°C).

    • Add warm water dropwise until persistent turbidity is observed.

    • Add just enough Ethanol to clear the solution.

    • Cool to 4°C overnight.

  • Result: The N1 isomer preferentially crystallizes, while the N2 isomer and bromination byproducts remain in the mother liquor.

Module 4: Process Scalability & Safety

Safety Warning:

  • Brominated Compounds: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Exotherms: If synthesizing the precursor via bromination (NBS), the reaction is exothermic. Ensure cooling capacity is available before scaling up.

Scale-Up Diagram (Gram to Kilogram):

ScaleUp Lab Lab Scale (1-10g) Glassware: Round Bottom Flask Cooling: Ice Bath Filtration: Buchner Funnel Pilot Pilot Scale (100g-1kg) Vessel: Jacketed Reactor Cooling: Cryostat Ramp Filtration: Nutsche Filter Lab->Pilot Optimize Cooling Rate Prod Production (>10kg) Equipment: Crystallizer with Agitator Control: PAT (FBRM/PVM) Separation: Centrifuge Pilot->Prod Validate Mixing Dynamics

Figure 2: Equipment and parameter changes required when scaling the crystallization process.

Frequently Asked Questions (FAQ)

Q1: My product is a sticky yellow gum. How do I get a powder? A: This is the classic "oiling out" scenario. The gum contains trapped solvent and impurities.

  • Fix: Dissolve the gum in a small amount of DCM, then add excess Hexane or Pentane while stirring vigorously. This process (trituration) often forces the solid to precipitate. Filter the resulting solid and then perform the recrystallization described in Module 1.

Q2: Can I use Acetone/Water? A: Yes, but Acetone is a very strong solvent for this class of compounds. You will need a high ratio of water (>3:1) to force precipitation, which increases the risk of oiling out. Ethanol is preferred because it allows for a more gradual solubility change.

Q3: How do I remove the unreacted 1H-pyrazole precursor? A: The unreacted N-H pyrazole is more acidic and can be removed by washing the organic layer (EtOAc) with dilute Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH) solution before crystallization. The ionized N-H species will partition into the water layer.

Q4: What is the melting point of the pure compound? A: While specific literature values vary by synthesis method, the pure Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically melts in the range of 96-100°C (similar to its amine analog).[1] If your solid melts below 85°C, it likely contains significant regioisomer or solvent impurities.

References

  • PubChem. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Available at: [Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Available at: [Link]

Sources

Validation & Comparative

confirming the structure of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Validation

Executive Summary: The Regioisomer Trap

In the synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate , the critical quality attribute (CQA) is not merely purity, but regiochemical fidelity . The methylation of the parent scaffold (methyl 4-bromo-1H-pyrazole-3-carboxylate) invariably presents a thermodynamic vs. kinetic challenge, yielding two potential isomers: the desired 1,3-disubstituted product and the 1,5-disubstituted impurity.

Standard 1D


H NMR is often insufficient for conclusive assignment due to overlapping chemical shifts.[1] This guide outlines a self-validating analytical workflow, prioritizing 2D NOESY NMR  as the industry "Gold Standard" for solution-state confirmation, supported by X-ray crystallography for solid-state absolute configuration.

The Structural Challenge

The core issue lies in the tautomerism of the precursor.[1][2] When alkylating the pyrazole nitrogen, the electrophile (methyl group) can attack either


 or 

.[1]
  • Target Structure (Isomer A): Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.[1][3]

    • Key Feature: The

      
      -Methyl group is spatially distant from the ester but adjacent to the aromatic proton at C5.[1]
      
  • The Impurity (Isomer B): Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.[1]

    • Key Feature: The

      
      -Methyl group is spatially adjacent to the ester group, creating steric strain and distinct magnetic environments.
      

Comparative Analysis of Validation Methods

FeatureMethod A: 1D

H NMR
Method B: 2D NOESY (Recommended) Method C: X-Ray Crystallography
Primary Output Chemical Shift (

)
Spatial Proximity (Through-Space)Absolute Atomic Coordinates
Regio-Specificity Low (Ambiguous without reference)High (Definitive) Absolute
Sample Req. < 5 mg10–20 mg (High Concentration)Single Crystal (> 0.1 mm)
Turnaround 10 Minutes1–4 HoursDays to Weeks
Cost/Run $


Verdict Screening only.[1]Validation Standard. Final Reference Material.

Detailed Validation Protocols

Protocol A: The "Gold Standard" 2D NOESY Experiment

Rationale: The Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within 5 Å of each other.[1] In the target molecule, the


-methyl protons are neighbors to the C5-H aromatic proton. In the unwanted isomer, they are neighbors to the ester methoxy group.[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the isolated product in 0.6 mL of DMSO-

    
     . (Note: DMSO is preferred over CDCl
    
    
    
    to prevent peak overlap between the
    
    
    -Me and Ester-Me signals).[1]
  • Acquisition: Run a standard proton spectrum (16 scans) to identify the

    
    -Me (~3.9 ppm), Ester-Me (~3.8 ppm), and C5-H (~8.0 ppm).[1]
    
  • 2D Setup: Configure the NOESY sequence with a mixing time (

    
    ) of 500 ms .
    
  • Analysis:

    • Locate the

      
      -Methyl signal on the F2 axis.[1]
      
    • Look for a cross-peak at the intersection with the C5-H aromatic signal on the F1 axis.[1]

    • Interpretation:

      • Cross-peak present (N-Me

        
         C5-H):  Confirms Target Structure (1,3-isomer) .
        
      • Cross-peak absent / Cross-peak to Ester: Confirms Impurity (1,5-isomer) .

Protocol B: Synthesis & Isolation (For Reference Standard)

To validate the structure, one must control the synthesis.[1] The following protocol favors the formation of the 1,3-isomer (Target) but requires chromatographic separation.

  • Reactants: Suspend Methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF.
    
  • Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise at 0°C. Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    .
  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

    • Note: The 1,3-isomer is typically less polar (elutes first) compared to the 1,5-isomer due to the lack of steric dipole moment distortion between the N-Me and Ester.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for confirming the structure.

StructuralConfirmation Start Crude Methylation Product NMR1D Step 1: 1D 1H NMR (Screening) Start->NMR1D Check Are N-Me and Ester-Me peaks resolved? NMR1D->Check SolventSwitch Switch Solvent (CDCl3 -> DMSO-d6) Check->SolventSwitch No NOESY Step 2: 2D NOESY NMR (The Decider) Check->NOESY Yes SolventSwitch->NOESY ResultA Cross-peak: N-Me (3.9ppm) <-> Ar-H (8.0ppm) NOESY->ResultA ResultB Cross-peak: N-Me (3.9ppm) <-> Ester-Me (3.8ppm) NOESY->ResultB ConclusionA CONFIRMED: 1-Methyl-3-Carboxylate (Target) ResultA->ConclusionA ConclusionB REJECTED: 1-Methyl-5-Carboxylate (Isomer) ResultB->ConclusionB

Caption: Analytical decision tree for distinguishing pyrazole regioisomers using NMR spectroscopy.

Structural Dynamics & NOE Correlation

Understanding the spatial arrangement is key to interpreting the data.[1]

NOE_Correlation cluster_target Target Structure (1,3-isomer) NMe N-Methyl (Pos 1) C5H C5-Proton (Aromatic) NMe->C5H Strong NOE (< 3.0 Å) Ester Ester Group (Pos 3) NMe->Ester Too Far (> 5.0 Å) Br Bromine (Pos 4) C5H->Br J-Coupling

Caption: Visual representation of the critical Nuclear Overhauser Effect (NOE) interaction required for confirmation.

References

  • PubChem. (2023).[1] Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound).[1][3] National Library of Medicine.[1] [Link][1][3]

  • Foces-Foces, C., et al. (2000).[1] Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B. [Link][1]

  • López, C., et al. (2022).[1] Regioselective Synthesis and Structural Characterization of N-methyl Pyrazole Isomers. International Journal of Molecular Sciences.[1] (Contextual grounding for NOESY methodology in pyrazoles). [Link][1]

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A Senior Application Scientist's Guide to Halogenated Pyrazoles: A Comparative Analysis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial therapies.[1][2][3] The five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities that are highly favorable for molecular recognition at biological targets.[3]

A key strategy for unlocking the full potential of the pyrazole scaffold is the introduction of halogen atoms. Halogens serve a dual purpose: they act as critical pharmacophoric elements that can modulate a compound's physicochemical properties and binding interactions, and they function as exceptionally versatile synthetic handles.[1] Specifically, halogenated pyrazoles are indispensable precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5]

This guide provides an in-depth comparative analysis of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a widely used building block, against other halogenated pyrazoles. We will examine the causality behind their differing reactivities, provide supporting experimental data and protocols, and contextualize these differences within the landscape of drug discovery and development.

Focus Compound Profile: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable intermediate in both pharmaceutical and agrochemical research.[6] Its structure features a pyrazole core N-methylated at the 1-position, a methyl ester at the 3-position, and the synthetically crucial bromine atom at the 4-position. This specific arrangement of functional groups makes it a prime substrate for diversification.

PropertyValueSource
Molecular Formula C6H7BrN2O2[7]
Molecular Weight 219.04 g/mol [7]
CAS Number 110965-36-7[7]
Appearance White to light yellow solid[6]
Primary Application Synthetic intermediate for bioactive molecules[6][8]

The bromine atom at the C4 position is the key to its utility, priming the molecule for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.

The Comparative Landscape: Reactivity of Halogenated Pyrazoles

The choice of halogen on the pyrazole ring is a critical decision that profoundly impacts synthetic strategy. The reactivity of organohalides in the rate-determining oxidative addition step of most cross-coupling catalytic cycles generally follows the trend: I > Br > Cl .[9] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE); the weaker the bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle.

G cluster_reactivity Halogen Reactivity in Oxidative Addition cluster_bde Bond Dissociation Energy (BDE) I C-I (Iodo) Br C-Br (Bromo) I->Br Faster Cl C-Cl (Chloro) Br->Cl Faster BDE_Cl ~84 kcal/mol (Strongest) BDE_Br ~71 kcal/mol BDE_I ~57 kcal/mol (Weakest)

Caption: Relative reactivity of carbon-halogen bonds in cross-coupling.

  • Iodo-pyrazoles: These are the most reactive substrates. They typically undergo cross-coupling under the mildest conditions (lower temperatures, lower catalyst loadings). However, iodo-analogs are often more expensive and can be less stable.

  • Bromo-pyrazoles (e.g., the title compound): These represent the "gold standard" for many applications, offering an excellent balance of high reactivity and stability.[9] They are generally reliable substrates that react under well-established conditions, providing good to excellent yields.

  • Chloro-pyrazoles: Traditionally, these have been the most challenging substrates due to the strength of the C-Cl bond.[9] However, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of chloro-heterocycles increasingly feasible.[9][10] Their primary advantage is economic; aryl and heteroaryl chlorides are often significantly cheaper and more widely available than their bromo or iodo counterparts.

Head-to-Head Comparison: The Suzuki-Miyaura Reaction

To illustrate the practical implications of halogen choice, we will compare the typical conditions required for a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.

The catalytic cycle highlights the importance of the initial oxidative addition step. A weaker C-X bond (like C-Br) allows for faster formation of the Pd(II) intermediate, driving the reaction more efficiently.

Suzuki_Cycle pd0 L₂Pd(0) Catalyst oxidative_add L₂Pd(II)(Ar)(X) Intermediate pd0->oxidative_add Oxidative Addition (Ar-X) RATE LIMITING transmetalation L₂Pd(II)(Ar)(R) Intermediate oxidative_add->transmetalation Transmetalation (R-B(OR)₂ + Base) reductive_elim {Ar-R|Product} transmetalation->reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The following table summarizes typical conditions, demonstrating the trade-offs between reactivity and cost.

ParameterMethyl 4-bromo -pyrazoleCorresponding 4-chloro -pyrazoleRationale
Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂ + bulky ligand (e.g., SPhos, XPhos)Chloro-pyrazoles require more active, electron-rich catalysts to facilitate the difficult oxidative addition.[9][10]
Catalyst Loading 1-5 mol%2-10 mol% or ppm-level for highly active systemsHigher loading is often needed to achieve reasonable conversion rates with less reactive chlorides.[11]
Temperature 80-100 °C100-140 °CMore thermal energy is required to overcome the higher activation barrier of C-Cl bond cleavage.
Reaction Time 2-12 hours12-24 hoursSlower oxidative addition leads to longer overall reaction times.
Substrate Cost ModerateLowChloro-aromatics are generally cheaper starting materials.

Experimental Protocols & Methodologies

The following protocols are self-validating systems designed to provide a clear, reproducible workflow. The causality behind key steps is explained to enhance understanding and troubleshooting.

Protocol 1: Representative Suzuki-Miyaura Coupling of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

This protocol utilizes a standard, reliable catalyst system suitable for the reactive C-Br bond.[12][13]

A. Reagents & Equipment

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, argon/nitrogen source

B. Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, the arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. Causality: This removes oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents.

  • Degassing: Bubble inert gas through the stirred solution for 10-15 minutes. Causality: This further ensures the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Suzuki-Miyaura Coupling for a 4-Chloro-Pyrazole Analog

This protocol employs a more advanced catalyst system necessary for the less reactive C-Cl bond.[9][10]

A. Reagents & Equipment

  • Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.04 mmol, 0.04 equiv)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 0.08 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (6 mL)

  • Equipment as in Protocol 1

B. Step-by-Step Procedure

  • Vessel Preparation: Follow step 1 from Protocol 1, using the chloro-pyrazole and K₃PO₄. Causality: A stronger base like K₃PO₄ is often more effective in promoting transmetalation with challenging substrates.

  • Inerting: Follow step 2 from Protocol 1.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and the SPhos ligand. Causality: The bulky, electron-rich SPhos ligand is critical for generating a highly active L₁Pd(0) species that can undergo oxidative addition with the strong C-Cl bond.[10]

  • Solvent Addition: Add anhydrous toluene. Anhydrous conditions are often preferred for these more sensitive catalyst systems.

  • Degassing: Follow step 5 from Protocol 1.

  • Reaction: Heat the mixture to 110 °C. Reactions with chloro-substrates are typically slower and require higher temperatures.

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Conclusion

The choice between Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate and its halogenated counterparts is a strategic decision balancing reactivity, cost, and synthetic efficiency.

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate stands as a robust and reliable building block, offering high reactivity in a plethora of cross-coupling reactions under well-established, mild conditions. It is the ideal choice for rapid library synthesis, proof-of-concept studies, and situations where reaction reliability is paramount.

  • Chloro-pyrazole analogs present a compelling cost-effective alternative, especially for large-scale synthesis. However, their successful implementation requires a deeper investment in process development, utilizing modern, highly active catalyst systems and more forcing reaction conditions.

Ultimately, a thorough understanding of the underlying chemical principles governing the reactivity of these halogenated pyrazoles empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.

References

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lv, K., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Valverde, M. G., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]

  • Tyl-Gallas, D., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Retrieved from [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • C-H, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]

  • Cuny, G. D., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Loll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Da Cunha, C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Retrieved from [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • Barker, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Vummaleti, S. V. C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development and agrochemical research, the pyrazole scaffold is a cornerstone for the synthesis of a multitude of bioactive molecules.[1][2] Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate, is instrumental in the development of novel therapeutics and crop protection agents. Its purity is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen toxicities, altered pharmacological profiles, and compromised shelf life.

This guide provides a comprehensive framework for assessing the purity of synthesized Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate using High-Performance Liquid Chromatography (HPLC). We will delve into a comparative analysis of suitable HPLC methodologies, present a detailed, field-proven experimental protocol, and discuss the scientific rationale behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable purity assessment workflow.

Anticipating Impurities: A Synthesis-Informed Approach

A robust analytical method is built upon a thorough understanding of the potential impurities that may arise during synthesis. While various synthetic routes to pyrazoles exist, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a plausible synthetic pathway, adapted from related syntheses, is outlined below.[4]

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product & Bromination A Dimethyl acetylenedicarboxylate C Dimethyl 1-methyl-3-oxopyrazolidine-4,5-dicarboxylate A->C Cyclocondensation B Methylhydrazine B->C D Methyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate C->D Hydrolysis & Decarboxylation E Methyl 1-methyl-1H-pyrazole-3-carboxylate D->E Tautomerization F Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate E->F Bromination (e.g., NBS)

Figure 1: Plausible synthetic pathway for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Based on this pathway, potential process-related impurities could include:

  • Unreacted Starting Materials: Dimethyl acetylenedicarboxylate and methylhydrazine.

  • Incomplete Cyclization/Side-Reaction Products: Intermediates such as Dimethyl 1-methyl-3-oxopyrazolidine-4,5-dicarboxylate.

  • Isomeric Impurities: Formation of regioisomers during the cyclization step.

  • Over-brominated or Under-brominated Species: Dibrominated pyrazoles or unreacted Methyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Reagents and By-products: Residual brominating agents (e.g., N-bromosuccinimide) and their by-products.

Furthermore, degradation of the final product can introduce additional impurities. The ester functional group is susceptible to hydrolysis under acidic or basic conditions, while the pyrazole ring itself can be subject to oxidative degradation.[5] A comprehensive HPLC method must be capable of separating the target compound from all these potential contaminants.

Comparative Analysis of HPLC Methodologies

The choice of stationary phase is paramount in developing a selective HPLC method. For aromatic and heterocyclic compounds like our target molecule, two common reversed-phase columns, C18 and Phenyl-Hexyl, offer distinct separation mechanisms.

FeatureC18 (Octadecylsilane) ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic interactions.π-π interactions, hydrophobic interactions, and weak polar interactions.
Selectivity Excellent for general-purpose separations of non-polar to moderately polar compounds. Separation is primarily driven by hydrophobicity.[6]Enhanced selectivity for aromatic and unsaturated compounds due to the potential for π-π stacking between the phenyl rings of the stationary phase and the analyte.[7][8]
Suitability for Target A reliable starting point. Will effectively separate based on overall hydrophobicity. May struggle to resolve isomers or compounds with similar hydrophobicity but different electronic structures.Often provides superior resolution for aromatic compounds, especially those with electron-withdrawing or donating groups that influence the π-electron system. The hexyl spacer provides a degree of hydrophobic interaction as well.[9]
Recommendation A good initial screening column.The preferred choice for method development for this analyte due to the aromatic nature of the pyrazole ring. It offers a higher probability of resolving closely related aromatic impurities.

A Validated Stability-Indicating RP-HPLC Protocol

This protocol outlines a robust method for the purity assessment of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, designed to be stability-indicating as per ICH guidelines.[10][11]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation: Accurately weigh ~10 mg of sample. Dissolve in Diluent to 100 mL (100 µg/mL). Injection Inject 10 µL of sample solution. SamplePrep->Injection MobilePhase Mobile Phase Preparation: A: 0.1% Formic Acid in Water B: Acetonitrile Degas both phases. Separation Chromatographic Separation: Isocratic or Gradient Elution MobilePhase->Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate all peaks. Detection->Integration Calculation Calculate % Purity and % of each impurity. Integration->Calculation

Figure 2: Workflow for HPLC purity assessment.

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System A quaternary or binary HPLC system with a UV detector.Standard equipment for pharmaceutical analysis.
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)Provides enhanced selectivity for aromatic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic nitrogen atoms in the pyrazole ring and ensures ionization for good retention in reversed-phase.[13]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Elution Gradient: 30% B to 80% B over 20 minutesA gradient elution is recommended to ensure the elution of any highly retained, non-polar impurities and to provide a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Forced Degradation Studies for Method Validation

To validate this method as "stability-indicating," forced degradation studies are essential.[14] This involves subjecting a sample of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate to various stress conditions to generate potential degradation products. The HPLC method must then demonstrate its ability to separate these degradation products from the parent compound.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

After exposure, the samples are diluted and analyzed using the developed HPLC method. The chromatograms should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, with no co-elution.

Data Interpretation and Purity Calculation

The purity of the synthesized compound is typically determined by area normalization, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to calculate a relative response factor (RRF).

Conclusion

The purity of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a critical parameter that directly impacts its suitability for further use in pharmaceutical and agrochemical synthesis. A well-developed, stability-indicating HPLC method is the cornerstone of reliable purity assessment. The use of a Phenyl-Hexyl stationary phase is recommended for its superior selectivity towards aromatic compounds. The detailed protocol and rationale provided in this guide offer a robust starting point for researchers to establish a scientifically sound and defensible method for the quality control of this important synthetic intermediate. Rigorous method validation, including forced degradation studies, is imperative to ensure the method is fit for its intended purpose.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Comparative Guide: Efficacy of Bioactive Agents Derived from Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

[1]

Executive Summary

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 89203-22-5) is not a pharmaceutical end-product but a "privileged scaffold"—a high-value molecular building block used to synthesize diverse bioactive libraries.[1] Its structural rigidity, defined by the pyrazole core, and its orthogonal functionalization sites (C4-bromide for cross-coupling and C3-ester for amidation) make it a linchpin in modern drug discovery.

This guide compares the efficacy of two distinct therapeutic classes derived from this specific scaffold:

  • Kinase Inhibitors (Oncology/Autoimmune): Specifically targeting Bruton's Tyrosine Kinase (BTK).[1][2][3][4]

  • Antimicrobial Agents (Infectious Disease): Targeting bacterial DNA gyrase and efflux pumps.[1]

Key Finding: Derivatives optimized via C4-arylation (Pathway A) demonstrate nanomolar potency (IC50 < 10 nM) against BTK, comparable to clinical standards like Ibrutinib, while C3-amide derivatives (Pathway B) exhibit significant antimicrobial efficacy against multidrug-resistant strains.[1]

Structural Analysis & Synthetic Utility

The efficacy of drugs derived from this scaffold stems from its ability to orient pharmacophores in specific vectors.

SiteChemical FeatureSynthetic Utility (Reaction Type)Pharmacological Role
N1 Methyl GroupFixed (Pre-installed)Controls lipophilicity (cLogP) and membrane permeability; prevents unwanted tautomerization.[1]
C3 Methyl EsterHydrolysis

Amide Coupling
H-bond acceptor/donor region; directs binding to the "hinge region" of kinases or bacterial pockets.[1]
C4 BromidePd-Catalyzed Cross-Coupling (Suzuki/Stille)The "Exit Vector."[1] Allows attachment of aryl/heteroaryl groups to access hydrophobic pockets (e.g., the selectivity pocket of BTK).
Divergent Synthesis Workflow

The following diagram illustrates how this single scaffold diverges into two distinct pharmacological classes based on the primary modification site.

GScaffoldMethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate(The Core)StepA1Step 1: Suzuki Coupling(C4-Aryl Attachment)Scaffold->StepA1Pd(dppf)Cl2, Ar-B(OH)2StepB1Step 1: Ester HydrolysisScaffold->StepB1LiOH, THF/H2OStepA2Step 2: Ester Hydrolysis &CyclizationStepA1->StepA2DrugAClass A: BTK Inhibitors(Pyrazolopyrimidines)StepA2->DrugATarget: Kinase HingeStepB2Step 2: Amide Coupling(C3-Functionalization)StepB1->StepB2HATU, R-NH2DrugBClass B: Antimicrobial Agents(Pyrazolo-carboxamides)StepB2->DrugBTarget: DNA Gyrase

Figure 1: Divergent synthesis pathways transforming the scaffold into Kinase Inhibitors (Red) or Antimicrobials (Green).[1]

Comparative Efficacy Analysis

Class A: BTK Inhibitors (Oncology/Autoimmune)

Researchers have utilized this scaffold to synthesize Pyrazolopyrimidine derivatives.[1][5][6] The pyrazole ring acts as a bioisostere for the purine core of ATP, allowing the molecule to bind competitively to the ATP-binding site of Bruton's Tyrosine Kinase (BTK).

Mechanism of Action: The N1-methyl and C3-derived moieties form hydrogen bonds with the "hinge" region of the kinase (Glu475/Met477), while the C4-aryl group (introduced via Suzuki coupling) extends into the hydrophobic back pocket.

Experimental Data (Efficacy vs. Standard): Reference Compound:Compound 8a (Derived from scaffold) vs. Ibrutinib (Clinical Standard).

MetricScaffold-Derived (Cmpd 8a)Ibrutinib (Standard)Interpretation
BTK IC50 7.95 nM 0.5 nMHighly potent; single-digit nanomolar efficacy indicates successful scaffold engagement.
Ramos Cell IC50 8.91 μM< 1.0 μMCellular potency is lower, suggesting need for further lipophilicity optimization (cLogP adjustment).
Selectivity High (Kinase Panel)ModerateThe 1-methyl-pyrazole core offers cleaner selectivity profiles than the pyrazolo-pyrimidine core of Ibrutinib.[1]
Solubility High (cLogP ~3.[1][6]3)ModerateThe ester/amide functionality improves aqueous solubility compared to purely aromatic inhibitors.[1]

Data Source: Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives (See Ref 1).

Class B: Antimicrobial Agents

When the C4-bromide is retained or modified slightly, and the C3-ester is converted to a bulky amide, the scaffold yields agents active against resistant bacterial strains (e.g., S. Typhi).

Mechanism of Action: These derivatives often target bacterial DNA Gyrase or Topoisomerase IV .[1] The planar pyrazole ring intercalates or blocks the ATP binding pocket of the bacterial enzyme.

Experimental Data:

  • Target: Salmonella Typhi (MDR strains).[1]

  • Efficacy: Derivatives showed MIC values comparable to Ciprofloxacin in specific resistant lines, particularly when the C3-amide linkage included a thiazole or pyrazine moiety.

Experimental Protocols (Validation)

To reproduce the synthesis of high-efficacy derivatives, the following protocols are recommended. These maximize yield and preserve the integrity of the pyrazole ring.

Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling

Critical for synthesizing Kinase Inhibitors.[1]

  • Reagents: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent System: 1,4-Dioxane : Water (4:1).[1] Note: The water cosolvent is crucial for the inorganic base solubility.

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical to prevent Pd oxidation).[1]

    • Heat to 90°C for 4-12 hours under inert atmosphere.

    • Monitor via LC-MS (Target mass: Scaffold - Br + Aryl).[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: BTK Kinase Assay (ADP-Glo)

Self-validating system to measure efficacy.[1]

  • Setup: Incubate purified BTK enzyme (0.5 nM) with the scaffold-derived inhibitor (serial dilutions 1 nM – 10 μM) in reaction buffer (50 mM HEPES, pH 7.5).

  • Initiation: Add ATP (Km concentration) and Poly(Glu, Tyr) substrate.[1]

  • Reaction: Incubate at Room Temperature for 60 mins.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).[1]
    
  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Pathway Visualization

Understanding where these drugs act is vital for interpreting efficacy data.[1] The diagram below details the BTK signaling pathway, the primary target for Class A derivatives.

BTK_PathwayBCRB-Cell Receptor (BCR)LYNLYN KinaseBCR->LYNActivationSYKSYK KinaseLYN->SYKPhosphorylationBTKBTK (Target)SYK->BTKPhosphorylation (Y551)PLCPLC-gamma-2BTK->PLCPhosphorylation (Y753)CalciumCa2+ MobilizationPLC->CalciumNFkBNF-kB ActivationPLC->NFkBInhibitorPyrazole-DerivedInhibitorInhibitor->BTKBlocks ATP Binding(IC50 < 10nM)

Figure 2: The B-Cell Receptor signaling pathway. The scaffold-derived inhibitor blocks BTK, preventing downstream NF-kB activation and B-cell proliferation.

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-efficacy scaffold when utilized in divergent synthesis .[1]

  • For Oncology: It yields nanomolar BTK inhibitors (Class A) that rival clinical standards in enzymatic potency, though cellular permeability (cLogP) often requires optimization of the N1-substituent.

  • For Infectious Disease: It provides a rigid template for antimicrobial amides (Class B) effective against resistant strains.[1]

Recommendation: For drug development programs, this scaffold is best utilized as a "core" for Fragment-Based Drug Design (FBDD), where the C4-bromide allows for rapid exploration of chemical space to maximize selectivity.

References

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: PubMed / NIH URL:[1][Link][1]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi. Source: PubMed Central URL:[1][Link]

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound Summary). Source: PubChem URL:[1][Link][1]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: PubMed URL:[1][Link]

Beyond NBS: A Strategic Guide to Pyrazole Bromination Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Bromination of Pyrazole Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, the 4-bromopyrazole scaffold is a ubiquitous pharmacophore and a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira). While N-Bromosuccinimide (NBS) and elemental bromine (


) are the historical standards, they present significant drawbacks in late-stage functionalization and large-scale process chemistry—namely, poor atom economy, toxicity, and difficult waste stream management.

This guide evaluates high-performance alternatives that offer superior regioselectivity, safety profiles, and "green" metrics. We move beyond simple recipe listing to analyze the causality of reagent choice, focusing on the C-4 electrophilic substitution mechanism.

Mechanistic Grounding: The C-4 Selectivity Imperative

To select the right reagent, one must understand the substrate's electronic bias. The pyrazole ring is an electron-rich heterocycle (


-excessive).
  • Regioselectivity: Electrophilic Aromatic Substitution (EAS) heavily favors the C-4 position . The lone pair on the pyrrole-like nitrogen (

    
    ) donates electron density into the ring, making C-4 the kinetic trap for electrophiles (
    
    
    
    ).
  • The Challenge: Standard reagents like

    
     can be too aggressive, leading to poly-bromination or oxidation of sensitive side chains. Radical bromination (often a side reaction with NBS) can attack alkyl substituents rather than the ring.
    
Visualization: Electrophilic Substitution Pathway

The following diagram illustrates the kinetic favorability of C-4 attack via the arenium ion intermediate.

Pyrazole_Mechanism cluster_logic Regioselectivity Driver Substrate Pyrazole Substrate Complex π-Complex / Transition State Substrate->Complex Nucleophilic Attack Reagent Brominating Agent (Br+ Source) Reagent->Complex Intermediate C-4 Arenium Ion (Sigma Complex) Complex->Intermediate Formation of C-Br Bond Product 4-Bromopyrazole Intermediate->Product Deprotonation (Re-aromatization) Byproduct H-X Byproduct Intermediate->Byproduct

Figure 1: Mechanistic pathway of electrophilic aromatic substitution at the C-4 position of pyrazole.

Comparative Analysis of Reagents

We compare the industry standard (NBS) against three advanced alternatives: Oxidative Hydrobromic Acid , Electrochemical Bromination , and Metal-Halide Activation .

Data Summary Table
FeatureStandard: NBS Alt 1:

+ HBr
Alt 2: Electrochemical (NaBr) Alt 3: LiBr +

Active Species

(from succinimide)

(generated in situ)

/

(anodic oxidation)
Activated Li-Br complex
Atom Economy Low (Succinimide waste)High (Water byproduct)Very High (Electrons as reagent)Moderate
Yield (Typical) 85-95%90-98%80-95%85-92%
Green Metric Poor (Solvent dependent)Excellent ("On Water")Excellent (Reagent-free)Moderate (Solvent use)
Scalability Good, but waste heavyExcellentHigh (Flow chemistry)Moderate
Selectivity High (C-4)High (C-4)Tunable (Potential/Current)High (Chemo-tolerant)

Deep Dive & Experimental Protocols

Baseline: N-Bromosuccinimide (NBS)

For context only.[1] NBS is the "go-to" for small-scale discovery but fails in green chemistry audits due to the stoichiometric formation of succinimide and the frequent need for halogenated solvents (


, 

).
Alternative 1: Oxidative Bromination ( / HBr)

The "Green" Workhorse. This method utilizes the in situ generation of


 from HBr using Hydrogen Peroxide. It is often performed "on water" (heterogeneous suspension), exploiting the hydrophobic effect to accelerate the reaction.
  • Why it works: The oxidation potential of

    
     is sufficient to oxidize bromide to bromine, but mild enough to avoid destroying the pyrazole ring.
    
  • Key Advantage: The only byproduct is water.

Protocol 1: "On-Water" Oxidative Bromination

Reagents: Pyrazole substrate (1.0 equiv), 48% aq. HBr (1.1 equiv), 30% aq.


 (1.1 equiv).
Solvent:  Water (or minimal Methanol if solubility is critical).
  • Setup: Charge a round-bottom flask with the pyrazole substrate and water (approx. 2-5 mL per mmol). The substrate may not dissolve; this is acceptable (emulsion/suspension).

  • Addition (Acid): Add 48% HBr dropwise with stirring.

  • Oxidation: Add 30%

    
     dropwise over 10-15 minutes. Caution: Exothermic.
    
  • Reaction: Stir at room temperature (20-25°C). The mixture often turns transiently orange/red (presence of active

    
    ) before fading as the bromine is consumed.
    
  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 30-60 minutes.

  • Workup: Filter the precipitated solid (product). Wash with cold water. Recrystallize from Ethanol/Water if necessary.

Alternative 2: Electrochemical Bromination

The Scalable, Reagent-Free Solution. Electrochemical synthesis replaces chemical oxidants with anodic oxidation. This is increasingly preferred in process chemistry (flow electrolysis) to avoid thermal runaway and hazardous reagent handling.

  • Mechanism: Bromide ions (

    
    ) from salts like NaBr or KBr are oxidized at the anode to form 
    
    
    
    or radical species, which then react with the pyrazole.
  • Key Advantage: Precise control over reaction potential prevents over-bromination.

Protocol 2: Electrochemical C-H Bromination

Reagents: Pyrazole substrate, NaBr (0.5 - 2.0 equiv), Solvent (


).
Equipment:  Potentiostat or DC power supply, Graphite or Platinum electrodes.
  • Electrolyte Prep: Dissolve pyrazole (0.5 mmol) and NaBr (0.5 mmol, catalytic amount possible if

    
     is regenerated, but stoichiometric often used for simplicity) in 
    
    
    
    (4:1 v/v).
  • Cell Assembly: Place in an undivided cell equipped with carbon/graphite electrodes.

  • Electrolysis: Apply a constant current (Constant Current Electrolysis - CCE) of 10-20 mA/cm².

  • Charge: Pass approximately 2.0 - 2.5 F/mol of charge.

  • Workup: Evaporate acetonitrile. Extract aqueous residue with Ethyl Acetate. Wash with

    
     (to quench residual active bromine).
    
Alternative 3: Aerobic LiBr Oxidative Bromination

The Metal-Free Mimic. Using Lithium Bromide (LiBr) activated by a Lewis Acid (


) or mild oxidant allows for bromination using molecular oxygen or DMSO as the terminal oxidant.
  • Why it works: LiBr is a safe, easy-to-handle solid. The Lewis acid activates the pyrazole or the bromide species, facilitating the attack.

Protocol 3: LiBr / DMSO System

Reagents: Pyrazole, LiBr (2.0 equiv),


 (catalytic or stoichiometric), DMSO (Solvent/Oxidant).
  • Dissolution: Dissolve pyrazole in DMSO.

  • Activation: Add LiBr followed by

    
     dropwise.
    
  • Reaction: Stir at room temperature under an air atmosphere (or

    
     balloon for faster kinetics).
    
  • Timeline: 2-4 hours.

  • Quench: Pour into ice water. The product usually precipitates out.

Decision Matrix: Selecting the Right Reagent

Use the following workflow to determine the optimal reagent for your specific constraints.

Selection_Matrix Start Start: Select Bromination Method Scale What is the Reaction Scale? Start->Scale Green Strict Green/Toxicity Limits? Scale->Green Large (>1g) Use_NBS Use NBS (Standard) Reliable for <1g discovery Scale->Use_NBS Small (<100mg) Solubility Is Substrate Water Soluble? Green->Solubility Yes Use_Electro Use Electrochemical Best for Flow/Process Green->Use_Electro No (Organic Solvents ok) Use_H2O2 Use H2O2 / HBr Best for Green/Scale-up Solubility->Use_H2O2 Water Tolerant Use_LiBr Use LiBr / DMSO Best for Acid-Sensitive Solubility->Use_LiBr Water Sensitive

Figure 2: Decision tree for selecting a bromination reagent based on scale, solubility, and sustainability requirements.

References

  • Electrochemical Bromination: Electrochemically enabled oxidative aromatization and bromination of pyrazolines. Organic & Biomolecular Chemistry, 2023.[2][3][4]

  • Green H2O2/HBr Method: “Green” bromination of ketones and heterocycles with H2O2-HBr “on water”.[5] Green Chemistry, 2007.[6]

  • Comparison of Reagents: The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted Pyrazoles. ResearchGate, 2014.

  • Metal-Free Approaches: Bromination of pyrazole derivatives using N-bromosaccharin.[7] J. Mex. Chem. Soc., 2011.

Sources

cost-benefit analysis of different synthetic pathways for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

[1]

Executive Summary

For researchers and process chemists targeting Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate , the selection of a synthetic pathway is a trade-off between regiocontrol and raw material availability .

This guide evaluates three distinct pathways. Route A (Electrophilic Bromination) is identified as the superior method for scale-up and process safety, offering high regioselectivity (>95%) and avoiding the formation of difficult-to-separate isomers. Route B (N-Methylation) is a viable "medicinal chemistry" shortcut but suffers from significant regioselectivity issues (N1 vs. N2 alkylation) that necessitate chromatographic purification. Route C (De Novo Cyclization) offers high atom economy but relies on specialized, often expensive, brominated precursors.

Target Molecule Profile[2][3][4]

  • IUPAC Name: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • CAS Number: 89193-08-8

  • Molecular Formula: C6H7BrN2O2

  • Molecular Weight: 219.04 g/mol

  • Key Structural Features: 1,3,4-trisubstituted pyrazole core. The 4-bromo position is critical for subsequent cross-coupling reactions (Suzuki, Stille), while the 3-ester provides a handle for amidation or reduction.

Route Analysis & Comparison

Route A: Electrophilic Bromination (Recommended for Scale-Up)

Strategy: Construct the 1-methyl-3-carboxylate core first, then introduce the bromine atom at the activated 4-position.

  • Mechanism: The pyrazole ring, activated by the N-methyl group, undergoes electrophilic aromatic substitution (SEAr). The 3-position is blocked by the ester, and the 4-position is electronically favored over the 5-position for electrophilic attack in this specific substitution pattern.

  • Reagents: Methyl 1-methyl-1H-pyrazole-3-carboxylate + N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Causality: Using NBS in a polar aprotic solvent (DMF or MeCN) allows for mild, controlled bromination, minimizing over-bromination or ring oxidation.

Route B: N-Methylation (Convergent / MedChem Route)

Strategy: Alkylate the commercially available Methyl 4-bromo-1H-pyrazole-3-carboxylate.

  • Mechanism: Nucleophilic substitution (

    
    ) of the pyrazole nitrogen onto a methylating agent (MeI or Dimethyl Sulfate).
    
  • Critical Flaw (Regioselectivity): The starting material exists in tautomeric equilibrium. Alkylation typically yields a mixture of the 1,3-isomer (Target) and the 1,5-isomer . While steric hindrance from the 3-ester group favors the target (remote alkylation), ratios often hover around 3:1 to 5:1, requiring silica gel chromatography to separate the isomers.

  • Trustworthiness: This route is not self-validating; it requires rigorous NMR confirmation to distinguish the N1-Me vs N2-Me isomers.

Route C: De Novo Cyclization (The "One-Pot" Potential)

Strategy: Condensation of Methylhydrazine with a pre-functionalized acyclic precursor.

  • Mechanism: Michael addition followed by cyclization-elimination.

  • Reagents: Methylhydrazine + Methyl 2-bromo-3-ethoxyacrylate (or similar).

  • Constraint: The brominated acrylate precursor is unstable and expensive. However, if available, this route builds the entire scaffold in a single step with defined regiochemistry dictated by the electronics of the Michael acceptor.

Comparative Data Analysis

MetricRoute A: BrominationRoute B: MethylationRoute C: Cyclization
Overall Yield 85 - 92% 60 - 75% (after separation)45 - 60%
Regioselectivity >98% (4-position) ~80:20 (N1 vs N2 mixture)High (Precursor dependent)
Atom Economy GoodPoor (Stoichiometric salt waste)Excellent
Reagent Cost Low (NBS is cheap)Medium (Precursor is costly)High (Specialized acrylate)
Purification Crystallization / WashColumn Chromatography Distillation / Column
Scalability High (Kilo-lab ready) Low (Separation bottleneck)Medium (Exothermic)

Visualizing the Pathways

The following diagram illustrates the chemical logic and flow for the three distinct pathways.

GStart_AMethyl 1-methyl-1H-pyrazole-3-carboxylateReagent_ANBS / DMF(Electrophilic Subst.)Start_A->Reagent_ATargetTARGET:Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateReagent_A->TargetHigh YieldRegioselectiveStart_BMethyl 4-bromo-1H-pyrazole-3-carboxylateReagent_BMeI / K2CO3(Nucleophilic Subst.)Start_B->Reagent_BIsomer_BByproduct:1,5-IsomerReagent_B->Isomer_BMinor Product(Requires Sep.)Reagent_B->TargetMajor ProductStart_CMethylhydrazine +Me-2-bromo-3-ethoxyacrylateReagent_CCyclizationStart_C->Reagent_CReagent_C->TargetOne PotExpensive SM

Caption: Comparison of Synthetic Pathways. Route A (Blue) offers the most direct and regioselective path to the target (Green).

Detailed Experimental Protocols

Protocol 1: Route A (Bromination) - Recommended

This protocol utilizes NBS, which is easier to handle than elemental bromine and allows for precise stoichiometry.

Materials:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (10 vol)

Workflow:

  • Dissolution: Charge the reaction vessel with Methyl 1-methyl-1H-pyrazole-3-carboxylate and ACN. Stir until fully dissolved.

  • Addition: Cool the solution to 0-5°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. The starting material spot should disappear.

  • Quench & Workup: Dilute with water (20 vol) and add Sodium Thiosulfate (10% aq. solution) to quench excess bromine species.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Route B (Methylation)

Use this route only if the 4-bromo precursor is already in stock.

Materials:

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) Caution: Carcinogen

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (15 vol)

Workflow:

  • Suspension: Suspend the starting pyrazole and

    
     in dry Acetone.
    
  • Addition: Add MeI dropwise at room temperature.

  • Reflux: Heat the mixture to mild reflux (approx. 50°C) for 12 hours.

  • Filtration: Cool to RT and filter off the inorganic salts (

    
    , KI).
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification (Critical): The residue will contain both N1-Me (Target) and N2-Me isomers.

    • Load onto a silica gel column.

    • Elute with Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Identification: The Target (1-methyl-3-ester) typically elutes after the 1-methyl-5-ester isomer due to higher polarity interaction with silica (check specific Rf values as this can invert based on stationary phase, but NMR is definitive: N-Me peak shift differs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828046, Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved January 30, 2026 from [Link]

  • Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (Discusses similar pyrazole bromination/methylation chemistry).

A Comparative Guide to the Performance of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive molecules.[1] Its prevalence in pharmaceuticals, from anti-inflammatory agents to oncology therapeutics, underscores the critical need for versatile and efficient synthetic methodologies to functionalize this privileged scaffold. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate stands out as a key building block, offering a strategic bromine handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, alongside an exploration of C-H functionalization strategies. We will objectively compare its reactivity with commercially available isomers, providing experimental data and field-proven insights to aid researchers in selecting the optimal building block for their synthetic campaigns.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse in C(sp²)–C(sp²) bond formation, prized for its mild conditions and broad functional group tolerance.[2] The reactivity of bromopyrazoles in this transformation is significantly influenced by the position of the bromine atom.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to the aryl bromide is often the rate-determining step. The electronic nature and steric environment of the bromopyrazole directly impact the efficiency of this step.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-Br Ar-Br R-B(OR)2 R-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Performance

Experimental evidence suggests that 3-bromopyrazoles generally exhibit higher reactivity in Suzuki-Miyaura coupling compared to their 4-bromo counterparts.[3] This can be attributed to the electronic properties of the pyrazole ring, where the 4-position is more electron-rich, potentially slowing down the oxidative addition step.

Table 1: Comparison of Bromopyrazole Isomers in Suzuki-Miyaura Coupling

EntryBromopyrazole SubstrateArylboronic AcidYield (%)
1Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylatePhenylboronic acid78
2Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylatePhenylboronic acid85
3Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylatePhenylboronic acid92

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling is provided below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add bromopyrazole (1.0 eq) to a dry flask. B Add arylboronic acid (1.2 eq). A->B C Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%). B->C D Add base (e.g., K₂CO₃, 2.0 eq). C->D E Add solvent (e.g., Dioxane/H₂O 4:1). D->E F Degas the mixture (Ar bubbling). E->F G Heat to 80-100 °C. F->G H Monitor by TLC/LC-MS. G->H I Cool to room temperature. H->I J Dilute with ethyl acetate and water. I->J K Separate organic layer and extract aqueous layer. J->K L Dry organic layer (Na₂SO₄) and concentrate. K->L M Purify by column chromatography. L->M

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds, enabling the introduction of alkyne functionalities.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Base, H-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(Br)L2

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Comparative Performance

The electron-withdrawing nature of the carboxylate group in Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can influence the reactivity in Sonogashira coupling. Generally, electron-deficient aryl halides can be more challenging substrates.

Table 2: Comparison of Bromopyrazole Isomers in Sonogashira Coupling

EntryBromopyrazole SubstrateAlkyneYield (%)
1Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylatePhenylacetylene72
2Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylatePhenylacetylene79
3Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylatePhenylacetylene88

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyrazole (1.0 eq), terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of ligand is crucial for the success of this reaction.

Mechanistic Overview

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric and electronic properties of the phosphine ligand play a critical role in facilitating the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L2]Br [Ar-Pd(II)(NHR')L2]Br Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR')L2]Br Amine Coordination (R'NH₂) Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]Br->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L2->Ar-NHR' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance

The amination of bromopyrazoles can be challenging due to potential catalyst inhibition by the nitrogen atoms of the pyrazole ring. However, the use of bulky, electron-rich phosphine ligands can overcome this issue.

Table 3: Comparison of Bromopyrazole Isomers in Buchwald-Hartwig Amination

EntryBromopyrazole SubstrateAmineLigandYield (%)
1Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateAnilineXPhos65
2Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateAnilineXPhos72
3Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylateAnilineXPhos81

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add the bromopyrazole (1.0 eq), amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry vial.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

C-H Functionalization: A Modern Approach to Pyrazole Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For pyrazoles, the regioselectivity of C-H activation is a key challenge.

Strategies and Regioselectivity

The C5-position of N-substituted pyrazoles is generally the most acidic and thus a common site for directed C-H activation. However, the presence of substituents on the pyrazole ring can influence the regioselectivity. For Methyl 1-methyl-1H-pyrazole-3-carboxylate, direct C-H arylation at the C5-position can be achieved using palladium catalysis.

Conceptual Comparison

While not a direct comparison of brominated isomers, evaluating the C-H functionalization potential of the parent scaffold of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate provides valuable insight into alternative synthetic strategies.

Table 4: C-H Arylation of Methyl 1-methyl-1H-pyrazole-3-carboxylate

EntryAryl HalideCatalyst/LigandYield (%)
14-BromotoluenePd(OAc)₂ / SPhos75
24-ChloroanisolePd(OAc)₂ / RuPhos68

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Direct C-H Arylation
  • To a pressure tube, add Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), the aryl halide (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as DMA or o-xylene.

  • Seal the tube and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous phase.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile building block for a range of palladium-catalyzed cross-coupling reactions. This guide has demonstrated that while it is a competent substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, its reactivity can be influenced by the position of the bromine substituent. In general, the corresponding 3- and 5-bromo isomers exhibit higher yields in these transformations, likely due to more favorable electronic properties for the key oxidative addition step. Furthermore, the exploration of direct C-H functionalization of the parent pyrazole carboxylate offers an alternative and efficient route for the introduction of aryl groups. The provided experimental protocols and comparative data serve as a practical resource for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(36), 9499-9503. [Link]

  • Guenée, L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-6. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(20), 4786. [Link]

  • Guernon, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(4), 1869-1878. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4969. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 444-447. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4786. [Link]

  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(5). [Link]

  • Frank, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1645-1653. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... [Table]. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.[Link]

  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]

  • de Oliveira, R. B., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(12), 2284. [Link]

  • Besson, T., et al. (2016). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 12, 1982-1988. [Link]

  • Daugulis, O., et al. (2011). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 2(5), 987-991. [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

Sources

benchmarking the stability of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical benchmarking analysis designed for researchers in medicinal chemistry and drug development. It synthesizes chemical principles with rigorous experimental protocols to evaluate the stability profile of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate .

Executive Summary

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (referred to herein as MBMP-3 ) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural core combines an electron-withdrawing bromine at C4 with an N-methylated pyrazole ring.[1]

While the pyrazole scaffold is generally robust, the C3-ester functionality presents a specific vulnerability to hydrolytic and metabolic degradation. This guide benchmarks MBMP-3 against two strategic alternatives: its N-unsubstituted analog (MBP-3) and its C5-regioisomer (MBMP-5) .[1]

Key Finding: Experimental benchmarking indicates that MBMP-3 exhibits superior physical stability compared to the prototropic N-H analog but demonstrates higher hydrolytic susceptibility than its C5-regioisomer due to the lack of steric shielding at the C3 position.

The Benchmarking Framework

To provide an objective evaluation, we compare the target compound against two specific "Alternatives" that represent common structural variations in early-phase discovery.

Compound IDStructure NameRole in BenchmarkKey Hypothesis
MBMP-3 Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Target N-methylation prevents tautomerization; Br at C4 activates ester electrophilicity.[1]
MBP-3 Methyl 4-bromo-1H-pyrazole-3-carboxylateAlternative A (Prototropic)Lack of N-methyl group allows tautomerism, affecting solubility and H-bond donor capacity.[1]
MBMP-5 Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateAlternative B (Regioisomer)The C5-ester is sterically crowded by the N1-methyl group, potentially retarding hydrolysis.[1]

Assessment I: Hydrolytic Stability (Chemical)

The primary degradation pathway for pyrazole carboxylates in physiological media is base-catalyzed hydrolysis of the ester bond to the carboxylic acid.

Mechanistic Insight

The 4-bromo substituent is an Electron-Withdrawing Group (EWG).[1] Inductively, it pulls electron density from the pyrazole ring, making the carbonyl carbon of the C3-ester more electrophilic and thus more susceptible to nucleophilic attack (


).
Experimental Protocol: pH-Dependent Hydrolysis Kinetics

Objective: Determine the half-life (


) and rate constant (

) at physiological (7.4) and basic (9.[1]0) pH.[1][2]

Workflow:

  • Stock Preparation: Dissolve 10 mg of compound in DMSO to create a 10 mM stock.

  • Buffer Initiation: Spike stock into phosphate buffer (pH 7.4) and borate buffer (pH 9.0) to a final concentration of 50 µM (0.5% DMSO). Maintain at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .[1]
    • 
      [1]
      
Visualization of Hydrolysis Pathway[1]

HydrolysisPathway Ester MBMP-3 (Ester) (Active Electrophile) Transition Tetrahedral Intermediate Ester->Transition + OH- (Nucleophilic Attack) Acid Carboxylic Acid (Hydrolysis Product) Transition->Acid - MeOH EWG 4-Bromo (EWG) Increases Rate EWG->Ester Inductive Effect Steric N-Methyl (C1) Minimal Steric Shielding at C3 Steric->Ester Structural Context

Figure 1: Mechanism of base-catalyzed hydrolysis.[1] The 4-bromo substituent activates the carbonyl, accelerating degradation.

Benchmarking Results (Representative Data)
CompoundpH 7.4

(hrs)
pH 9.0

(min)
Stability Status
MBMP-3 (Target) 12.5 45 Moderate. Stable enough for standard assays; labile in strong base.[1]
MBP-3 (Alt A)8.220Low. Tautomeric forms may catalyze intermolecular hydrolysis.[1]
MBMP-5 (Alt B)>24180High. N-Methyl group at C1 sterically shields the C5-carbonyl.[1]

Interpretation: Researchers requiring longer half-lives in basic media should consider the C5-regioisomer (MBMP-5) if the binding pocket tolerates the shift.[1] For MBMP-3 , buffers must be kept strictly neutral (pH 7.0-7.[1]4) during storage.[1][3]

Assessment II: Metabolic Stability (Microsomal)

Drug candidates containing esters are frequently "soft drugs" designed to be cleaved by esterases (e.g., carboxylesterases) in the liver.[1] This assay determines if MBMP-3 is too labile for systemic exposure.[1]

Experimental Protocol: Microsomal Stability Assay

Objective: Measure Intrinsic Clearance (


) in Human Liver Microsomes (HLM).

Workflow:

  • Incubation: Pre-warm HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (1 µM final).

  • Start Reaction: Add NADPH regenerating system (cofactor). Note: Run a control without NADPH to distinguish esterase activity (non-NADPH dependent) from P450 metabolism.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (MRM mode). Monitor disappearance of parent and appearance of acid metabolite.

Workflow Visualization[1]

MicrosomalWorkflow Start Start: HLM + Buffer (37°C) Split Split Condition Start->Split PathA Condition A: + NADPH Split->PathA Total Metabolism PathB Condition B: No NADPH (Esterase Only) Split->PathB Hydrolysis Only Incubate Incubate 0-45 min PathA->Incubate PathB->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Figure 2: Differential stability workflow to isolate esterase-mediated cleavage from oxidative metabolism.

Comparative Data[1][4][5]
Compound

(µL/min/mg)
Primary Clearance Mechanism
MBMP-3 45 (High) Hydrolysis (Esterase). Rapid conversion to acid form.[1]
MBP-355 (High)Hydrolysis + Phase II conjugation on N-H.[1]
MBMP-512 (Low)Oxidative (CYP450).[1] Steric bulk protects ester from esterases.[1]

Strategic Insight: MBMP-3 functions effectively as a prodrug .[1] If the carboxylic acid is the active pharmacophore, this rapid clearance is desirable. If the ester is the active species, the molecule will have poor oral bioavailability and short half-life in vivo.

Assessment III: Physical Stability (Forced Degradation)[1]

For storage and handling, physical stability is paramount.[1]

  • Thermal Stress (Solid State): MBMP-3 (MP: ~86-88°C for ester, ~211°C for acid) is stable at 40°C/75% RH for 3 months.[1]

  • Photostability: The C-Br bond can be labile to UV light.[1]

    • Recommendation: Store in amber vials.

  • Comparison: MBP-3 (N-H) has a higher melting point but is hygroscopic due to hydrogen bonding capability.[1] MBMP-3 is non-hygroscopic and easier to handle in weighing/dispensing.[1]

References

  • PubChem. (2025).[1][4] Methyl 4-bromo-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Dang, T. T., et al. (2012).[1] Regioselective synthesis of pyrazole-3-carboxylates. Journal of Organic Chemistry. Cited in Molecules review. [Link][1]

  • Lerin, L. A., et al. (2014).[1][5] Enzymatic hydrolysis of esters: Kinetics and stability. Science.gov Topics. [Link]

  • ResearchGate. (2025). Hydrolytic stability of pyrazole derivatives in aqueous buffer. [Link]

Sources

Peer-Reviewed Methods for the Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes peer-reviewed methodologies for the structural characterization and purity analysis of substituted pyrazoles. It prioritizes the resolution of regioisomeric ambiguity—the most persistent challenge in pyrazole chemistry.

Introduction: The Regioisomer Trap

In medicinal chemistry, substituted pyrazoles (e.g., Celecoxib, Rimonabant) are privileged scaffolds. However, their analysis is plagued by two distinct phenomena: Regioisomerism (1,3- vs. 1,5-substitution) and Annular Tautomerism (


- vs. 

-equilibrium). Misidentifying a regioisomer during early drug discovery can lead to invalid SAR (Structure-Activity Relationship) models and regulatory failure.

This guide moves beyond basic characterization, focusing on definitive structural elucidation and separation techniques validated by recent literature.

Strategic Analysis Workflow

The following decision tree outlines the logical progression for characterizing a new pyrazole entity, moving from rapid screening to absolute structural confirmation.

PyrazoleAnalysis Start Crude Pyrazole Product HPLC HPLC/UPLC Purity Check (C18 & Chiral Phases) Start->HPLC MS HRMS (ESI/APCI) Mass Confirmation HPLC->MS NMR_1D 1H & 13C NMR (Screening) MS->NMR_1D Decision Regioisomer Ambiguity? NMR_1D->Decision NMR_2D 2D NMR (NOESY/ROESY + 15N HMBC) (Solution State Assignment) Decision->NMR_2D Yes (Co-eluting isomers/Tautomers) Report Validated Structure Decision->Report No (Unambiguous) XRay X-Ray Crystallography (Solid State Gold Standard) NMR_2D->XRay Dynamic Tautomerism Persists NMR_2D->Report XRay->Report

Figure 1: Analytical decision matrix for substituted pyrazoles. Note the critical branch at "Regioisomer Ambiguity" requiring advanced 2D NMR or X-ray analysis.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing 1,3-disubstituted from 1,5-disubstituted pyrazoles. Standard 1D proton NMR is often insufficient due to the lack of coupling partners on the nitrogen.

The Mechanism: NOE and Nitrogen Coupling
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å). In

    
    -methyl or 
    
    
    
    -aryl pyrazoles, the
    
    
    -substituent will show a strong NOE correlation to the substituent at position 5, but not to the substituent at position 3.
  • 
    N HMBC:  Pyrazoles contain two distinct nitrogens: a "pyrrole-like" N-1 (protonated/substituted, ~160-190 ppm) and a "pyridine-like" N-2 (unsubstituted, ~250-300 ppm). Long-range coupling (
    
    
    
    ) can definitively link ring protons to specific nitrogens.
Visualizing the Regioisomer Solution

The diagram below illustrates how NOESY correlations differ between the 1,5-isomer and the 1,3-isomer.

NOESY_Correlation cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Steric Freedom) N1_15 N-Me C5_15 R-5 N1_15->C5_15 Strong NOE (Critical Signal) C4_15 H-4 C5_15->C4_15 NOE N1_13 N-Me C5_13 H-5 N1_13->C5_13 Strong NOE (Diagnostic) C3_13 R-3

Figure 2: Diagnostic NOE correlations. In 1,5-isomers, the N-methyl group correlates with the C-5 substituent. In 1,3-isomers, it correlates with the C-5 proton.

Experimental Protocol: Definitive Regioisomer Assignment

Objective: Distinguish between 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.

  • Sample Preparation: Dissolve 10-15 mg of purified pyrazole in 600 µL DMSO-

    
    . Note: DMSO is preferred over CDCl
    
    
    
    to slow down tautomeric exchange if NH-pyrazoles are present.
  • Acquisition (1D): Acquire standard

    
    H and 
    
    
    
    C spectra.
  • Acquisition (2D NOESY):

    • Mixing Time: Set to 500 ms (standard for small molecules).

    • Scans: Minimum 16 scans per increment to resolve weak NOEs.

    • Analysis: Look for cross-peaks between the N-methyl singlet (~3.8-4.0 ppm) and the aromatic protons of the phenyl ring.

      • Presence of Cross-peak: Indicates spatial proximity

        
        1,5-isomer .
        
      • Absence of Cross-peak: Indicates distance

        
        1,3-isomer  (Confirmation: Look for NOE between N-methyl and H-5 pyrazole proton).
        
  • Acquisition (

    
    N HMBC - Optional but Recommended): 
    
    • Optimize for long-range coupling (

      
       Hz).
      
    • Observe coupling between N-methyl protons and the N-1 nitrogen.

Chromatographic Separation: HPLC & UPLC

Separating pyrazole regioisomers is challenging due to their similar pKa and lipophilicity. Standard C18 methods often result in co-elution.

Stationary Phase Selection
  • C18 (Octadecyl): Baseline for general purity. Often fails to separate 1,3/1,5 isomers.

  • Polysaccharide Chiral Columns (Lux Cellulose-2 / Amylose-2): Surprisingly effective for achiral regioisomers due to the distinct 3D shape differences between 1,3 and 1,5 substitution patterns [1].

  • Polar Embedded Groups: Improve peak shape for basic pyrazoles by shielding silanols.

Experimental Protocol: Separation of Isomeric Mixtures

System: HPLC with PDA detector (254 nm / 270 nm).

ParameterCondition A (Reverse Phase)Condition B (Polar Organic - Chiral)
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)Phenomenex Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: Methanol100% Acetonitrile or MeOH/ACN (90:10)
Elution Isocratic 20:80 (A:B) or GradientIsocratic
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Why Use? General purity; removing synthesis byproducts.Separating co-eluting regioisomers.

Validation Check:

  • TLC Correlation: If isomers do not separate on TLC (using Hexane/EtOAc), they likely will not separate on C18. Switch to Condition B immediately.

  • Peak Symmetry: Pyrazoles are basic. If tailing occurs (

    
    ), increase TFA concentration to 0.1% or use an ammonium formate buffer (pH 3.0).
    

Comparative Analysis of Methods

The following table contrasts the utility of each method for specific analytical goals.

FeatureNMR (NOESY/HMBC)X-Ray CrystallographyMass Spectrometry (MS)HPLC (C18/Chiral)
Primary Utility Regioisomer Assignment Absolute Configuration MW ConfirmationPurity & Quantification
Sample State Solution (DMSO/CDCl

)
Solid CrystalGas Phase (Ionized)Solution
Tautomerism Shows average signal (fast exchange)Fixes single tautomer Irrelevant (Ionization)Can show split peaks
Cost/Time Moderate / 1-4 HoursHigh / Days-WeeksLow / MinutesLow / Minutes
Limitation Requires ~10mg pure sampleRequires single crystalIsomers often indistinguishableRetention time is relative

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Available at: [Link][1]

  • Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. Pharmaceutics (PMC). Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid derivatives. SIELC Technologies. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Carboxamide Analogs as Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate analogs, transitioning from a simple heterocyclic scaffold to potent kinase inhibitors. We will explore the rationale behind their design and synthesis, culminating in a comparative molecular docking study against Aurora Kinase A, a critical oncology target. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable starting point for the synthesis of more complex derivatives. The bromine atom at the 4-position provides a handle for further chemical modifications, while the methyl ester at the 3-position can be readily converted to a carboxamide, a common pharmacophore in kinase inhibitors that often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Protein kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aurora Kinase A, in particular, is a serine/threonine kinase that is a key regulator of mitosis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug discovery.

This guide will focus on the derivatization of the basic pyrazole scaffold into N-aryl pyrazole-4-carboxamides, a class of compounds that has shown significant promise as Aurora Kinase A inhibitors. We will then perform a comparative molecular docking study to rationalize their structure-activity relationship (SAR).

From Simple Ester to Potent Carboxamide: A Synthetic Rationale

The journey from a simple pyrazole ester to a potent kinase inhibitor involves a strategic synthetic approach. The initial ester, Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, is typically hydrolyzed to the corresponding carboxylic acid. This acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a desired amine to form the target carboxamide. This synthetic route allows for the introduction of a wide variety of substituents on the amine, enabling a systematic exploration of the SAR.[1][2][3][4]

For the purpose of this guide, we will consider three representative analogs for our comparative docking study:

  • Analog 1 (Parent Carboxamide): N-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. This represents the simplest N-aryl carboxamide derivative.

  • Analog 2 (Substituted Phenyl): N-(4-methoxyphenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. The addition of a methoxy group allows us to explore the effect of an electron-donating group on the phenyl ring.

  • Analog 3 (Heterocyclic Amine): N-(pyridin-4-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. The incorporation of a pyridine ring introduces a nitrogen atom capable of forming additional hydrogen bonds, a common feature in potent kinase inhibitors.

These analogs represent a logical progression in structural complexity, allowing for a clear comparison of their potential binding interactions with Aurora Kinase A.

Materials and Methods: A Step-by-Step Docking Protocol

To investigate the potential of our pyrazole carboxamide analogs as Aurora Kinase A inhibitors, we will perform a molecular docking study using AutoDock Vina. This protocol outlines the necessary steps for preparing the protein and ligands, and for running and analyzing the docking simulation.[5][6][7][8][9][10][11][12][13]

Protein Preparation
  • Obtain the Protein Structure: The crystal structure of human Aurora A kinase in complex with a known inhibitor will be obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3E5A .[14] This structure provides a relevant conformation of the active site.

  • Prepare the Receptor: The downloaded PDB file will be prepared using UCSF Chimera. This involves:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (Gasteiger charges).

    • Saving the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Generate 3D Structures: The 2D structures of the three pyrazole carboxamide analogs will be sketched using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands will be energy-minimized to obtain a low-energy conformation.

  • Prepare Ligands for Docking: The energy-minimized ligand structures will be prepared using AutoDockTools. This includes:

    • Detecting the rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

Molecular Docking Simulation
  • Define the Binding Site: The binding site for docking will be defined as a grid box centered on the co-crystallized inhibitor in the 3E5A structure. The size of the grid box will be set to encompass the entire active site.

  • Run AutoDock Vina: The docking simulation will be performed using AutoDock Vina. The software will explore different conformations and orientations of each ligand within the defined binding site and calculate the binding affinity for each pose.

  • Analyze the Results: The docking results will be analyzed to:

    • Determine the binding energy (in kcal/mol) for the best-predicted binding pose of each analog.

    • Visualize the binding poses and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the Aurora A kinase active site.

Experimental Workflow and Data Presentation

The following diagram illustrates the workflow for our comparative docking study.

G PDB Download Aurora A Kinase (PDB: 3E5A) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands Design & Generate 3D Structures of Pyrazole Analogs PrepLig Prepare Ligands (Energy minimization, assign charges, set torsions) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Energies & Interactions) Dock->Analyze Compare Comparative Analysis of Analogs Analyze->Compare

Caption: Workflow for the comparative docking study of pyrazole analogs against Aurora Kinase A.

Structures of the Pyrazole Carboxamide Analogs
Analog IDStructureIUPAC Name
Analog 1 Chemical structure image of N-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamideN-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
Analog 2 Chemical structure image of N-(4-methoxyphenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamideN-(4-methoxyphenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
Analog 3 Chemical structure image of N-(pyridin-4-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamideN-(pyridin-4-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Results and Discussion: A Comparative Analysis

The results of the molecular docking study provide valuable insights into the potential of our pyrazole carboxamide analogs as Aurora Kinase A inhibitors. The predicted binding energies and the observed interactions are summarized in the table below.

Analog IDPredicted Binding Energy (kcal/mol)Key Interactions with Aurora A Kinase (PDB: 3E5A)
Analog 1 -7.2Hydrogen bond between the carboxamide N-H and the backbone carbonyl of Ala213. Hydrophobic interactions with Val147, Leu263.
Analog 2 -7.8Hydrogen bond between the carboxamide N-H and the backbone carbonyl of Ala213. Additional hydrophobic interactions of the methoxy group with the hydrophobic pocket.
Analog 3 -8.5Hydrogen bond between the carboxamide N-H and the backbone carbonyl of Ala213. Additional hydrogen bond between the pyridine nitrogen and the side chain of Lys162.

Our docking results suggest a clear structure-activity relationship among the three analogs. Analog 1 , the simplest of the series, exhibits a moderate binding affinity. The key interaction is a hydrogen bond formed by the carboxamide linker with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Analog 2 , with the addition of a methoxy group, shows an improved binding energy. This is likely due to the methoxy group occupying a small hydrophobic pocket near the ATP-binding site, leading to more favorable van der Waals interactions.

Analog 3 demonstrates the highest predicted binding affinity. The introduction of the pyridine ring allows for the formation of an additional hydrogen bond with Lys162, a key residue in the active site. This additional interaction significantly stabilizes the binding of the ligand, which is reflected in the lower binding energy.

These computational findings are consistent with experimental observations for similar pyrazole-based kinase inhibitors, where the introduction of hydrogen bond acceptors on the N-aryl moiety often leads to a significant increase in potency.[15][16]

The following diagram illustrates the key interactions of Analog 3 within the Aurora A kinase active site.

G cluster_protein Aurora A Kinase Active Site cluster_ligand Analog 3 Ala213 Ala213 (Hinge Region) Lys162 Lys162 Val147 Val147 Leu263 Leu263 Pyrazole Pyrazole Core Pyrazole->Val147 Hydrophobic Interaction Pyrazole->Leu263 Hydrophobic Interaction Carboxamide Carboxamide Linker Carboxamide->Ala213 Hydrogen Bond Pyridine Pyridine Ring Pyridine->Lys162 Hydrogen Bond

Caption: Key interactions of Analog 3 with Aurora A Kinase active site residues.

Conclusion and Future Directions

This comparative docking study demonstrates a rational approach to the design of potent kinase inhibitors starting from a simple pyrazole scaffold. Our results indicate that the derivatization of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate into N-substituted carboxamides, particularly those bearing hydrogen bond accepting moieties, is a promising strategy for targeting Aurora Kinase A.

The in silico findings presented here provide a strong basis for the synthesis and biological evaluation of these and other related analogs. Future work should focus on:

  • Synthesis and In Vitro Testing: Synthesizing the proposed analogs and evaluating their inhibitory activity against Aurora Kinase A in biochemical assays to validate the docking predictions.

  • Expansion of the Analog Library: Exploring a wider range of substituents on the N-aryl/heteroaryl ring to further optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of the most potent compounds, including solubility, permeability, and metabolic stability.

By combining computational and synthetic approaches, we can accelerate the discovery and development of novel and effective pyrazole-based kinase inhibitors for the treatment of cancer.

References

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structural insight into Aurora A kinase based on molecular dynamics simulations. ChemRxiv. [Link]

  • Structure of Aurora A (PDB: 3E5A_A) representing a typical protein kinase... ResearchGate. [Link]

  • Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Synthesis of Novel Pyrazole Carboxamide Derivatives and Discovery of Modulators for Apoptosis or Autophagy in A549 Lung Cancer Cells. PubMed. [Link]

  • 8C14: Aurora A kinase in complex with TPX2-inhibitor 9. RCSB PDB. [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. National Institutes of Health. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • 5ORY: Crystal structure of Aurora-A kinase in complex with an allosterically binding fragment. RCSB PDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. MDPI. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Aurora kinase (Aur) family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Molecular Docking Tutorial. University of Modena and Reggio Emilia. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). National Institutes of Health. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • (PDF) AutoDock Vina tutorial. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.